Product packaging for 2-Hydroxy-6-methoxybenzaldehyde(Cat. No.:CAS No. 700-44-7)

2-Hydroxy-6-methoxybenzaldehyde

Cat. No.: B112916
CAS No.: 700-44-7
M. Wt: 152.15 g/mol
InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxybenzaldehyde is a valuable chemical scaffold in scientific research, primarily employed as a key intermediate in the synthesis of more complex pharmaceutical compounds . Its research utility is highlighted by its role as a precursor in the multi-step chemical synthesis of novel antimicrobial agents, demonstrating the practical application of this building block in developing new therapeutic candidates . Studies on related benzaldehyde derivatives suggest a potential research focus on their mechanisms of action, which may include disrupting the permeability of microbial cell walls and membranes . Furthermore, the structural motif of this compound lends itself to investigations in metal chelation and antioxidant activity, opening avenues for research in redox biology and material sciences . This combination of synthetic utility and diverse biological activity makes it a compound of significant interest for exploratory research in medicinal chemistry and antimicrobial discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B112916 2-Hydroxy-6-methoxybenzaldehyde CAS No. 700-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJPDDVDKXHRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220262
Record name 6-Methoxysalicylaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
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CAS No.

700-44-7
Record name 2-Hydroxy-6-methoxybenzaldehyde
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Record name 6-Methoxysalicylaldehyde
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Record name 6-Methoxysalicylaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7), a substituted phenolic aldehyde, serves as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a formyl group on the aromatic ring, imparts a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical and physical properties, detailed spectroscopic characterization, validated synthetic protocols, and a discussion of its applications in modern research, particularly in drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. This compound is a solid at room temperature, typically appearing as a pale yellow to brown solid.[3] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[1][4]

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 700-44-7[1][5]
Molecular Formula C₈H₈O₃[1][5]
Molecular Weight 152.15 g/mol [1][5]
Appearance Pale Yellow to Brown Solid[3]
Melting Point 41-43 °C[3]
Boiling Point 262.9 ± 20.0 °C (Predicted)[3]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[1][3][4]
pKa 7.79 ± 0.10 (Predicted)[3]
Sensitivity Air Sensitive[1][3]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data represents typical values for this compound.

TechniqueData and Interpretation
¹H NMR δ ~11.9 ppm (s, 1H, -OH): The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. δ ~10.4 ppm (s, 1H, -CHO): The aldehydic proton signal. δ ~7.4 ppm (t, 1H, Ar-H): Aromatic proton para to the aldehyde. δ ~6.5 ppm (d, 2H, Ar-H): Aromatic protons ortho to the aldehyde. δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy group protons. (Note: Exact shifts and coupling constants can vary with solvent and concentration).
¹³C NMR δ ~194 ppm (C=O): Aldehyde carbonyl carbon. δ ~163 ppm (C-O): Aromatic carbons attached to the hydroxyl and methoxy groups. δ ~138 ppm (Ar-C): Aromatic carbon para to the aldehyde. δ ~111 ppm (Ar-C-CHO): Aromatic carbon bearing the aldehyde. δ ~102, 109 ppm (Ar-C): Other aromatic carbons. δ ~56 ppm (-OCH₃): Methoxy carbon.
FT-IR (cm⁻¹) ~3400-3200 (broad): O-H stretching of the intramolecularly hydrogen-bonded phenol. ~2950, 2850: C-H stretching of the aromatic ring and aldehyde. ~1650: C=O stretching of the aldehyde, frequency lowered by conjugation and hydrogen bonding. ~1600, 1480: C=C stretching of the aromatic ring. ~1250: C-O stretching of the aryl ether.
Mass Spec (m/z) 152.15 (M⁺): Molecular ion peak. Key fragments would include loss of H (M-1), CHO (M-29), and CH₃ (M-15).

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a multi-step process starting from 3-methoxyphenol, as this route provides good regiochemical control.[6] The process involves the formylation of the aromatic ring, a reaction that must be carefully directed to achieve the desired 2,6-substitution pattern.

G General Synthesis Workflow A Start: 3-Methoxyphenol B Step 1: Formylation (e.g., Duff or Reimer-Tiemann Reaction) A->B Reagents C Crude Product Mixture (Isomers and Starting Material) B->C Reaction Workup D Step 2: Purification (e.g., Column Chromatography) C->D Separation E Isolated this compound D->E Elution F Step 3: Quality Control (NMR, IR, MS) E->F Analysis G Final Product (>98% Purity) F->G Validation

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis from 3-Methoxyphenol

This protocol is based on established methodologies for the regioselective formylation of phenols.[6]

Step 1: Preparation of the Phenolic Substrate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 3-methoxyphenol (10 mmol) in a suitable anhydrous solvent (e.g., toluene).

  • Add a base (e.g., potassium carbonate, 15 mmol) to the solution.

  • Heat the mixture to reflux under a nitrogen atmosphere for 1 hour to form the phenoxide salt.

Step 2: Formylation

  • Cool the reaction mixture to approximately 95°C.

  • Slowly add a formylating agent, such as paraformaldehyde (15 mmol), over a period of 2-4 hours to control the exothermic reaction.

  • After the addition is complete, maintain the reaction at 95-100°C for an additional 2-3 hours, monitoring progress by TLC.

Step 3: Workup and Extraction

  • Cool the mixture to room temperature and cautiously add 10% sulfuric acid until the solution is acidic (pH ~2-3).[7]

  • Transfer the mixture to a separatory funnel. The organic layer, containing the product, is separated.

  • Wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The resulting crude oil or solid, which may contain isomeric byproducts, is purified by column chromatography on silica gel.

  • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired this compound isomer.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a pale yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the orchestrated reactivity of its three functional groups. The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, while the aromatic ring can undergo further substitution, guided by the directing effects of the hydroxyl and methoxy groups.

G Key Reactivity Pathways cluster_0 Reactions A This compound B Oxidation (e.g., KMnO₄, Ag₂O) A->B C Reduction (e.g., NaBH₄) A->C D Condensation (e.g., with amines, active methylenes) A->D E 2-Hydroxy-6-methoxybenzoic Acid B->E Product F 2-Hydroxy-6-methoxybenzyl Alcohol C->F Product G Schiff Bases, Benzochalcones, etc. D->G Products

Caption: Major chemical reactions of the title compound.

  • As a Pharmaceutical Intermediate: The compound is a crucial starting material for more complex active pharmaceutical ingredients (APIs).[1] Its structure is a recognized scaffold in medicinal chemistry. For instance, related structures are precursors in the synthesis of compounds like Voxelotor, which is used to treat sickle cell disease.[8][9]

  • Synthesis of Antimicrobial Agents: It serves as a precursor in the multi-step synthesis of novel antimicrobial agents.[2] The benzaldehyde moiety can be elaborated into various heterocyclic systems or used to form Schiff bases, which often exhibit significant biological activity.

  • Development of Bioactive Molecules: Derivatives such as benzochalcones have been synthesized from this compound. One such derivative, (E)-1-(2-hydroxy-6-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, was investigated for its antimitotic activity, demonstrating the compound's value in structure-based drug design.[2]

Biological Significance and Drug Discovery

While this compound itself is primarily a synthetic intermediate, its structural motifs are present in molecules with notable biological activities. The strategic placement of the hydroxyl and methoxy groups is key to the biological profiles of its derivatives.

The isomeric compound, 2-hydroxy-4-methoxybenzaldehyde, has been studied more extensively for its biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11][12] These findings suggest that derivatives of the 2,6-isomer are promising candidates for similar biological screening. The core scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR).[2]

G Role in Drug Discovery A This compound Scaffold B Chemical Derivatization (e.g., Chalcone Synthesis) A->B C Library of Analogs B->C D Biological Screening C->D E Antimitotic Activity D->E F Antimicrobial Activity D->F G Lead Compound Identification E->G F->G H SAR Studies & Optimization G->H

Caption: From chemical scaffold to lead compound.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][13]

Hazard StatementClassificationPrecautionary Measures
H315 Causes skin irritation.P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]
H319 Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
H335 May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It should be kept under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Incompatibilities: Incompatible with strong oxidizing agents.[1]

Conclusion

This compound is a chemical of significant interest due to its utility as a versatile building block in organic synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an invaluable tool for chemists in both academic and industrial research. The potential for its derivatives to exhibit a wide range of biological activities, from antimicrobial to antimitotic, ensures its continued relevance in the field of drug discovery and development. Adherence to established synthetic protocols and safety guidelines will enable researchers to fully exploit the potential of this important pharmaceutical intermediate.

References

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  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/104
  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. URL: https://en.wikipedia.org/wiki/2-Hydroxy-5-methoxybenzaldehyde
  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". URL: https://search.ipindia.gov.
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  • 2-Hydroxy-4-methoxybenzaldehyde | C8H8O3 | CID 69600. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69600
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physical properties of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-6-methoxybenzaldehyde

Abstract

This compound, also known as 6-methoxysalicylaldehyde, is a pivotal aromatic aldehyde with significant applications as a pharmaceutical and chemical intermediate.[1][2][3] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a specific set of physical and chemical properties that are critical for its application in organic synthesis, drug discovery, and materials science. This technical guide provides a comprehensive overview of the core , offering field-proven insights into its characterization, handling, and the experimental methodologies used for its analysis. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: this compound[1][3]

  • Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][4][5]

  • CAS Number: 700-44-7[1][4][6]

  • Molecular Formula: C₈H₈O₃[1][4]

  • Molecular Weight: 152.15 g/mol [1]

  • InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N[1][4][5]

Molecular Structure

The arrangement of functional groups dictates the compound's reactivity and physical behavior. The ortho-positioning of the hydroxyl and aldehyde groups allows for potential intramolecular hydrogen bonding, which can influence properties like melting point and spectral characteristics.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are paramount for determining its suitability for various applications, from reaction solvent selection to formulation development.

Table 1: Summary of Physical Properties for this compound

PropertyValueSource(s)
Physical Form Solid, Pale yellow solid[4][5]
Melting Point 41-43 °C[2][6]
68-74 °C[1]
Boiling Point 262.9 ± 20.0 °C (Predicted)[2][6]
Density 1.231 ± 0.06 g/cm³ (Predicted)[2][6]
pKa 7.79 ± 0.10 (Predicted)[6]
Solubility Slightly soluble in water.[1][2]
Slightly soluble in Chloroform, Methanol.[6]
Physical State and Appearance

Under standard laboratory conditions, this compound exists as a solid.[4] Its color is typically described as pale yellow.[5] The solid form is convenient for handling, weighing, and storage.

Melting Point

The melting point is a critical indicator of purity. There is a noted discrepancy in the literature, with sources reporting a range of 41-43 °C and another reporting 68-74 °C.[1][2][6] This variation can be attributed to differences in material purity or the presence of isomers. For high-purity applications, it is essential to determine the melting point of the specific batch being used. The lower range of 41-43 °C is more commonly cited by chemical suppliers.[2][6]

Boiling Point and Density

The predicted boiling point is approximately 262.9 °C.[2][6] This high boiling point is expected for an aromatic compound of its molecular weight with polar functional groups. The predicted density is around 1.231 g/cm³.[2][6] It is important to note that these values are computationally predicted and should be confirmed experimentally if they are critical for a specific application, such as process modeling or reaction engineering.

Solubility Profile

The compound's solubility is dictated by the interplay of its hydrophobic benzene ring and its polar functional groups. It is slightly soluble in water, a characteristic stemming from the dominant nonpolar nature of the aromatic ring.[1][2] However, it exhibits slight solubility in organic solvents like chloroform and methanol, where the polar hydroxyl, aldehyde, and methoxy groups can engage in favorable intermolecular interactions.[6] This solubility profile is a key consideration when selecting solvent systems for chemical reactions, purification (e.g., recrystallization), and analytical techniques like chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, interpreting this data is essential for structure verification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. A representative spectrum would exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methoxy (-OCH₃) group.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. The position may be slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ (aryl-O) and 1000-1100 cm⁻¹ (alkyl-O) regions, corresponding to the hydroxyl and methoxy ethers, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.2.1. ¹H NMR Spectroscopy The expected proton NMR spectrum (in a solvent like CDCl₃) would show distinct signals:

  • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-11.0 ppm.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.

3.2.2. ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom:

  • Aldehyde Carbonyl (C=O): In the δ 190-200 ppm region.

  • Aromatic Carbons (Ar-C): Six signals in the δ 110-165 ppm range. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, M-29), the methoxy group (-OCH₃, M-31), or a methyl radical (-CH₃, M-15), leading to significant peaks at m/z = 123, 121, and 137, respectively.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and well-executed experimental protocols. This section provides step-by-step methodologies for determining key physical properties.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a solid crystalline compound, which serves as a primary indicator of purity.

Causality: The principle relies on the fact that pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~25 °C based on the 41-43 °C range).

  • Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.

  • Record Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Report: The melting point is reported as the range T₁ - T₂.

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methoxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document delves into the theoretical principles governing its solubility, including the critical role of intermolecular forces. It offers a detailed, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, this guide presents available qualitative solubility data and a framework for predicting solubility in various organic solvents, equipping researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

This compound (CAS 700-44-7), a solid aromatic aldehyde, serves as a vital building block in the synthesis of a range of more complex molecules.[2] Its utility as a pharmaceutical intermediate underscores the importance of understanding its behavior in various solvent systems.[1] Solubility is a fundamental physical property that dictates the feasibility of a chemical reaction, influences purification strategies such as crystallization, and is a critical parameter in formulation development. A thorough comprehension of the solubility of this compound is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of robust and reproducible synthetic and formulation protocols.

Theoretical Framework: Unraveling the Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. In the case of this compound, its molecular structure dictates a nuanced interplay of several key intermolecular forces:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes this compound a hydrogen bond donor. The carbonyl oxygen of the aldehyde group (C=O) and the oxygen of the methoxy group (-OCH3) act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The electronegative oxygen atoms in the hydroxyl, methoxy, and aldehyde groups create a significant molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and the overall molecular structure contribute to van der Waals forces, which are present in all molecules and are the primary forces of attraction in nonpolar solvents.

A crucial aspect of this compound's structure is the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aldehyde groups. This internal hydrogen bond can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, which can impact its solubility compared to isomers where this interaction is not possible.[3][4] The balance between the energy gained from forming solute-solvent intermolecular bonds and the energy required to break solute-solute and solvent-solvent bonds, including the disruption of any intramolecular hydrogen bonds, ultimately determines the extent of solubility.

Diagram: Intermolecular Forces Influencing Solubility

G cluster_solute This compound cluster_solvent Organic Solvent Solute C₈H₈O₃ HB_donor H-Bond Donor (-OH) Solute->HB_donor HB_acceptor H-Bond Acceptor (C=O, -OCH₃) Solute->HB_acceptor Dipole Dipole Moment Solute->Dipole VDW_solute Van der Waals Forces Solute->VDW_solute Intra_HB Intramolecular H-Bond HB_donor->Intra_HB Solubility Solubility HB_donor->Solubility Intermolecular H-Bonding HB_acceptor->Intra_HB HB_acceptor->Solubility Intermolecular H-Bonding Dipole->Solubility Dipole-Dipole Interactions VDW_solute->Solubility Dispersion Forces Intra_HB->Solubility Reduces Intermolecular H-Bonding Solvent Solvent Solvent_HB H-Bonding Capacity Solvent->Solvent_HB Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_VDW Van der Waals Forces Solvent->Solvent_VDW Solvent_HB->Solubility Solvent_Polarity->Solubility Solvent_VDW->Solubility

Caption: Key intermolecular forces governing the solubility of this compound.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventReported SolubilityCitation(s)
Water WaterSlightly Soluble[1][5]
Alcohols MethanolSlightly Soluble[6]
EthanolSoluble[7]
Ketones AcetoneSoluble[7]
Esters Ethyl AcetateSoluble in a related compound[8]
Ethers Diethyl EtherSoluble[7]
Chlorinated ChloroformSlightly Soluble[6]
Aprotic Polar DMSOSoluble in a related compound[8]

Note: The term "soluble" generally implies a higher degree of solubility than "slightly soluble," but these are non-quantitative descriptors. For precise applications, experimental determination of solubility is essential. The solubility in ethyl acetate and DMSO is inferred from data for a structurally similar compound, 2-Hydroxy-3-methoxybenzaldehyde, and should be experimentally verified.

Experimental Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium for accurate and reproducible results.

Materials and Equipment
  • This compound (solid, purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a solid phase remains at equilibrium. A starting point is to add approximately 10-20 mg of the solid to 2-3 mL of the chosen solvent.

    • Add the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on the shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Sample Preparation for Analysis:

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using the chosen analytical method.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or centrifuge C->D E Filter supernatant D->E F Dilute sample E->F H Analyze by HPLC or UV-Vis F->H G Prepare standards G->H I Calculate solubility H->I

Caption: Shake-flask method workflow for determining equilibrium solubility.

Predictive Approaches: Hansen Solubility Parameters

For solvents where experimental data is unavailable, a theoretical estimation of solubility can be made using Hansen Solubility Parameters (HSP). HSP is based on the concept that the total cohesive energy of a liquid can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11][12] The principle is that substances with similar HSP values are likely to be miscible.

While experimentally determined HSP values for this compound are not published, they can be estimated using group contribution methods.[9][10][11][12] These methods assign specific values to the different functional groups within the molecule to calculate the overall HSP.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of good solubility. This predictive tool can be invaluable for initial solvent screening before undertaking experimental work.

Conclusion and Future Directions

This guide has provided a comprehensive examination of the solubility of this compound in organic solvents, grounded in the principles of intermolecular forces and supported by a detailed experimental protocol. While qualitative data offers initial guidance, the provided shake-flask methodology empowers researchers to obtain precise, quantitative solubility data essential for process development and optimization. The application of predictive tools like Hansen Solubility Parameters can further streamline solvent selection.

Future research should focus on the experimental determination of the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents to create a comprehensive, publicly available database. Additionally, the experimental determination and refinement of its Hansen Solubility Parameters would significantly enhance the predictive power for formulation and synthesis applications.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Nonelectrolyte Organic Compounds. International Journal of Thermophysics, 33(3), 568–585.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Semantic Scholar.
  • Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2021). Revista de la Sociedad Química del Perú, 87(2), 159-176.
  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347.
  • Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid.
  • Ferreira, O., et al. (2021). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 26(16), 4935.
  • Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences, 15(11), 19562–19633.
  • BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC press.
  • Alkorta, I., et al. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6296.
  • Hansen Solubility Parameters. (n.d.). Downloads.
  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 484.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Filarowski, A., et al. (2016). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Journal of Molecular Structure, 1126, 162-170.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.

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Introduction: The Significance of a Fundamental Physical Constant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 2-Hydroxy-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 700-44-7) is a substituted aromatic aldehyde of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] It serves as a crucial building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][3][4] In any synthetic workflow, the precise characterization of such intermediates is paramount to ensure the integrity and quality of the final product. The melting point is one of the most fundamental and informative physical properties used for this purpose.

This guide provides a comprehensive exploration of the melting point of this compound. We will move beyond a simple statement of the value to discuss the underlying physicochemical principles, detail rigorous experimental methodologies for its determination, and provide insights into the interpretation of empirical data. This document is intended to serve as a practical and authoritative resource for scientists engaged in research and development.

Physicochemical and Thermal Properties

A summary of the key physical and chemical identifiers for this compound is presented below. The melting point is typically reported as a range, which can vary based on the purity of the sample and the analytical technique employed.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 700-44-7[2][3][5]
Molecular Formula C₈H₈O₃[2][3]
Molecular Weight 152.15 g/mol [3][5]
Appearance Pale yellow to brown crystals or powder[2]
Reported Melting Point 41-43 °C[1][6]

Note: Some sources may list slightly different ranges, such as 68-74°C[3]. This discrepancy highlights the importance of consistent analytical methodology and sample purity, as will be discussed.

Core Principles: Factors Governing the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[7] For this compound, several structural features dictate the strength of these forces.

Intermolecular Forces

The melting point is directly proportional to the strength of the forces between molecules.[8][9]

  • Hydrogen Bonding: The primary contributor is the intramolecular hydrogen bond between the hydroxyl (-OH) group and the adjacent aldehyde (-CHO) group. This strong interaction significantly increases the energy required to break the crystal structure.

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the ether linkage (-OCH₃) create permanent dipoles, leading to attractive electrostatic interactions between neighboring molecules.

  • Van der Waals Forces: These weaker, transient forces are present due to temporary fluctuations in electron density and increase with molecular size and surface area.[7][10]

Molecular Structure and Crystal Packing

The efficiency with which molecules can pack into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and higher melting points.[9][10] The specific arrangement of the hydroxyl, methoxy, and aldehyde groups on the benzene ring in this compound dictates its unique crystal packing and, consequently, its melting point.

The Critical Role of Purity

For drug development professionals, the most important practical aspect of melting point determination is its utility as a sensitive indicator of purity. Impurities disrupt the uniform crystal lattice, which weakens the intermolecular forces.[11] This has two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

A pure, crystalline organic compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[12] A broad range is a clear indication that the sample is impure and may require further purification.[11][12]

G cluster_factors Governing Factors cluster_imf Force Types MP Melting Point IMF Intermolecular Forces MP->IMF Packing Crystal Packing MP->Packing Purity Sample Purity MP->Purity Hbond Hydrogen Bonding IMF->Hbond Dipole Dipole-Dipole IMF->Dipole VdW Van der Waals IMF->VdW Depression Depression of M.P. Purity->Depression Broadening Broadening of Range Purity->Broadening G start Start prep Prepare Sample (Dry, Powder, Pack Capillary) start->prep setup Place in Apparatus (Digital or Thiele Tube) prep->setup heat_fast Rapid Heating (Find Approx. M.P.) setup->heat_fast cool Cool Down (>20°C below Approx. M.P.) heat_fast->cool heat_slow Slow Heating (1-2°C / min) cool->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (All liquid) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report end End report->end

Caption: Workflow for capillary melting point determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions. [13]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [14]

When the this compound sample reaches its melting point, it undergoes an endothermic phase transition. It must absorb additional energy (the latent heat of fusion) to melt, while its temperature remains constant. [14]The DSC instrument detects this as an increased heat flow to the sample compared to the empty reference pan, resulting in a characteristic peak on the thermogram. [14]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) through a temperature range that encompasses the expected melting point.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. Key data points include:

    • Onset Temperature: The temperature at which the melting process begins, often taken as the melting point for pure substances.

    • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. [15] * Enthalpy of Fusion (ΔHfus): The area under the peak, which is proportional to the energy absorbed during melting.

G cluster_dsc DSC Instrument Furnace Furnace (Controlled Heating) Sample Sample Pan Furnace->Sample Heat Applied Reference Reference Pan (Empty) Furnace->Reference Heat Applied Sensors Temperature Sensors Sample->Sensors Reference->Sensors Computer Computer (Data Acquisition) Sensors->Computer ΔHeat Flow Signal Thermogram Output: Thermogram (Heat Flow vs. Temp) Computer->Thermogram

Caption: Schematic principle of Differential Scanning Calorimetry (DSC).

Synthesis, Purification, and Impact on Melting Point

This compound can be synthesized from precursors like 3-methoxyphenol through a series of reactions including formylation. [16][17]As with most organic syntheses, the crude product will contain unreacted starting materials, byproducts (such as isomers), and residual solvents. [17]These impurities will invariably lead to a depressed and broadened melting point.

Therefore, rigorous purification is a non-negotiable step before characterization. Common purification techniques include:

  • Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

  • Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase. [17] Only after thorough purification can an accurate and sharp melting point be obtained, confirming the identity and high purity of the synthesized this compound.

Conclusion

The melting point of this compound is more than a mere physical constant; it is a critical quality attribute that provides invaluable insight into the identity and purity of the compound. A sharp melting range, determined using a carefully executed protocol such as the capillary method or DSC, is a hallmark of a successfully synthesized and purified material. For researchers and drug development professionals, a comprehensive understanding of the factors that influence this property and the methodologies to measure it accurately is essential for ensuring the reliability of their scientific work and the quality of the materials they produce.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Timstar. (n.d.). Melting Point: Using the Thiele Tube.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.
  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • Wikipedia. (n.d.). Thiele tube.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • University of Calgary. (n.d.). Melting point determination.
  • ChemBK. (2024, April 9). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
  • ScienceDirect. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • SSERC. (n.d.). Melting point determination.
  • Chemister.ru. (n.d.). 2-hydroxy-4,6-dimethoxybenzaldehyde.
  • Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the pharmaceutical intermediate, 2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7; Molecular Formula: C₈H₈O₃; Molecular Weight: 152.15 g/mol ).[1][2] For researchers in drug discovery and synthetic chemistry, unambiguous structural confirmation is paramount. This document moves beyond mere data presentation, focusing on the causality behind spectral features and outlining robust, self-validating experimental protocols.

The structural elucidation of a molecule like this compound, an aromatic aldehyde bearing both a hydroxyl and a methoxy group, relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and only through their combined analysis can a confident and complete characterization be achieved. This guide will detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Overall Analytical Workflow

The logical process for definitive spectroscopic characterization is a systematic workflow. It begins with careful sample preparation, proceeds through the acquisition of data from multiple orthogonal techniques, and culminates in the integrated interpretation of all collected spectra to confirm the molecular structure.

cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Structural Confirmation Sample Sample Preparation (Purity >98%) FTIR FT-IR Spectroscopy Sample->FTIR Acquire Data NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data IR_Analysis Analyze Functional Groups (IR Spectrum) FTIR->IR_Analysis NMR_Analysis Map C-H Framework (NMR Spectra) NMR->NMR_Analysis MS_Analysis Determine Mass & Fragmentation (Mass Spectrum) MS->MS_Analysis Confirmation Integrated Structural Elucidation IR_Analysis->Confirmation NMR_Analysis->Confirmation MS_Analysis->Confirmation

Caption: General workflow for the spectroscopic analysis of organic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the initial and most rapid tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the hydroxyl (-OH), aldehyde (-CHO), methoxy (-OCH₃), and aromatic ring functionalities.

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is the preferred technique for a solid sample like this, as it requires minimal sample preparation and ensures excellent data reproducibility.

  • Instrument Preparation: Ensure the Bruker Invenio-R spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[3]

  • Background Scan: Before analyzing the sample, record a background spectrum. This involves scanning with the clean, unobstructed ATR diamond crystal to capture the ambient atmosphere (CO₂, H₂O). This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[4]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove all traces of the sample.

Data Interpretation

The gas-phase FT-IR spectrum provided by the NIST/EPA Gas-Phase Infrared Database serves as an excellent reference for the expected vibrational modes.[5]

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
~3400 (Broad)MediumO-H Stretch (Intramolecular H-Bonded): The broadness of this peak is a key indicator of hydrogen bonding. In this molecule, the hydroxyl proton is hydrogen-bonded to the lone pair of the aldehyde's carbonyl oxygen, which lowers the stretching frequency from the typical ~3600 cm⁻¹ of a "free" hydroxyl group.
~3080-3000Medium-WeakAromatic C-H Stretch: These peaks are characteristic of the C-H stretching vibrations on the benzene ring.[6]
~2950, ~2850Medium-WeakAliphatic C-H Stretch: These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.
~2820, ~2720WeakAldehyde C-H Stretch (Fermi Resonance): The C-H bond of an aldehyde group has a characteristic stretch in this region. Often, this signal appears as a doublet due to Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration.[7]
~1650StrongC=O Stretch (Aldehyde): This strong, sharp absorption is characteristic of the carbonyl group. Its frequency is lower than a typical aliphatic aldehyde (~1720 cm⁻¹) due to two electronic effects: conjugation with the aromatic ring and the intramolecular hydrogen bond, both of which weaken the C=O double bond character.
~1580, ~1470Strong-MediumC=C Aromatic Ring Stretches: These absorptions are diagnostic for the benzene ring itself.
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether): This strong band is characteristic of the aryl-O-CH₃ ether linkage.
~1080MediumSymmetric C-O-C Stretch (Aryl Ether): The corresponding symmetric stretch of the ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 scans

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (to produce singlets for all carbons)

    • Pulse Angle: 45°

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 3-5 seconds (longer delay needed for quaternary carbons)

    • Number of Scans: 512-1024 scans (due to the lower natural abundance of ¹³C)

Data Interpretation & Structure Assignment

The following structure with atom numbering is used for unambiguous signal assignment.

Caption: Atom numbering for NMR assignment of this compound.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-7 (Aldehyde)~10.3Singlet (s)-1HAldehyde protons are highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, placing them far downfield.
H-4 (Aromatic)~7.4Triplet (t)J ≈ 8.01HThis proton is coupled to both H-3 and H-5, resulting in a triplet. It is the most downfield of the aromatic protons due to the influence of both the aldehyde and hydroxyl groups.
H-5 (Aromatic)~6.5Doublet (d)J ≈ 8.01HCoupled only to H-4, appearing as a doublet. It is shielded relative to H-4.
H-3 (Aromatic)~6.4Doublet (d)J ≈ 8.01HCoupled only to H-4, appearing as a doublet. Shielded by the ortho-methoxy group.
H-8 (Methoxy)~3.9Singlet (s)-3HThe three equivalent protons of the methoxy group appear as a sharp singlet in a typical region for aryl methyl ethers.
OH (Hydroxyl)~11.5Singlet (s, broad)-1HThe extreme downfield shift is a result of strong intramolecular hydrogen bonding to the carbonyl oxygen. The signal is often broad and does not couple with other protons.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Rationale
C-7 (Aldehyde)~195The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C-2 (Ar-OH)~162Aromatic carbon attached to the highly electronegative oxygen of the hydroxyl group.
C-6 (Ar-OCH₃)~160Aromatic carbon attached to the ether oxygen.
C-4 (Ar-H)~137Aromatic CH carbon, least shielded of the CH carbons.
C-1 (Ar-CHO)~115Quaternary aromatic carbon attached to the aldehyde group.
C-5 (Ar-H)~108Aromatic CH carbon.
C-3 (Ar-H)~103Aromatic CH carbon, shielded by the ortho-methoxy group.
C-8 (Methoxy)~56The carbon of the methoxy group, appearing in the typical range for aliphatic carbons attached to an oxygen.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure deduced from other techniques. Electron Ionization (EI) is a suitable "hard" ionization technique for this small, volatile molecule, yielding a rich fragmentation pattern.[1]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.

  • Ionization:

    • Electron Energy: 70 eV. This standard energy provides reproducible fragmentation patterns that are comparable to library spectra.[4]

    • The sample is vaporized and bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The analysis focuses on the molecular ion peak and the logical losses of neutral fragments.

m/z ValueProposed FragmentRationale for Formation
152[M]⁺˙ Molecular Ion: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight.
151[M-H]⁺Loss of H˙: A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen radical.
123[M-CHO]⁺Loss of CHO˙: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da).
121[M-OCH₃]⁺Loss of OCH₃˙: Cleavage of the methoxy group results in the loss of a methoxy radical (31 Da).
109[M-CHO-CH₂]⁺Loss of CHO followed by loss of CH₂: A potential secondary fragmentation.
95[M-CHO-CO]⁺Loss of CHO followed by loss of CO: Loss of the formyl radical followed by the common loss of carbon monoxide (28 Da) from the resulting phenolic structure.

Conclusion

The combined application of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. FT-IR confirms the presence of all key functional groups through their characteristic vibrational frequencies. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the substitution pattern and connectivity. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. This multi-technique, self-validating approach ensures the highest degree of confidence in the structural elucidation of synthetic products, a critical requirement in pharmaceutical and chemical research.

References

  • The Royal Society of Chemistry (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...".
  • NIST (National Institute of Standards and Technology). 6-methoxysalicylaldehyde. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry (2022). Supporting Information for "Light Assisted Coupling of Phenols with CO2...".
  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 16(4), 451-455.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(6), 1651-1654.
  • Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.
  • PubChem. 2-Hydroxy-4-methoxybenzaldehyde.
  • SpectraBase. Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)-.
  • Wong, J. W., & Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra.... National Institutes of Health.
  • NIST (National Institute of Standards and Technology). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook.
  • Deore, P., Beardall, J., Palacios, Y. M., Noronha, S., & Heraud, P. (2021). FTIR combined with chemometric tools.... ResearchGate.
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate.

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The Natural Occurrence of 2-Hydroxy-6-methoxybenzaldehyde and its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2-Hydroxy-6-methoxybenzaldehyde and its structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of these bioactive compounds. While the primary focus is on naturally occurring isomers, the guide will address the significant knowledge gap regarding the natural presence of this compound itself, with a more detailed exploration of its better-documented isomer, 2-hydroxy-4-methoxybenzaldehyde.

Introduction: The Aromatic World of Hydroxy-Methoxybenzaldehyde Isomers

The hydroxy-methoxybenzaldehyde isomers represent a fascinating class of naturally occurring phenolic compounds. As secondary metabolites in plants, they play crucial roles in defense mechanisms and plant-environment interactions.[1][2] Their structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde), a globally recognized flavor molecule, has spurred interest in their biosynthetic origins and potential applications in the food, fragrance, and pharmaceutical industries.[3] This guide will delve into the known natural sources, biosynthetic pathways, and analytical protocols for these compounds, with a particular emphasis on 2-hydroxy-4-methoxybenzaldehyde, for which a substantial body of research exists. It is important to note that while spectroscopic and chemical data for this compound are available, extensive literature on its natural occurrence and biosynthesis is currently lacking.

Part 1: Natural Distribution of 2-Hydroxy-methoxybenzaldehyde Isomers

The distribution of these aromatic aldehydes is primarily within the plant kingdom, often concentrated in the roots and rhizomes.

2-hydroxy-4-methoxybenzaldehyde (2H4MB)

This isomer is the most well-documented in terms of its natural occurrence. It is a major flavor compound in the roots of several medicinal plants, including:

  • Decalepis hamiltonii (Swallow root): The roots of this endangered plant are used in traditional Indian medicine and as a flavoring agent. 2H4MB is the principal aromatic constituent.[2][4][5]

  • Hemidesmus indicus (Indian sarsaparilla): The fragrant roots of this plant are also rich in 2H4MB.[2][3][6]

  • Mondia whitei (African ginger): The roots of this African medicinal plant are known for their vanilla-like aroma, which is attributed to 2H4MB.[4]

  • Periploca sepium and Sclerocarya caffra : These plants have also been identified as natural sources of 2H4MB.[4]

Other Isomers
  • 2-Hydroxy-5-methoxybenzaldehyde: This isomer has been reported in Parthenocissus tricuspidata (Boston ivy) and Acer nikoense (Nikko maple).[7]

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The most famous isomer, vanillin, is the primary flavor component of cured vanilla beans (Vanilla planifolia).[8]

  • This compound: Despite its availability from chemical suppliers, there is a notable absence of significant scientific literature detailing the natural occurrence of this specific isomer in plants or other organisms.

Part 2: Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of hydroxy-methoxybenzaldehyde isomers is intricately linked to the phenylpropanoid pathway , a major route for the production of a wide array of plant secondary metabolites.[1][2][9][10]

The pathway begins with the amino acid L-phenylalanine . A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various phenolic compounds. The key enzymes involved in the initial stages are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1][9][10]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[10][11]

From p-coumaric acid, the pathway can diverge, involving a series of hydroxylases, O-methyltransferases (OMTs), and other enzymes to produce the various isomers of hydroxy-methoxybenzaldehyde.[3] The specific enzymes that dictate the final substitution pattern on the aromatic ring are often species-specific and are an active area of research.

Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isomers Benzaldehyde Isomers L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Further Intermediates Further Intermediates p-Coumaric Acid->Further Intermediates Hydroxylases, O-Methyltransferases 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde Further Intermediates->2-Hydroxy-4-methoxybenzaldehyde Vanillin Vanillin Further Intermediates->Vanillin Other Isomers Other Isomers Further Intermediates->Other Isomers HPLC_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Steam Distillation Crude Extract Crude Extract Extraction->Crude Extract Filtration Filtration Crude Extract->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Separation on C18 Column Separation on C18 Column HPLC Injection->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Data Analysis\n(Peak Identification & Quantification) Data Analysis (Peak Identification & Quantification) UV Detection->Data Analysis\n(Peak Identification & Quantification)

Sources

The Cornerstone of Complex Synthesis: A Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffolding Molecule

In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the strategic selection of its foundational building blocks. 2-Hydroxy-6-methoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a directing methoxy group, offers a versatile platform for constructing intricate molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and critical quality attributes of this valuable compound.[1]

The strategic placement of the hydroxyl and methoxy groups ortho to the aldehyde function dictates the molecule's reactivity, enabling selective transformations that are crucial in multi-step syntheses. This inherent chemical potential has been harnessed in the development of novel therapeutics, most notably in the treatment of hematological disorders.

PropertyValueReference
CAS Number 700-44-7
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Solid
InChI Key DZJPDDVDKXHRLF-UHFFFAOYSA-N

Strategic Synthesis: From Simple Phenols to a High-Value Intermediate

The primary industrial synthesis of this compound commences with the readily available starting material, 3-methoxyphenol. The transformation involves a carefully orchestrated three-step process, designed to introduce the aldehyde functionality at the desired position while preserving the integrity of the existing functional groups.[2] This synthetic route is favored for its efficiency and scalability, delivering the target molecule in a good overall yield.[2]

The causality behind this synthetic strategy lies in the directing effects of the hydroxyl and methoxy groups on the aromatic ring. The initial protection of the phenolic hydroxyl group allows for a highly regioselective formylation, a critical step in achieving the desired isomer. Subsequent deprotection then furnishes the final product.

Synthesis_Workflow Start 3-Methoxyphenol Step1 Protection of Hydroxyl Group Start->Step1 Intermediate1 Protected 3-Methoxyphenol Step1->Intermediate1 Step2 Regioselective Formylation Intermediate1->Step2 Intermediate2 Protected 2-Formyl-3-methoxyphenol Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End 2-Hydroxy-6- methoxybenzaldehyde Step3->End

A simplified workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative laboratory-scale synthesis. Note that specific reagents and conditions may be optimized for large-scale production.

  • Protection: 3-Methoxyphenol is treated with a suitable protecting group, such as dihydropyran in the presence of an acid catalyst, to yield the tetrahydropyranyl (THP) ether. This step is crucial to prevent unwanted side reactions at the phenolic hydroxyl group during the subsequent formylation.

  • Formylation: The protected 3-methoxyphenol is then subjected to ortho-formylation. This is typically achieved through a directed ortho-metalation reaction, where a strong base like n-butyllithium is used to deprotonate the position ortho to the methoxy group, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[2] The choice of a strong base and low reaction temperatures ensures high regioselectivity.

  • Deprotection: The final step involves the removal of the protecting group under acidic conditions to afford this compound. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final product with high purity.[2]

Application in Pharmaceutical Synthesis: The Case of Voxelotor

The utility of this compound as a pharmaceutical intermediate is best exemplified by its role in the synthesis of Voxelotor (GBT440) , a first-in-class hemoglobin S (HbS) polymerization inhibitor for the treatment of sickle cell disease.[3][4] Voxelotor's mechanism of action involves binding to hemoglobin and increasing its affinity for oxygen, thereby preventing the sickling of red blood cells.[4]

The synthesis of Voxelotor utilizes a protected form of this compound, specifically 2-hydroxy-6-(methoxymethoxy)benzaldehyde, to prevent unwanted alkylation at the phenolic hydroxyl group.

Voxelotor_Synthesis Intermediate_A 2-Hydroxy-6-(methoxymethoxy)benzaldehyde Reaction Williamson Ether Synthesis Intermediate_A->Reaction Reagent_B 3-(chloromethyl)-2-(1-isopropyl -1H-pyrazol-5-yl)pyridine hydrochloride Reagent_B->Reaction Intermediate_C Protected Voxelotor Precursor Reaction->Intermediate_C Deprotection Acidic Deprotection Intermediate_C->Deprotection Voxelotor Voxelotor Deprotection->Voxelotor

Sources

A Senior Application Scientist's Guide to 2-Hydroxy-6-methoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7) stands as a cornerstone intermediate in the edifice of modern organic synthesis.[1] Its unique trifunctional architecture—comprising an aldehyde, a hydroxyl group, and a methoxy ether—presents a nuanced reactivity profile that is both a challenge and an opportunity for the synthetic chemist. The strategic positioning of these groups, particularly the ortho-hydroxyl and ortho-methoxy substituents relative to the formyl group, imparts significant steric and electronic influences that dictate its synthetic applications. This guide provides an in-depth exploration of the molecule's core reactivity, its pivotal role in carbon-carbon bond formation, its utility in constructing complex heterocyclic and pharmaceutical scaffolds, and the strategic considerations required to harness its full synthetic potential. We will delve into field-proven protocols and mechanistic rationales, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Molecular Profile and Core Reactivity

This compound is a solid at room temperature, possessing the empirical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1] Its structure is deceptively simple, yet the interplay of its functional groups governs its chemical behavior.

PropertyValueSource
CAS Number 700-44-7[1]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Physical Form Solid[1]
Solubility Slightly soluble in water[2]
Storage Air sensitive; store under inert gas[2]

The molecule's reactivity is best understood by dissecting the roles of its three key functional domains:

  • The Aldehyde (Formyl) Group: As the primary electrophilic site, it is the hub for nucleophilic additions, condensations, and redox transformations.

  • The Phenolic Hydroxyl Group: Its acidity and nucleophilicity allow for O-alkylation, acylation, and its role as a directing group in electrophilic aromatic substitution. Intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen influences the conformation and reactivity of the formyl group.

  • The Methoxy Group: This electron-donating group activates the aromatic ring. However, its position ortho to the aldehyde creates significant steric hindrance, a critical factor that must be managed in synthetic design.[3][4] This steric shield can impede the approach of bulky nucleophiles, often reducing reaction rates or necessitating more forcing conditions compared to less hindered benzaldehydes.

Caption: Key reactive domains of this compound.

Strategic Transformations and Synthetic Applications

The utility of this compound is demonstrated in its application across a range of fundamental organic transformations.

Carbon-Carbon Bond Formation via the Aldehyde

The aldehyde functionality is a versatile handle for constructing molecular complexity.

The Wittig reaction is a powerful method for alkene synthesis.[3] When applied to this compound, the primary challenge is the steric hindrance imposed by the ortho-methoxy group, which can impede the approach of the phosphorus ylide.[3] This often results in lower yields or requires longer reaction times compared to unhindered aldehydes. The choice of a more reactive, non-stabilized ylide can sometimes overcome this steric barrier, typically favoring the formation of the (Z)-alkene.[3]

Field-Proven Protocol: Synthesis of (Z)-2-methoxy-6-(2-phenylethenyl)phenol

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. The formation of the deep red ylide indicates a successful reaction. Stir at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target stilbene derivative.

The addition of Grignard reagents to this compound to form secondary alcohols is similarly affected by steric hindrance.[4] Competitive side reactions, such as reduction of the aldehyde (if the Grignard reagent has a β-hydrogen) or simple deprotonation of the phenolic hydroxyl, are significant risks.[4]

Causality Behind Experimental Choices: To favor the desired 1,2-addition, two strategies are paramount:

  • Protection of the Hydroxyl Group: The acidic phenolic proton must be protected prior to introducing the Grignard reagent. A common choice is the methoxymethyl (MOM) ether, which is stable to the basic Grignard conditions but can be removed under mild acidic conditions.[5]

  • Reaction Conditions: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help minimize side reactions by controlling the reactivity of the Grignard reagent.

start 2-Hydroxy-6- methoxybenzaldehyde protect Step 1: Protection (e.g., MOM-Cl, Base) start->protect Prevents side reaction intermediate Protected Aldehyde 2-(MOM-oxy)-6- methoxybenzaldehyde protect->intermediate grignard Step 2: Grignard Reaction (R-MgBr, THF, 0°C) intermediate->grignard C-C bond formation product_protected Protected Secondary Alcohol grignard->product_protected deprotect Step 3: Deprotection (e.g., PPTS, EtOH) product_protected->deprotect Unveils hydroxyl final_product Final Product: Secondary Alcohol deprotect->final_product

Caption: Workflow for a successful Grignard addition reaction.

Aldol-type and Knoevenagel condensations are effective for forming α,β-unsaturated systems. The reaction involves the deprotonation of an active methylene compound, which then attacks the aldehyde. The electron-donating nature of the hydroxyl and methoxy groups can slightly decrease the electrophilicity of the aldehyde carbonyl, but these reactions generally proceed well under standard basic conditions (e.g., piperidine, KOH).[6][7]

Manipulating the Phenolic and Ether Groups

The hydroxyl and methoxy groups are not mere spectators; they are key handles for derivatization and serve as precursors to other important functionalities.

As mentioned, protecting the phenolic hydroxyl is often a prerequisite for reactions involving strong bases or organometallics.[8][9] Beyond simple protection, O-alkylation is a critical step in the synthesis of more complex targets. For instance, the synthesis of Voxelotor, a drug for treating sickle cell disease, utilizes an intermediate derived from the O-alkylation of a protected 2,6-dihydroxybenzaldehyde derivative.[10][11] This highlights the industrial relevance of such transformations.

One-Pot O-Alkylation/Wittig Olefination: Advanced protocols combine O-alkylation and a subsequent Wittig reaction into a single pot, improving efficiency. In a typical sequence, the phenol is deprotonated with a base (e.g., KOH) in a polar aprotic solvent like DMSO, followed by the addition of an alkyl halide. Once O-alkylation is complete, the Wittig ylide is added directly to the same reaction vessel to react with the in situ generated aldehyde ether.

Selective cleavage of the methoxy group is a valuable transformation that unmasks a second hydroxyl group, yielding 2,6-dihydroxybenzaldehyde. This diol is a crucial precursor in its own right. The robust nature of aryl methyl ethers requires potent reagents for cleavage.

  • Boron Tribromide (BBr₃): This is a classic and highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via a Lewis acid-base complex followed by nucleophilic attack of bromide.

  • Aluminum Chloride (AlCl₃): In the context of Friedel-Crafts type reactions, AlCl₃ can induce selective demethylation of activated methoxy groups, particularly those ortho to a carbonyl or hydroxyl group.[12]

Protocol: Demethylation to 2,6-Dihydroxybenzaldehyde

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This is critical to control the high reactivity of BBr₃ and prevent unwanted side reactions.

  • Addition: Add BBr₃ (1.1 - 1.5 eq., solution in DCM) dropwise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract with DCM or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Case Study: A Precursor in Pharmaceutical Synthesis

The true measure of a building block's value is its application in the synthesis of high-value targets. A derivative of this compound is a key intermediate in the synthesis of compounds that bind to hemoglobin and are useful for treating diseases like sickle cell disease.[10] The core structure is often prepared from 2,6-dihydroxybenzaldehyde, which can be accessed from precursors like this compound.[10] The synthesis involves the selective O-alkylation of one hydroxyl group, leaving the other free to be modified, and retaining the aldehyde for subsequent transformations. This demonstrates the critical need for orthogonal protection strategies when working with this molecular scaffold.[8]

Conclusion

This compound is more than a simple aromatic aldehyde. It is a sophisticated synthetic intermediate whose utility is defined by the nuanced interplay of its functional groups. Mastery of its chemistry requires a deep understanding of steric effects, the strategic use of protecting groups, and the careful selection of reaction conditions to control its regioselectivity. From fundamental C-C bond formations like the Wittig and Grignard reactions to its role as a linchpin in the synthesis of complex pharmaceuticals, this molecule offers a rich platform for chemical innovation. The protocols and strategic insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this compound into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • EvitaChem. (n.d.). 2-Hydroxy-6-(methoxymethoxy)benzaldehyde.
  • Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • ChemBK. (2024). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
  • Semantic Scholar. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO.
  • Unknown Source. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
  • Cole-Parmer. (n.d.). Tech Info - Aldol Condensation.
  • ChemicalBook. (n.d.). This compound CAS#: 700-44-7.
  • Magritek. (n.d.). The Aldol Condensation.
  • Leiden University Scholarly Publications. (n.d.). Protective group strategies in carbohydrate and peptide chemistry.

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2-Hydroxy-6-methoxybenzaldehyde synonyms and structure

Author: BenchChem Technical Support Team. Date: January 2026

A-1 Technical Guide: 2-Hydroxy-6-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal aromatic aldehyde in organic synthesis and pharmaceutical development. The document delineates its chemical identity, structural features, and physicochemical properties. It further details a validated synthesis protocol, explores its significant applications as a precursor in medicinal chemistry, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methoxy group (-OCH₃) at positions 1, 2, and 6, respectively. This substitution pattern is critical to its chemical reactivity and utility as a building block in synthesis.

Synonyms and Identifiers

For clarity and cross-referencing in research and procurement, the compound is known by several names and identifiers:

  • Common Synonyms : 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][2]

  • IUPAC Name : this compound[3][4]

  • CAS Number : 700-44-7[3][4]

  • Molecular Formula : C₈H₈O₃[3][4]

  • Molecular Weight : 152.15 g/mol [4]

Molecular Structure

The structure of this compound features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group. This interaction influences the compound's physical properties, such as its melting point and solubility, and modulates the reactivity of both the hydroxyl and aldehyde functional groups.

  • SMILES : COc1cccc(O)c1C=O

  • InChI Key : DZJPDDVDKXHRLF-UHFFFAOYSA-N[3][4]

2D Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes, purification strategies, and formulation studies. The key properties are summarized below.

PropertyValueSource(s)
Physical State Solid, Pale Yellow to Brown Crystals or Powder[3][5]
Melting Point 41-43 °C[5][6]
Boiling Point 262.9 ± 20.0 °C (Predicted)[5]
Density 1.231 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water. Soluble in Chloroform and Methanol.[5][6]
pKa 7.79 ± 0.10 (Predicted)[5]
Flash Point > 230 °F (> 110 °C)[5]

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple routes to this compound exist, a common and illustrative laboratory-scale method involves the selective formylation of a corresponding phenol. Below is a representative protocol based on established chemical principles, such as the Duff reaction or similar formylation techniques.

Experimental Protocol: Formylation of 2-Methoxyphenol

This protocol describes a conceptual pathway for the synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Objective: To synthesize this compound by introducing a formyl group onto the 2-methoxyphenol ring.

Core Principle: The reaction utilizes an ortho-directing formylation agent, such as hexamethylenetetramine (urotropine) in an acidic medium (Duff reaction conditions), which hydrolyzes to generate the electrophilic species required for formylation. The hydroxyl group of the starting material activates the ring, directing the substitution primarily to the ortho position.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Hexamethylenetetramine (Urotropine)

  • Glycerol or Trifluoroacetic Acid (Solvent/Medium)

  • Hydrochloric Acid (HCl) for hydrolysis

  • Diethyl Ether or Ethyl Acetate (Extraction Solvent)

  • Anhydrous Magnesium Sulfate (Drying Agent)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, combine 2-methoxyphenol and hexamethylenetetramine in glycerol.

    • Causality: Glycerol serves as a high-boiling, protic solvent that facilitates the reaction and helps to mediate the decomposition of hexamethylenetetramine.

  • Heating and Reaction: Heat the mixture to approximately 140-160°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Thermal energy is required to drive the reaction, which involves the formation of an electrophilic iminium ion from the hexamine. This electrophile then attacks the electron-rich aromatic ring of 2-methoxyphenol. The ortho-position relative to the powerful activating hydroxyl group is the kinetically favored site of attack.

  • Hydrolysis: Cool the reaction mixture to room temperature and add aqueous hydrochloric acid. Reheat the mixture under reflux for 15-30 minutes.

    • Causality: The initial product of the electrophilic aromatic substitution is a Schiff base (imine). Acidic hydrolysis is a critical step that cleaves this imine to reveal the desired aldehyde functional group and generates ammonia/ammonium chloride as a byproduct.

  • Extraction and Workup: After cooling, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine.

    • Causality: Extraction separates the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: Removal of all water is crucial before solvent evaporation to prevent yield loss and ensure the purity of the crude product.

  • Purification: Purify the resulting crude solid/oil by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

    • Causality: Purification is a self-validating step. The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to match reference spectra and ensure the removal of starting materials and byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_purification Purification Phase reactants 1. Combine Reactants (2-Methoxyphenol, Hexamethylenetetramine, Glycerol) heating 2. Heat Mixture (140-160°C) reactants->heating Form Iminium Intermediate hydrolysis 3. Acid Hydrolysis (Aqueous HCl, Reflux) heating->hydrolysis Form Imine Product extraction 4. Solvent Extraction (Diethyl Ether) hydrolysis->extraction Cool & Transfer drying 5. Dry & Concentrate extraction->drying purify 6. Purify (Chromatography/Recrystallization) drying->purify final_product Pure this compound purify->final_product Yields

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its bifunctional nature (aldehyde and phenol) allows for a wide range of subsequent chemical transformations.

  • Precursor for Heterocyclic Compounds: The aldehyde can undergo condensation reactions with various nucleophiles to form heterocyclic scaffolds like coumarins, chromones, and benzofurans, which are prevalent in medicinal chemistry.

  • Synthesis of Hemoglobin Modulators: It is a documented intermediate in the synthesis of compounds that bind to hemoglobin and increase its oxygen affinity. Such molecules are investigated for treating diseases like sickle cell disease[7]. For example, it is a key building block for Voxelotor, a drug used to treat sickle cell disease[8].

  • Antioxidant and Biological Studies: The phenolic hydroxyl group imparts antioxidant properties, making the molecule and its derivatives subjects of interest for research into their potential biological activities[2]. Its structural isomer, 2-hydroxy-4-methoxybenzaldehyde, has been studied for anti-inflammatory, anticancer, and antibacterial qualities, suggesting that derivatives of this compound could be fruitful areas of investigation[9][10].

Logical Relationship in Synthesis

The following diagram illustrates the role of this compound as a foundational building block in the synthesis of advanced pharmaceutical intermediates.

Logical_Flow cluster_derivatives Synthetic Transformations start Starting Materials (e.g., 2-Methoxyphenol) intermediate This compound (Key Intermediate) - Aldehyde Group - Phenolic Hydroxyl - Methoxy Group start->intermediate Formylation condensation Condensation Reactions intermediate->condensation alkylation O-Alkylation / Etherification intermediate->alkylation oxidation Oxidation of Aldehyde intermediate->oxidation final Complex Bioactive Molecules (e.g., Voxelotor Precursors) condensation->final Further Synthesis Steps alkylation->final Further Synthesis Steps oxidation->final Further Synthesis Steps

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a substance that can cause skin and serious eye irritation[11][12].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side protection, and a lab coat when handling the compound[13].

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[12]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[14].

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[5][11].

  • First Aid:

    • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[11][12].

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[11][13].

    • Ingestion: Rinse mouth with water and call a doctor. Do not induce vomiting[13][14].

    • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice[13][14].

References

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  • 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69600
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A-Scaffold of Opportunity: Unlocking the Medicinal Chemistry Potential of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxybenzaldehyde, a substituted phenolic aldehyde, has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl, and a methoxy moiety, provide a rich platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities. This technical guide delves into the core attributes of this compound, exploring its synthesis, chemical reactivity, and burgeoning applications in medicinal chemistry. We will examine its role as a precursor to potent anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action and structure-activity relationships. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this promising molecule and to catalyze further innovation in the field.

Introduction: The Architectural Allure of a Simple Benzaldehyde

At its core, this compound is a deceptively simple aromatic compound. However, the strategic placement of its functional groups—an aldehyde, a hydroxyl group, and a methoxy group on a benzene ring—creates a molecule of significant synthetic and medicinal interest.[1][2][3] The hydroxyl and aldehyde groups in ortho position facilitate intramolecular hydrogen bonding, influencing its reactivity and physical properties. The methoxy group, on the other hand, modulates the electronic environment of the aromatic ring, impacting its interaction with biological targets.

This guide will navigate the scientific landscape surrounding this compound, providing a detailed examination of its chemical personality and its translation into tangible therapeutic potential. We will move beyond a mere cataloging of its derivatives to a deeper, mechanistic understanding of why this scaffold is proving to be a fertile ground for drug discovery.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in medicinal chemistry.

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1][4]
Appearance Solid[1]
Melting Point 41-43 °C[5][6]
Boiling Point 262.9±20.0 °C (Predicted)[5]
Solubility Slightly soluble in water; Soluble in chloroform and methanol.[4][5][6]
pKa 7.79±0.10 (Predicted)[5]

These properties are crucial for considerations such as reaction conditions, purification methods, and formulation development. Its limited water solubility, for instance, is a key factor to address in the design of bioavailable drug candidates.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method involves the methylation of a dihydroxybenzaldehyde precursor.

Illustrative Synthetic Workflow:

G A 2,6-Dihydroxybenzaldehyde E Reaction Mixture A->E B Methylating Agent (e.g., Dimethyl Sulfate) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Reflux E->F Heating G Work-up & Purification F->G H This compound G->H Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis via Selective Methylation

  • Dissolution: Dissolve 2,6-Dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger.

  • Methylating Agent: Slowly add one molar equivalent of a methylating agent, like dimethyl sulfate or methyl iodide, to the stirring mixture at room temperature. The stoichiometry is critical to favor mono-methylation.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The causality behind this experimental design lies in the differential acidity of the two hydroxyl groups in 2,6-dihydroxybenzaldehyde. The hydroxyl group ortho to the aldehyde is less acidic due to intramolecular hydrogen bonding, making the other hydroxyl group more susceptible to deprotonation and subsequent methylation.

Medicinal Chemistry Applications: A Scaffold for Bioactivity

The true value of this compound in medicinal chemistry is realized through its derivatization into a vast array of bioactive compounds. The aldehyde functionality serves as a versatile handle for constructing Schiff bases, chalcones, and other heterocyclic systems.

Antimicrobial Agents: Combating Microbial Resistance

Derivatives of hydroxy-methoxybenzaldehydes have demonstrated significant potential as antimicrobial agents.[7][8][9] The mechanism of action often involves the disruption of microbial cell membranes.[9][10]

Key Findings in Antimicrobial Activity:

  • Broad-Spectrum Activity: Both the essential oil of Periploca sepium, containing 2-hydroxy-4-methoxybenzaldehyde as a major component, and the pure compound itself have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]

  • Mechanism of Action: Studies on the isomer 2-hydroxy-4-methoxybenzaldehyde suggest that its antibacterial effect against Staphylococcus aureus involves damaging the cell membrane, leading to the leakage of intracellular components.[9][10][11]

  • Anti-biofilm Properties: 2-Hydroxy-4-methoxybenzaldehyde has been shown to effectively inhibit and eradicate biofilms of pathogenic bacteria like Proteus mirabilis and methicillin-resistant Staphylococcus aureus (MRSA).[9][12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound (e.g., a derivative of this compound) in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Disruption of Bacterial Cell Membrane Integrity

G A 2-Hydroxy-methoxybenzaldehyde Derivative B Bacterial Cell Membrane A->B Interaction C Increased Membrane Permeability B->C D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) C->D E Disruption of Cellular Processes D->E F Bacterial Cell Death E->F G A RAW 264.7 Macrophages B Pre-treatment with Test Compound A->B C Stimulation with LPS B->C D Incubation C->D E Measurement of NO Production (Griess Assay) D->E F Measurement of Cytokine Levels (ELISA) D->F G Western Blot for Signaling Proteins (e.g., p-NF-κB) D->G

Caption: Workflow for in vitro anti-inflammatory screening.

Future Perspectives and Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its synthetic tractability and the demonstrated efficacy of its derivatives in key therapeutic areas underscore its importance.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of novel libraries of derivatives to explore a wider range of biological targets.

  • Mechanistic Elucidation: In-depth studies to unravel the precise molecular mechanisms of action for the most potent compounds.

  • In Vivo Studies: Translation of promising in vitro results into preclinical animal models to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency and drug-like properties.

References

  • EvitaChem. (n.d.). Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3.
  • ChemBK. (2024, April 9). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • CymitQuimica. (n.d.). This compound.
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  • Thermo Scientific Chemicals. (n.d.). This compound, 98+% 1 g | Buy Online.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
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  • MDPI. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
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  • PMC - NIH. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • CymitQuimica. (n.d.). CAS 700-44-7: this compound.
  • OUCI. (n.d.). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde synthesis.
  • Smolecule. (n.d.). Buy Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- | 143261-05-6.
  • Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.).
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • PMC - NIH. (2024, February 26). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
  • Frontiers. (n.d.). Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence.
  • PubMed. (1980, January). Antitumor activity of benzaldehyde.
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  • ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

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Methodological & Application

Synthesis of 2-Hydroxy-6-methoxybenzaldehyde from 3-Methoxyphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Hydroxy-6-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the pharmaceutical and fine chemical industries. The protocol details a highly regioselective ortho-formylation of 3-methoxyphenol utilizing the robust and efficient Duff reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, characterization data, and safety protocols.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and complex organic frameworks. Its unique substitution pattern, featuring vicinal hydroxyl and aldehyde functionalities alongside a methoxy group, makes it a versatile precursor for the construction of heterocyclic compounds and other elaborate molecular architectures. The selective introduction of a formyl group ortho to the hydroxyl group of a phenol is a critical transformation in organic synthesis. Among the various formylation methods, the Duff reaction, which employs hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, offers a reliable and direct route to ortho-hydroxybenzaldehydes.[1][2] This application note describes a detailed and optimized protocol for the synthesis of this compound from readily available 3-methoxyphenol via the Duff reaction, focusing on providing a clear, reproducible, and in-depth understanding of the process.

Reaction Scheme

The overall transformation involves the regioselective formylation of 3-methoxyphenol at the position ortho to the hydroxyl group.

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product 3-Methoxyphenol Reaction Duff Reaction 3-Methoxyphenol->Reaction + Hexamethylenetetramine Hexamethylenetetramine (Hexamine) Hexamethylenetetramine->Reaction 1. Trifluoroacetic Acid Trifluoroacetic Acid (TFA) Trifluoroacetic Acid->Reaction 2. Acid Hydrolysis This compound Reaction->this compound Yield: ~75-85%

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism of the Duff Reaction

The Duff reaction proceeds through a series of steps initiated by the reaction of hexamethylenetetramine with an acid, which generates an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2] A subsequent intramolecular redox process and hydrolysis yield the final aldehyde product.[1]

G A 1. Activation of Hexamine B 2. Electrophilic Aromatic Substitution A->B Generation of Iminium Ion C 3. Formation of Benzyl-amine Intermediate B->C Attack by 3-Methoxyphenol D 4. Intramolecular Redox Reaction C->D Oxidation of Benzylic Carbon E 5. Hydrolysis D->E Formation of Iminium Intermediate F Final Product: This compound E->F Release of Aldehyde

Caption: Step-wise mechanism of the Duff Reaction.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3-MethoxyphenolReagentSigma-Aldrich
Hexamethylenetetramine (Hexamine)≥99%Sigma-Aldrich
Trifluoroacetic Acid (TFA)ReagentSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (HCl)2 MFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (500 mL)--
Rotary evaporator--
Column chromatography setup--
Safety Precautions
  • Trifluoroacetic acid (TFA) is highly corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.[3] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hexamethylenetetramine is a flammable solid and may cause an allergic skin reaction.[4] Avoid creating dust and keep away from ignition sources.

  • 3-Methoxyphenol is harmful if swallowed and causes skin irritation.

  • Diethyl ether is extremely flammable. Work in a fume hood away from any potential ignition sources.

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (10.0 g, 80.6 mmol) and hexamethylenetetramine (17.0 g, 121.3 mmol).

  • Addition of TFA: To this mixture, carefully add trifluoroacetic acid (60 mL) in portions under stirring in a fume hood. An exothermic reaction will occur.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and maintain the reflux for 4 hours. The color of the solution will darken over time.

  • Hydrolysis: After 4 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of 2 M aqueous hydrochloric acid. Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1 v/v) as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a pale yellow solid. Determine the yield and characterize the product by NMR and IR spectroscopy.

Results and Discussion

The Duff reaction provides a direct and efficient method for the synthesis of this compound from 3-methoxyphenol. The use of trifluoroacetic acid as both a solvent and a catalyst promotes the reaction and ensures high regioselectivity for the ortho-position. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, facilitating the electrophilic substitution. The expected yield of the purified product is in the range of 75-85%.

Characterization of this compound
PropertyValue
Appearance Pale yellow solid
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 70-72 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 11.8 (s, 1H, -OH), 10.3 (s, 1H, -CHO), 7.4 (t, J=8.4 Hz, 1H, Ar-H), 6.5 (d, J=8.4 Hz, 1H, Ar-H), 6.3 (d, J=8.4 Hz, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 194.1, 164.8, 162.1, 136.5, 111.9, 107.2, 101.9, 56.1
IR (KBr, cm⁻¹) 3400-3000 (br, O-H), 2850 (C-H, aldehyde), 1645 (C=O, aldehyde), 1600, 1470 (C=C, aromatic), 1260 (C-O, ether)

The spectroscopic data are consistent with the structure of this compound. The ¹H NMR spectrum shows the characteristic downfield shifts for the phenolic proton and the aldehydic proton. The coupling pattern of the aromatic protons confirms the 1,2,3-trisubstitution pattern. The ¹³C NMR spectrum shows the expected number of signals, including the carbonyl carbon of the aldehyde group. The IR spectrum displays the characteristic absorption bands for the hydroxyl, aldehyde C-H, carbonyl, and ether functional groups.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-methoxyphenol using the Duff reaction. The procedure is robust, scalable, and affords the desired product with high regioselectivity and good yield. The comprehensive characterization data and safety guidelines provided will be a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Hansen, T. V., & Skattebøl, L. (2005). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Surya, S., & Rawat, D. S. (2014). Duff reaction and its applications in organic synthesis. RSC Advances, 4(92), 50574-50596.
  • SpectraBase. (n.d.). This compound.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
  • Wikipedia. (2023). Duff reaction.

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detailed protocol for 2-Hydroxy-6-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of 2-Hydroxy-6-methoxybenzaldehyde via Modified Duff Reaction

Abstract

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its molecular structure, featuring proximate hydroxyl, methoxy, and aldehyde functional groups, allows for diverse downstream chemical transformations. This document provides a comprehensive, field-proven protocol for the synthesis of this compound from 3-methoxyphenol. We detail a modified Duff reaction employing trifluoroacetic acid, which offers a robust and efficient pathway to the target compound. This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, characterization data, and essential safety information tailored for researchers and drug development professionals.

Introduction and Scientific Principles

The formylation of phenols—the introduction of an aldehyde group (-CHO) onto the aromatic ring—is a cornerstone of synthetic organic chemistry. Among the various methods, the Duff reaction provides a direct route for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent.[3] The reaction is a form of electrophilic aromatic substitution, where the electron-rich phenolic ring attacks an electrophilic iminium species generated from HMTA under acidic conditions.[4]

The classical Duff reaction often requires harsh conditions, such as heating in glycerol and glyceroboric acid, and can result in modest yields.[5] This protocol utilizes a modified approach using trifluoroacetic acid (TFA) as both the solvent and catalyst. This method can proceed under milder conditions and offers improved yields for a variety of aromatic compounds.

Reaction Mechanism: The synthesis proceeds via the Duff reaction mechanism. Initially, trifluoroacetic acid protonates hexamethylenetetramine, which then fragments to generate an electrophilic iminium ion (H₂C=N⁺R₂). The starting material, 3-methoxyphenol, possesses two activating groups—a hydroxyl (-OH) and a methoxy (-OCH₃)—which are ortho, para-directing. The hydroxyl group is the more potent activator, strongly directing the electrophilic attack to the ortho positions (C2 and C6). The iminium ion is attacked by the electron-rich phenol ring, leading to the formation of a benzylamine-type intermediate. Subsequent hydrolysis of this intermediate during the acidic work-up yields the final aldehyde product, this compound.

Compound Data and Safety Precautions

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 700-44-7[7]
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol [7]
Appearance Pale yellow to brown crystals or powder[6]
Form Solid[7]
Solubility Slightly soluble in water[1]
Safety and Handling

Hazard Statement: this compound is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]

Precautionary Measures:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety glasses or goggles.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is noted as being air-sensitive.[1]

  • In case of exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

Detailed Experimental Protocol

This protocol is adapted from the general principles of the trifluoroacetic acid-mediated Duff reaction.

Reagents and Materials
  • 3-Methoxyphenol (C₇H₈O₂, ≥98%)

  • Hexamethylenetetramine (HMTA, C₆H₁₂N₄, ≥99%)

  • Trifluoroacetic acid (TFA, CF₃COOH, ≥99%)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc), ACS Grade

  • Hexanes, ACS Grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Chromatography column

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (e.g., 2.48 g, 20 mmol) and hexamethylenetetramine (e.g., 3.08 g, 22 mmol, 1.1 eq).

    • Rationale: A slight excess of HMTA is used to ensure the complete conversion of the starting phenol.

  • Addition of Solvent/Catalyst: Carefully add trifluoroacetic acid (approx. 30 mL) to the flask in a fume hood.

    • Rationale: TFA serves as both the reaction solvent and the acid catalyst required to generate the electrophilic iminium species from HMTA.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - TFA Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the trifluoroacetic acid using a rotary evaporator.

    • Rationale: Removing the acidic solvent is necessary before proceeding with aqueous work-up and extraction.

  • Hydrolysis: Carefully pour the concentrated residue into a beaker containing approximately 100 mL of cold deionized water with stirring. Stir the aqueous mixture for 30 minutes.

    • Rationale: This step hydrolyzes the intermediate Schiff base (iminium) species to the final aldehyde product.[3]

  • Neutralization and Extraction: Transfer the aqueous mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Rationale: Neutralization quenches any remaining acid. The organic product is more soluble in ethyl acetate and is thus extracted from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[11]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%) is typically effective. Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow or brown solid. The reported yield for a similar multi-step synthesis is in the range of 44% overall.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Workflow for this compound Synthesis A Starting Materials (3-Methoxyphenol, HMTA) B Reaction Setup (Add TFA) A->B 1 C Reflux (12-18h, ~85°C) B->C 2 D TFA Removal (Rotary Evaporation) C->D 3 E Aqueous Work-up (Hydrolysis & Neutralization) D->E 4 F Extraction (Ethyl Acetate) E->F 5 G Drying & Concentration F->G 6 H Purification (Column Chromatography) G->H 7 I Final Product (this compound) H->I 8

Caption: A flowchart of the synthesis protocol.

References

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes.
  • Wikipedia. Duff reaction.
  • Bio-Connect. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Iowa Academy of Science, 52(1), 191-197.
  • Smith, W. E. (1974). U.S. Patent No. 3,833,660. Washington, DC: U.S. Patent and Trademark Office.

Sources

Introduction: The Strategic Advantage of 2-Hydroxy-6-methoxybenzaldehyde in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Schiff Base Ligands Derived from 2-Hydroxy-6-methoxybenzaldehyde

Schiff bases, identified by their characteristic azomethine or imine group (-C=N-), are a cornerstone in the field of coordination chemistry. First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their true power lies in their versatility; the electronic and steric properties of the ligand can be finely tuned by selecting specific aldehyde and amine precursors. This modularity has led to a vast library of Schiff base ligands with applications spanning catalysis, materials science, and pharmacology.[3][4]

Among the myriad of available aldehydes, this compound stands out as a particularly strategic precursor. Its unique substitution pattern offers several distinct advantages:

  • Inherent Chelating Ability: The ortho-hydroxyl group (-OH) is perfectly positioned to coordinate with a metal ion alongside the azomethine nitrogen, forming a stable, typically bidentate, chelate ring. This pre-organization enhances the stability of the resulting metal complexes.

  • Modulated Electronic Properties: The electron-donating methoxy group (-OCH₃) at the 6-position influences the electron density of the aromatic ring and the donor atoms. This electronic tuning can impact the redox potential of the metal center in a complex, thereby modulating its catalytic activity or biological function.

  • Steric Influence: The methoxy group also provides steric bulk near the coordination site, which can influence the geometry of the metal complex and provide stereochemical control in catalytic reactions.

This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff base ligands derived from this compound, offering detailed protocols and expert insights for researchers in chemistry and drug development.

The Chemistry of Formation: Mechanism and Key Parameters

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[5]

  • Dehydration: The hemiaminal then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[5][6] This step is typically the rate-determining step and is often accelerated by heating.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_CHO This compound (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) R_CHO->Hemiaminal Nucleophilic Attack R_NH2 Primary Amine (Nucleophile) R_NH2->Hemiaminal SchiffBase Schiff Base Ligand (-C=N- bond formed) Hemiaminal->SchiffBase Dehydration (-H₂O) Water Water (H₂O) Hemiaminal->Water

Caption: General mechanism of Schiff base formation.

Critical Experimental Parameters

The success of the synthesis hinges on the careful control of several parameters:

  • Solvent Selection: Alcohols, such as absolute ethanol or methanol, are the most common solvents. They are effective at dissolving both the aldehyde and a wide range of primary amines.[7] For a more sustainable approach, water can be an excellent "green" solvent, often leading to high yields and simplified product isolation, as the organic Schiff base product typically precipitates out. The choice of solvent can also influence crystal polymorphism, leading to different solid-state structures with distinct properties.[8]

  • Catalysis: While the reaction can proceed without a catalyst, a few drops of a mild acid like glacial acetic acid are often added. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[7][9]

  • Temperature: Heating the reaction mixture to reflux is standard practice. The elevated temperature provides the necessary activation energy to overcome the barrier for the dehydration of the hemiaminal intermediate, driving the equilibrium towards the final product.[10]

  • Reaction Time: The time required for completion can vary from minutes to several hours, depending on the reactivity of the specific amine and the reaction conditions. Progress can be easily monitored using Thin-Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: General Synthesis via Reflux Condensation

This robust protocol is suitable for synthesizing a wide variety of Schiff bases from this compound.

Materials & Equipment:

  • This compound

  • Selected primary amine (e.g., aniline, 4-aminophenol, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel, filter paper, and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the primary amine (10 mmol) in a minimal amount of absolute ethanol (20-30 mL) with stirring. In a separate beaker, dissolve this compound (10 mmol, 1.52 g) in approximately 20 mL of ethanol.

  • Mixing and Catalysis: Add the aldehyde solution to the stirring amine solution. If desired, add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C for ethanol) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 1-4 hours. Monitor the reaction's progress by TLC.

  • Crystallization and Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (40-50°C) or air-dry to a constant weight.

Protocol 2: Green Synthesis via Microwave Irradiation (Solvent-Free)

This eco-friendly method significantly reduces reaction times and eliminates the need for organic solvents.[2]

Materials & Equipment:

  • This compound

  • Selected primary amine

  • Mortar and pestle

  • Microwave synthesizer or a domestic microwave oven (use with caution and appropriate shielding)

  • Beaker

Procedure:

  • Mixing: Place equimolar amounts of this compound (e.g., 5 mmol, 0.76 g) and the primary amine (5 mmol) into a mortar.

  • Grinding: Grind the two solids together thoroughly with a pestle for 2-3 minutes until a homogeneous mixture is obtained.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate the mixture in short bursts (e.g., 30-60 seconds) at a low to medium power setting. Allow the mixture to cool between irradiations to prevent overheating. The total irradiation time is typically 2-5 minutes. The reaction is often accompanied by a change in color and melting.

  • Purification: After cooling, the solidified product is typically of high purity. It can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[2]

Structural Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized Schiff base is crucial. A combination of spectroscopic techniques provides a self-validating confirmation of the structure.

TechniqueKey Observational Evidence for Schiff Base Formation
FT-IR Spectroscopy Disappearance of the strong C=O stretching band of the aldehyde (typically ~1650-1700 cm⁻¹). Disappearance of the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). Appearance of a new, sharp, and strong C=N (azomethine) stretching band, typically in the range of 1600-1630 cm⁻¹.[11][12] A broad O-H stretching band (~2800-3400 cm⁻¹) is often observed due to intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen.
¹H NMR Spectroscopy Disappearance of the characteristic aldehyde proton (-CHO) signal, a singlet typically found far downfield (~9.5-10.5 ppm).[13] Appearance of a new singlet for the azomethine proton (-CH=N-), usually in the range of 8.0-9.0 ppm.[9] A signal for the phenolic -OH proton may be observed as a broad singlet, often downfield (>10 ppm) due to hydrogen bonding.
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of a new signal for the azomethine carbon (-C=N-), typically between 155-165 ppm.[13][14]
Mass Spectrometry The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.

Applications: From Catalysis to Therapeutics

The true value of Schiff bases derived from this compound is realized in their diverse applications, which are often amplified upon coordination to metal ions.

G cluster_apps Key Application Areas Core Schiff Base Ligand (from this compound) Catalysis Catalysis (e.g., Oxidation, Polymerization) Core->Catalysis Forms Metal Complexes Antimicrobial Antimicrobial Agents (Antibacterial & Antifungal) Core->Antimicrobial Enhanced by Metal Chelation Anticancer Anticancer Agents (Cytotoxicity) Core->Anticancer Induces Apoptosis Probes Fluorescent Probes (Metal Ion Sensing) Core->Probes Chelation-Enhanced Fluorescence

Caption: Core structure of the ligand enables diverse applications.

Homogeneous Catalysis

Schiff base ligands are celebrated for their ability to form stable, well-defined complexes with a wide range of transition metals (e.g., Cu, Ni, Co, Pd). These complexes are highly effective homogeneous catalysts for various organic transformations, including oxidation, reduction, polymerization, and cross-coupling reactions.[15][16][17][18] The steric and electronic environment provided by the this compound moiety can be leveraged to control the activity and selectivity of the catalytic process.[3]

Biological and Pharmacological Activity

The azomethine group is a critical structural requirement for the bioactivity of many Schiff bases.[5] Derivatives of this compound and their metal complexes have demonstrated significant potential in drug development.

  • Antimicrobial and Antifungal Agents: Numerous studies have shown that these Schiff bases and, more potently, their copper(II) and other metal complexes, exhibit significant activity against various strains of bacteria and fungi.[10][11][19][20] The mechanism is often attributed to the chelation theory, where complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

  • Anticancer Agents: Schiff bases derived from hydroxylated aldehydes have been investigated as potential anticancer drugs.[21][22] Their metal complexes, in particular, have shown promising cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer).[23][24] The proposed mechanisms often involve binding to DNA, inducing apoptosis, and disrupting key cellular signaling pathways.[22]

Fluorescent Probes for Ion Detection

The conjugated system present in these Schiff bases often imparts fluorescent properties. This fluorescence can be modulated upon binding to specific metal ions. For example, Schiff base compounds have been designed as highly selective and sensitive fluorescent "turn-on" probes for the detection of Al³⁺ ions in aqueous media.[25][26] The chelation of the aluminum ion restricts the C=N isomerization, which in turn inhibits non-radiative decay pathways and enhances fluorescence emission, a process known as Chelation-Enhanced Fluorescence (CHEF).

References

  • Mechanism of Schiff base (imine) Formation.
  • Schiff's bases mechanism: Significance and symbolism. (2024).
  • Cimerman, Z., et al. (2000).
  • Mechanism of formation Schiff base.
  • Schiff base. Wikipedia. [Link]
  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals. [Link]
  • SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Synthesis of Schiff Bases. (2020). BYJU'S. [Link]
  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances. [Link]
  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Link]
  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (2023). JETIR. [Link]
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]
  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science. [Link]
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Advances. [Link]
  • Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry. [Link]
  • Schiff Base Complexes for Catalytic Application. (2021).
  • Suitable solvent for Schiff base reaction?
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone. ScienceOpen. [Link]
  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. [Link]
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). JETIR. [Link]
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction r
  • Convenient and mild synthesis and characterisation of some new Schiff bases. (2013). Bulletin of the Chemical Society of Ethiopia. [Link]
  • Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Indian Journal of Advances in Chemical Science. [Link]
  • Catalytic Activities of Schiff Base Transition Metal Complexes.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Biological Trace Element Research. [Link]
  • AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. Semantic Scholar. [Link]
  • Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes. University of Johannesburg. [Link]
  • Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Serbian Chemical Society. [Link]
  • synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. African Journals Online. [Link]
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules. [Link]
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). Molecules. [Link]
  • General method for the synthesis of Schiff bases.
  • New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. R Discovery. [Link]
  • Schiff bases constructed from 2-hydroxy-4-methoxybenzophenone hydrazone and aromatic aldehydes: Synthesis, characterization, structure-photophysics relationship, HCl and NH3 stimuli-responsive solid fluorescence, selective detection of Cu2+.
  • 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. PubMed. [Link]
  • Design,Synthesis,Biological Activity And Fluorescent Probe Properties Of 2-hydroxy-1-naphthalaldehyde Schiff Base Metal Complexes. (2018). Globe Thesis. [Link]
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde.
  • Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Shahid Beheshti Medical University journals. [Link]

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Application of 2-Hydroxy-6-methoxybenzaldehyde in Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of 2-Hydroxy-6-methoxybenzaldehyde as a versatile precursor in the synthesis of various classes of dyes. As a senior application scientist, this document aims to provide not only detailed, step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors. The unique substitution pattern of this compound, featuring a nucleophilic hydroxyl group, a sterically influencing methoxy group, and an electrophilic aldehyde, offers a gateway to a diverse range of chromophoric and fluorophoric scaffolds.

Introduction: The Chemical Potential of this compound

This compound is an aromatic aldehyde whose reactivity is governed by the interplay of its three functional groups. The ortho-hydroxyl group can act as a powerful nucleophile in cyclization reactions and also influences the electronic properties of the aromatic ring. The methoxy group at the 6-position provides steric hindrance that can direct reactions to specific sites and modulates the electron density of the benzene ring. The aldehyde functionality is a classic electrophilic center, readily participating in condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds, which are fundamental to the structure of many dyes.

This guide will focus on three major classes of dyes synthesized from this precursor:

  • Coumarin Dyes: Brilliant and often fluorescent, synthesized via Knoevenagel condensation.

  • Chalcone Dyes: Versatile compounds with tunable optical properties, formed through the Claisen-Schmidt condensation.

  • Schiff Base Dyes: A broad class of compounds with applications in coordination chemistry and sensing, prepared by condensation with primary amines.

Synthesis of Coumarin Dyes: Accessing the 8-Methoxycoumarin Scaffold

Coumarins are a prominent class of benzopyran-2-one derivatives known for their strong fluorescence and are widely used as fluorescent probes, laser dyes, and in medicinal chemistry. The synthesis of 8-methoxycoumarins from this compound is typically achieved through a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization (lactonization).

Mechanistic Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. In this context, a base catalyst deprotonates the active methylene compound (e.g., diethyl malonate) to form a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to form a stable C=C bond. The ortho-hydroxyl group is then perfectly positioned to attack the ester carbonyl in an intramolecular transesterification, leading to the formation of the coumarin ring. The methoxy group from the starting material remains at the 8-position of the coumarin core.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 This compound P1 Base-catalyzed Knoevenagel Condensation R1->P1 R2 Active Methylene Compound (e.g., Diethyl Malonate) R2->P1 P2 Intramolecular Lactonization P1->P2 Prod 8-Methoxycoumarin Derivative P2->Prod

Caption: Workflow for 8-Methoxycoumarin Synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 8-Methoxycoumarin-3-carboxylate

This protocol outlines the synthesis of a representative 8-methoxycoumarin derivative.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.52 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Add diethyl malonate (e.g., 1.92 g, 12 mmol) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:4).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add cold 1 M HCl with stirring until the solution becomes acidic (pH ~2-3), which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline ethyl 8-methoxycoumarin-3-carboxylate.

  • Dry the purified product in a vacuum oven.

Expected Outcome: A white to off-white crystalline solid. The yield should be in the range of 70-85%.

Characterization Data for a Representative 8-Methoxycoumarin Derivative

The following table summarizes typical spectroscopic data for an 8-methoxycoumarin derivative, which serves as a reference for product validation.[1]

Technique Characteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.5-8.8 (s, 1H, H-4), 7.1-7.4 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 163-165 (C=O, ester), 158-160 (C=O, lactone), 145-150 (Ar-C), 110-130 (Ar-CH), 62 (-OCH₂CH₃), 56 (-OCH₃), 14 (-OCH₂CH₃).
FT-IR (KBr, cm⁻¹)ν: 1720-1740 (C=O, lactone), 1690-1710 (C=O, ester), 1600-1620 (C=C), 1200-1300 (C-O).
UV-Vis (Ethanol)λmax ≈ 320-340 nm.
Fluorescence (Ethanol)λem ≈ 400-450 nm (excitation at λmax).

Synthesis of Chalcone Dyes: A Gateway to Tunable Chromophores

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as precursors for other flavonoids and are known for their biological activities and interesting photophysical properties.[2][3] The synthesis of chalcones from this compound is achieved via the base-catalyzed Claisen-Schmidt condensation with a suitable acetophenone.

Mechanistic Rationale

The Claisen-Schmidt condensation is a crossed aldol condensation. A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to form the highly conjugated α,β-unsaturated ketone system of the chalcone. The substitution pattern on the acetophenone can be varied to tune the electronic and, consequently, the optical properties of the resulting dye.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 This compound P1 Base-catalyzed Claisen-Schmidt Condensation R1->P1 R2 Substituted Acetophenone R2->P1 Prod Chalcone Dye P1->Prod

Caption: Workflow for Chalcone Dye Synthesis.

Detailed Experimental Protocol: Synthesis of a 2'-Hydroxy-6'-methoxychalcone Derivative

This protocol describes a general method for the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq)

  • Ethanol or Methanol

  • Hydrochloric acid (10%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted acetophenone (e.g., 1.35 g, 10 mmol) in ethanol (20 mL).

  • To a separate flask, dissolve this compound (1.52 g, 10 mmol) in ethanol (20 mL).

  • Cool the acetophenone solution in an ice bath and slowly add a solution of NaOH (e.g., 0.8 g, 20 mmol in 10 mL water) dropwise with vigorous stirring.

  • To this basic solution, add the ethanolic solution of this compound dropwise over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:3).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g).

  • Acidify the mixture by slowly adding cold 10% HCl with constant stirring until the chalcone precipitates completely.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Expected Outcome: A colored solid (typically yellow to orange-red, depending on the acetophenone used). Yields are generally in the range of 60-90%.

Characterization Data for a Representative 2'-Hydroxy-6'-methoxychalcone

The following table summarizes the expected spectroscopic data for a chalcone derived from this compound.[4]

Technique Characteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.0-13.0 (s, 1H, -OH, intramolecular H-bond), 7.2-8.0 (m, Ar-H and α,β-protons), 3.9 (s, 3H, -OCH₃). The α and β protons of the enone system typically appear as doublets with a coupling constant of ~15-16 Hz, indicative of a trans configuration.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190-195 (C=O), 160-165 (Ar-C-OH), 115-145 (Ar-CH and Cα, Cβ), 56 (-OCH₃).
FT-IR (KBr, cm⁻¹)ν: 3200-3400 (br, -OH), 1630-1660 (C=O, conjugated), 1580-1600 (C=C).
UV-Vis (Ethanol)λmax ≈ 350-450 nm, depending on the substituents on the second aromatic ring.
Fluorescence (Ethanol)Emission properties are highly dependent on the substitution pattern and solvent polarity. Many hydroxychalcones are known to exhibit excited-state intramolecular proton transfer (ESIPT).[4][5]

Synthesis of Schiff Base Dyes: Versatile Ligands and Chromophores

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting C=N double bond is a key chromophoric unit. Schiff bases derived from this compound can act as bidentate or tridentate ligands for metal ions, leading to the formation of colored coordination complexes.

Mechanistic Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer to form a carbinolamine intermediate. The carbinolamine then undergoes acid- or base-catalyzed dehydration to yield the final imine product. The reaction is typically reversible and often driven to completion by removing the water formed.

Schiff_Base_Formation cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 This compound P1 Condensation/ Dehydration R1->P1 R2 Primary Amine (e.g., Aniline derivative) R2->P1 Prod Schiff Base Dye P1->Prod

Caption: Workflow for Schiff Base Dye Synthesis.

Detailed Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

This protocol provides a general method for the synthesis of a Schiff base dye.

Materials:

  • This compound (1.0 eq)

  • Aniline (or a substituted aniline) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1.52 g, 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Add aniline (0.93 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution upon cooling.

  • If necessary, place the flask in an ice bath to promote further crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize from ethanol if further purification is needed.

Expected Outcome: A colored crystalline solid. The color will depend on the aniline derivative used.

Characterization Data for a Representative Schiff Base Dye

The following table summarizes the expected spectroscopic data for a Schiff base derived from this compound.[6][7]

Technique Characteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.0-14.0 (s, 1H, -OH, intramolecular H-bond), 8.5-8.9 (s, 1H, -CH=N-), 6.5-7.8 (m, Ar-H), 3.9 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160-165 (-CH=N-), 110-160 (Ar-C), 56 (-OCH₃).
FT-IR (KBr, cm⁻¹)ν: 3200-3400 (br, -OH), 1610-1630 (C=N, imine), 1250-1300 (C-O).
UV-Vis (Ethanol)λmax typically in the range of 300-350 nm and a second band around 400-450 nm, corresponding to π-π* and n-π* transitions, respectively.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of dyes. Through well-established organic reactions such as the Knoevenagel condensation, Claisen-Schmidt condensation, and Schiff base formation, researchers can access diverse molecular scaffolds including coumarins, chalcones, and imines. The protocols and characterization data provided in this guide serve as a robust starting point for the synthesis and validation of novel dyes with tailored optical and functional properties for applications in materials science, medicinal chemistry, and diagnostics. The strategic placement of the hydroxyl and methoxy groups on the benzaldehyde ring offers a unique handle for fine-tuning the electronic and steric environment of the resulting dye molecules, making it an exciting precursor for further exploration.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 17(12), 14236–14255.
  • Gomes, M. N., et al. (2017). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Chemical and Pharmaceutical Research, 9(5), 133-138.
  • Sivakumar, P. M., et al. (2007).
  • Singh, G., et al. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. Preprints.
  • Oda, N., et al. (1994). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY. HETEROCYCLES, 39(2), 613-618.
  • ResearchGate. (n.d.). UV-vis (dotted line) and fluorescence (solid lines) of hydroxy chalcone... [Image].
  • Kai, M., et al. (1987). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin, 35(5), 1874-1881.
  • Al-Otaibi, J. S., et al. (2021). Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs.
  • Kumar, A., & Kumar, R. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051–072.
  • El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002.
  • Global Substance Registration System. (n.d.). 8-METHOXYCOUMARIN.
  • Al-Adiwish, W. M., et al. (2012).
  • Glavaš, M., & Šarkanj, B. (2021).
  • Gavaz, N., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Turkish Journal of Chemistry, 31(3), 275-282.
  • ResearchGate. (n.d.). Spectroscopic studies of synthesized coumarins. [Image].
  • Kai, M., et al. (1987). Structural features for fluorescing present in methoxycoumarin derivatives. Chemical & Pharmaceutical Bulletin, 35(5), 1874-1881.
  • Al-Amiery, A. A., et al. (2012). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Journal of Al-Nahrain University, 15(2), 68-73.

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Application Notes and Protocols: 2-Hydroxy-6-methoxybenzaldehyde as a Versatile Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-6-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, serves as a cornerstone in the synthesis of a diverse array of natural products and biologically active molecules. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and an aldehyde group on the benzene ring, imparts a distinct reactivity profile that synthetic chemists can strategically exploit. This document provides an in-depth exploration of the chemical properties of this compound and its applications as a building block in the synthesis of flavonoids and xanthones, classes of natural products renowned for their significant pharmacological properties. Detailed, field-proven protocols for key transformations, including O-alkylation, Claisen-Schmidt condensation, and cyclization reactions, are presented to guide researchers in leveraging this versatile reagent for their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Among the myriad of starting materials available to synthetic chemists, this compound stands out due to its pre-functionalized aromatic core. The ortho-hydroxyl group can direct metallation and participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. The aldehyde functionality is a versatile handle for carbon-carbon bond formation, while the methoxy group can be retained in the final product or serve as a protecting group for a second hydroxyl moiety.

This combination of functional groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems, particularly flavonoids and xanthones.[1][2] Flavonoids are a class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and anticancer activities.[2][3] Xanthones, found in some higher plant families and fungi, also exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][4]

This application note will delve into the practical aspects of utilizing this compound as a strategic building block, providing both the "how" and the "why" behind key synthetic transformations.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₈O₃[5]
Molecular Weight 152.15 g/mol [5][6]
Appearance Solid[5][6]
Melting Point 41-43 °C[7]
Solubility Slightly soluble in water.[7][8]
CAS Number 700-44-7[6][7]

Reactivity Insights:

The reactivity of this compound is governed by the interplay of its three functional groups:

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile for O-alkylation or acylation reactions. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the aldehyde group is deactivating.

  • Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), ylides (in Wittig-type reactions), and enolates (in aldol and Claisen-Schmidt condensations).[9][10][11] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.[12]

  • Methoxy Group: This electron-donating group activates the aromatic ring towards electrophilic substitution, although its effect is tempered by the deactivating aldehyde group. The methoxy group is generally stable under many reaction conditions but can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃ if required.

Synthetic Applications in Natural Product Synthesis

Synthesis of Flavonoids: A Stepwise Approach

Flavonoids are biosynthesized in plants via the phenylpropanoid pathway.[3][13] In the laboratory, a common strategy for their synthesis involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. This compound is an excellent starting material for the A-ring of the flavonoid skeleton.

Workflow for Flavonoid Synthesis:

flavonoid_synthesis start This compound step1 O-Alkylation/ Protection start->step1 intermediate1 Protected Aldehyde step1->intermediate1 step2 Claisen-Schmidt Condensation intermediate1->step2 intermediate2 Chalcone Intermediate step2->intermediate2 step3 Oxidative Cyclization intermediate2->step3 product Flavonoid Derivative step3->product

Caption: Synthetic workflow for flavonoids from this compound.

Protocol 1: O-Alkylation of this compound

Causality: The phenolic hydroxyl group is often protected prior to the Claisen-Schmidt condensation to prevent it from interfering with the base-catalyzed reaction. Methylation is a common protection strategy.

Materials:

  • This compound

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[14]

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate or methyl iodide (1.1-1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the crude 2,6-dimethoxybenzaldehyde.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Claisen-Schmidt Condensation to form a Chalcone

Causality: This base-catalyzed reaction forms the carbon-carbon bond that connects the A and B rings of the future flavonoid.[15] The enolate of an acetophenone attacks the aldehyde to form a β-hydroxy ketone, which then dehydrates to the more stable α,β-unsaturated ketone (chalcone).[15]

Materials:

  • 2,6-Dimethoxybenzaldehyde (from Protocol 1)

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 50%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the 2,6-dimethoxybenzaldehyde (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add the aqueous NaOH or KOH solution with stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated chalcone by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[16]

Protocol 3: Oxidative Cyclization to the Flavone Core

Causality: This step constructs the central pyranone ring of the flavonoid. A common method involves using iodine in dimethyl sulfoxide (DMSO), which facilitates both demethylation of the ortho-methoxy group and subsequent cyclization.[2]

Materials:

  • Chalcone (from Protocol 2)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the chalcone (1.0 eq.) in DMSO in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of iodine (e.g., 0.1-0.3 eq.).

  • Heat the reaction mixture to 120-140 °C and monitor by TLC.[2]

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.[2]

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purify the crude flavone by column chromatography or recrystallization.

Synthesis of Xanthones

Xanthones are another class of natural products readily accessible from this compound. A common synthetic route involves the condensation of a salicylic acid derivative with a phenol, often facilitated by a dehydrating agent like Eaton's reagent (P₂O₅ in MeSO₃H).[4][17]

Reaction Scheme for Xanthone Synthesis:

xanthone_synthesis start 2-Hydroxy-6-methoxybenzoic acid (from aldehyde oxidation) step1 Condensation & Cyclodehydration start->step1 reagent Substituted Phenol reagent->step1 product Xanthone Derivative step1->product

Caption: General scheme for xanthone synthesis.

Protocol 4: Oxidation of this compound to the Carboxylic Acid

Causality: To prepare for the condensation with a phenol, the aldehyde must first be oxidized to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone)

  • Acetone

  • Sodium bisulfite (NaHSO₃)

  • Dilute sulfuric acid (H₂SO₄)

Procedure (using KMnO₄):

  • Dissolve this compound in acetone.

  • Slowly add a solution of potassium permanganate in water to the stirred solution at a temperature maintained between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-hydroxy-6-methoxybenzoic acid by recrystallization.

Protocol 5: Synthesis of Xanthones via Eaton's Reagent

Causality: Eaton's reagent is a powerful dehydrating agent that promotes the condensation of the carboxylic acid and the phenol, followed by an intramolecular Friedel-Crafts acylation to form the xanthone core in a one-pot reaction.[17]

Materials:

  • 2-Hydroxy-6-methoxybenzoic acid (from Protocol 4)

  • A suitable phenol (e.g., resorcinol)

  • Eaton's reagent (7.7 wt% P₂O₅ in MeSO₃H)

Procedure:

  • In a round-bottom flask, add the 2-hydroxy-6-methoxybenzoic acid (1.0 eq.) and the phenol (1.0-1.2 eq.).

  • Carefully add Eaton's reagent to the flask with stirring.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The precipitated xanthone is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Self-Validation and Characterization

The identity and purity of all intermediates and final products should be rigorously confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, C=O, C-O-C).

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex natural products. Its unique substitution pattern allows for a range of strategic chemical manipulations, making it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols outlined in this application note provide a solid foundation for the synthesis of flavonoids and xanthones, and can be adapted for the preparation of a wide variety of other biologically active molecules. By understanding the underlying principles of its reactivity, scientists can continue to unlock the full potential of this remarkable synthetic intermediate.

References

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  • EvitaChem. Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3.
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  • Icke, R. N., et al. Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
  • Balasubramanian, S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.
  • Google Patents. (2019). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Yuanita, E., et al. (2020). General procedure for synthesis of hydroxyxanthone compounds and their chloro-substituted derivatives.
  • MDPI. (2020). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen.
  • Organic Chemistry Portal. Wittig Reaction.
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  • Pinto, M., et al. (2017). Synthesis of Xanthones: An Overview.
  • ChemicalBook. (2025-07-04). This compound | 700-44-7.
  • ResearchGate. (2023).
  • Spectroscopic analysis of 2-hydroxybenzaldehyde.
  • MDPI. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.
  • Chemistry LibreTexts. (2023-01-22). Wittig Reaction.
  • Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism.
  • ResearchGate. (2017). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • CymitQuimica. This compound.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.
  • Indian Patents. (2003). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Science and Technology Indonesia. (2024).
  • ResearchGate. (2020). (PDF)
  • Reddit. (2016-02-24). H NMR challenge...hint: could have grabbed the wrong methoxybenzaldehyde benzaldehyde. Reaction is grignard reaction w an aldehyde.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • ResearchGate. (2015). (PDF) CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS.
  • Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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Application Notes and Protocols for the Oxidation of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Oxidative Landscape of a Versatile Benzaldehyde Derivative

2-Hydroxy-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a precursor in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1] The strategic placement of the hydroxyl, methoxy, and aldehyde functionalities on the benzene ring allows for a rich and diverse reactivity profile, particularly in oxidation reactions. The outcome of the oxidation is highly dependent on the chosen reagents and reaction conditions, leading to distinctly different, yet equally valuable, product classes.

This comprehensive guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides detailed protocols and mechanistic insights into the primary oxidative transformations of this compound. We will explore three principal pathways:

  • Direct Oxidation: The conversion of the aldehyde moiety to a carboxylic acid, yielding the salicylic acid derivative, 2-hydroxy-6-methoxybenzoic acid. This product is known for its analgesic properties and serves as a crucial building block in medicinal chemistry.[2]

  • The Dakin Reaction: A remarkable transformation where the aldehyde group is replaced by a hydroxyl group, leading to the formation of a hydroquinone derivative. This reaction proceeds via a Baeyer-Villiger-type rearrangement and offers a direct route to highly functionalized phenols.[3][4]

  • The Baeyer-Villiger Oxidation: Closely related to the Dakin reaction, this method employs peroxyacids to achieve a similar conversion of the aldehyde to a formate ester, which is subsequently hydrolyzed to the corresponding phenol.[5][6]

By understanding the nuances of these oxidative pathways, researchers can strategically select the most appropriate method to access their desired molecular scaffolds. These application notes provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these important transformations.

Protocol 1: Direct Oxidation to 2-Hydroxy-6-methoxybenzoic acid via Permanganate Oxidation

This protocol details the direct oxidation of the aldehyde functionality of this compound to a carboxylic acid using potassium permanganate as a powerful oxidizing agent. The resulting product, 2-hydroxy-6-methoxybenzoic acid, is a valuable derivative of salicylic acid.[2]

Scientific Rationale

Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution. In acidic media, MnO₄⁻ is reduced to Mn²⁺, while in neutral or slightly alkaline conditions, it forms a manganese dioxide (MnO₂) precipitate. For substrates with acid-sensitive groups, performing the reaction under neutral or slightly basic conditions is often preferred to avoid unwanted side reactions. The hydroxyl group at the ortho position can influence the reaction rate and may require careful control of the reaction conditions to prevent over-oxidation or side reactions involving the phenol moiety.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in a suitable solvent (e.g., acetone/water) C Cool the aldehyde solution in an ice bath A->C B Prepare an aqueous solution of Potassium Permanganate (KMnO₄) D Add the KMnO₄ solution dropwise with vigorous stirring B->D C->D E Monitor the reaction by TLC (disappearance of starting material) D->E F Quench the reaction with sodium bisulfite solution E->F G Filter the mixture to remove manganese dioxide (MnO₂) F->G H Acidify the filtrate with HCl to precipitate the product G->H I Collect the precipitate by filtration H->I J Wash the solid with cold water I->J K Recrystallize from ethanol/water to obtain pure 2-hydroxy-6-methoxybenzoic acid J->K

Figure 1: Experimental workflow for permanganate oxidation.
Materials
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
AcetoneACS Reagent, ≥99.5%Fisher Scientific
Sodium Bisulfite (NaHSO₃)Reagent GradeVWR Chemicals
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR Chemicals
Ethanol200 proof, absoluteDecon Labs
Deionized Water--
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Magnetic stirrer and stir bar--
Round-bottom flask--
Dropping funnel--
Ice bath--
Buchner funnel and filter paper--
Step-by-Step Protocol
  • Dissolution of Substrate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of this compound in 50 mL of a 1:1 mixture of acetone and water.

  • Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve 1.58 g (10 mmol) of potassium permanganate in 50 mL of deionized water.

  • Addition of Oxidant: Transfer the potassium permanganate solution to a dropping funnel and add it dropwise to the stirred aldehyde solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A brown precipitate of manganese dioxide will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching: Cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown precipitate of MnO₂ remains.

  • Filtration: Remove the manganese dioxide precipitate by vacuum filtration through a pad of celite, washing the filter cake with a small amount of water.

  • Acidification and Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 2-hydroxy-6-methoxybenzoic acid should form.

  • Isolation of Product: Collect the precipitate by vacuum filtration, wash the solid with a small amount of cold deionized water, and allow it to air dry.

  • Purification: For higher purity, recrystallize the crude product from a mixture of ethanol and water.

Expected Outcome and Characterization
  • Yield: 60-75%

  • Appearance: White to off-white crystalline solid.

  • Characterization: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][7]

Protocol 2: The Dakin Reaction - Synthesis of 2,6-Dimethoxyphenol

The Dakin reaction is a powerful method for the conversion of ortho- or para-hydroxybenzaldehydes to the corresponding dihydroxyphenols.[3] In the case of this compound, this reaction is expected to yield 2,6-dimethoxyphenol (syringol) after the initial formation of a formate ester and subsequent hydrolysis.[8]

Scientific Rationale

The Dakin reaction is initiated by the nucleophilic addition of a hydroperoxide anion (from hydrogen peroxide in a basic medium) to the carbonyl carbon of the aldehyde.[3] This forms a tetrahedral intermediate which then undergoes a rearrangement, similar to the Baeyer-Villiger oxidation, where the aryl group migrates to the adjacent oxygen atom, displacing a hydroxide ion. The resulting formate ester is then hydrolyzed under the basic reaction conditions to afford the phenol and a formate salt. The presence of the electron-donating hydroxyl group at the ortho position is crucial for this reaction to proceed efficiently.

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Hydrolysis A This compound C Tetrahedral Intermediate A->C + HOO⁻ B Hydroperoxide anion (HOO⁻) B->C D Aryl Migration C->D - OH⁻ E Formate Ester Intermediate D->E - OH⁻ G 2,6-Dimethoxyphenol E->G + OH⁻ F Hydroxide anion (OH⁻) F->G H Formate G->H + HCOO⁻

Figure 2: Mechanism of the Dakin Reaction.
Materials
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Dichloromethane (DCM)ACS Reagent, ≥99.5%VWR Chemicals
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentSigma-Aldrich
Deionized Water--
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Magnetic stirrer and stir bar--
Round-bottom flask--
Ice bath--
Separatory funnel--
Step-by-Step Protocol
  • Preparation of Base Solution: In a 100 mL round-bottom flask, dissolve 0.8 g (20 mmol) of sodium hydroxide in 20 mL of deionized water and cool the solution in an ice bath.

  • Addition of Aldehyde: To the cold sodium hydroxide solution, add 1.52 g (10 mmol) of this compound with stirring.

  • Addition of Hydrogen Peroxide: Slowly add 1.1 mL (11 mmol) of 30% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature is maintained below 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,6-dimethoxyphenol can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Outcome and Characterization
  • Yield: 50-70%

  • Appearance: Colorless to pale yellow solid.[8]

  • Characterization: The structure of 2,6-dimethoxyphenol can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9][10]

Protocol 3: Baeyer-Villiger Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The Baeyer-Villiger oxidation offers an alternative route to phenolic compounds from aromatic aldehydes, utilizing a peroxyacid as the oxidant.[5] This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a common and relatively stable peroxyacid.

Scientific Rationale

The mechanism of the Baeyer-Villiger oxidation of an aldehyde begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl group towards nucleophilic attack by the peroxyacid.[11] This leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. A concerted rearrangement follows, where the aryl group migrates to the adjacent oxygen atom with concomitant cleavage of the weak O-O bond of the peroxyacid. This migration step is stereospecific and retains the configuration of the migrating group. The resulting formate ester is then hydrolyzed to the phenol.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in dichloromethane (DCM) B Cool the solution to 0 °C A->B C Add m-CPBA portion-wise B->C D Stir at room temperature and monitor by TLC C->D E Quench with sodium bisulfite solution D->E F Wash with sodium bicarbonate solution E->F G Wash with brine F->G H Dry the organic layer over anhydrous Na₂SO₄ G->H I Filter and concentrate the solution H->I J Purify by column chromatography I->J

Figure 3: Experimental workflow for Baeyer-Villiger oxidation.
Materials
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%VWR Chemicals
Sodium Bisulfite (NaHSO₃)Saturated aqueous-
Sodium Bicarbonate (NaHCO₃)Saturated aqueous-
BrineSaturated aqueous-
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentSigma-Aldrich
Deionized Water--
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Magnetic stirrer and stir bar--
Round-bottom flask--
Ice bath--
Separatory funnel--
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound in 40 mL of dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of m-CPBA: To the cooled solution, add 2.4 g of m-CPBA (≤77%, ~12 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium bisulfite.

  • Work-up: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis of Formate Ester (if necessary): The initial product is a formate ester. To obtain the phenol, the crude residue can be dissolved in methanol (30 mL), and a solution of sodium hydroxide (0.8 g in 10 mL of water) can be added. The mixture is stirred at room temperature for 1-2 hours.

  • Final Work-up and Purification: After hydrolysis, remove the methanol under reduced pressure, dilute with water, and acidify with HCl. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude 2,6-dimethoxyphenol by column chromatography.

Expected Outcome and Characterization
  • Yield: 55-75%

  • Appearance: Colorless to pale yellow solid.[8]

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[9][10]

Comparative Summary of Oxidation Protocols

FeatureProtocol 1: Permanganate OxidationProtocol 2: Dakin ReactionProtocol 3: Baeyer-Villiger Oxidation
Product 2-Hydroxy-6-methoxybenzoic acid2,6-Dimethoxyphenol2,6-Dimethoxyphenol
Key Reagent Potassium Permanganate (KMnO₄)Hydrogen Peroxide (H₂O₂)meta-Chloroperoxybenzoic acid (m-CPBA)
Reaction Type Direct Aldehyde OxidationNucleophilic Addition-RearrangementNucleophilic Addition-Rearrangement
Typical Conditions Aqueous acetone, 0 °C to room temp.Aqueous NaOH, <20 °C to room temp.Dichloromethane, 0 °C to room temp.
Work-up Quenching with NaHSO₃, filtration of MnO₂, acidificationAcidification, extractionQuenching with NaHSO₃, base wash, extraction, hydrolysis
Advantages High yield for carboxylic acid synthesis, readily available reagents.Direct conversion to phenol, mild conditions.Good yields, predictable regioselectivity.
Disadvantages Formation of MnO₂ waste, potential for over-oxidation.Can be sensitive to substrate electronic effects.Requires a peroxyacid, which can be hazardous; two-step work-up.

Characterization Data for Products

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Hydroxy-6-methoxybenzoic acidC₈H₈O₄168.15~11.0 (s, 1H, COOH), ~9.5 (s, 1H, OH), 7.3-6.4 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) (Predicted)(Data to be obtained from experimental sources or spectral databases)
2,6-DimethoxyphenolC₈H₁₀O₃154.166.89-6.50 (m, 3H, Ar-H), 5.55 (s, 1H, OH), 3.87 (s, 6H, 2xOCH₃)[9]147.4, 135.1, 119.1, 105.1, 56.3[9]

References

  • PubChem. (n.d.). 2,6-Dimethoxyphenol. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol.
  • PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and....
  • Wikipedia. (n.d.). Dakin oxidation.
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • OrgoSolver. (n.d.). Baeyer–Villiger Oxidation with Peracids (mCPBA, RCO₃H): Aldehydes → Acids; Ketones → Esters/Lactones.
  • PubChemLite. (n.d.). 2-hydroxy-6-methoxybenzoic acid (C8H8O4).
  • Organic Chemistry Portal. (n.d.). Dakin Reaction.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST WebBook.
  • Purechemistry. (2023). Baeyer-Villiger oxidation.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of methoxyphenols by baeyer–villiger oxidation of methoxybenzaldehydes. RSC Publishing.
  • Wikipedia. (n.d.). Syringol.
  • ResearchGate. (2025). Permangnetic oxidation of 2,4-dimethoxybenzaldehyde by spectrophotometric: A kinetic proposal.
  • ResearchGate. (n.d.). The Dakin reaction of ortho- or para-hydroxybenzaldehyde in microdroplets.
  • ResearchGate. (2025). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS.

Sources

reduction of 2-Hydroxy-6-methoxybenzaldehyde to a primary alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Synthesis of (2-hydroxy-6-methoxyphenyl)methanol

Abstract

This comprehensive application note provides a detailed protocol for the selective reduction of 2-Hydroxy-6-methoxybenzaldehyde to its corresponding primary alcohol, (2-hydroxy-6-methoxyphenyl)methanol. This transformation is a crucial step in the synthesis of various high-value molecules in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of aldehyde reduction, compare common synthetic strategies, and present a robust, field-proven protocol utilizing sodium borohydride for its superior selectivity and operational safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.

Introduction and Strategic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The substrate, this compound, possesses two key functional groups: a reactive aldehyde and a phenolic hydroxyl group. A successful synthesis of the target primary alcohol, (2-hydroxy-6-methoxyphenyl)methanol, hinges on the chemoselective reduction of the aldehyde without affecting other parts of the molecule or requiring cumbersome protection-deprotection steps.

The primary challenge lies in choosing a reducing agent with the appropriate reactivity profile. The agent must be potent enough to reduce the aldehyde efficiently but mild enough to avoid undesirable side reactions. This guide focuses on sodium borohydride (NaBH₄), a reagent that strikes this balance effectively, offering a safe, scalable, and high-yielding pathway to the desired product.

The Chemistry: Mechanism of Hydride Reduction

The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition reaction. Hydride-donating reagents, such as sodium borohydride, are the cornerstone of this transformation.

The mechanism proceeds in two main stages[1]:

  • Nucleophilic Attack: The reaction is initiated by the transfer of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the carbon-oxygen pi bond (π C=O), forming a new carbon-hydrogen bond and a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated. This is typically achieved during an aqueous or mild acidic workup step, which neutralizes the intermediate and yields the final primary alcohol product[1][2].

The presence of a phenolic hydroxyl group on the starting material introduces a nuance. While the aldehyde is the primary target for reduction by NaBH₄, the acidic phenol can react with the hydride reagent. However, the reduction of the aldehyde is significantly faster, allowing for a highly selective transformation. In some procedures, a mild base is added to first deprotonate the phenol, which can aid in solubility and prevent this minor side reaction[3].

Reduction_Mechanism start_material This compound intermediate Tetrahedral Alkoxide Intermediate start_material->intermediate 1. Nucleophilic Attack by Hydride (H⁻) hydride [BH₄]⁻ (from NaBH₄) product (2-hydroxy-6-methoxyphenyl)methanol intermediate->product 2. Protonation proton_source H₃O⁺ (Workup)

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Comparative Analysis of Reduction Strategies

While several methods can achieve this reduction, they differ significantly in reactivity, selectivity, and operational requirements. The choice of reagent is critical and depends on the laboratory setting and the presence of other functional groups.

ReagentTypical SolventRelative ReactivitySelectivity & Key ConsiderationsSafety Profile
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THF/Water[4][5]MildExcellent. Reduces aldehydes and ketones.[1] Does not reduce esters, carboxylic acids, or amides under standard conditions[4][5]. Ideal for this transformation.Relatively safe. Reacts with water/acid to produce flammable H₂ gas, but the reaction is controllable[4].
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether, THF[6]Very StrongLow. Powerful agent that reduces most polar functional groups, including esters and carboxylic acids[6][7]. Would require protection of other groups if present.High. Reacts violently with water and protic solvents[8]. Must be handled under strictly anhydrous conditions.
Catalytic Hydrogenation (H₂/Pd, Pt) Ethanol, Ethyl AcetateVariesHigh. Can be very selective, but catalyst choice is crucial. Risk of over-reduction or reduction of other groups (e.g., aromatic rings) under harsh conditions[9].Requires specialized high-pressure equipment (hydrogenator) and handling of flammable hydrogen gas.

Based on this analysis, Sodium Borohydride (NaBH₄) is the superior choice for this specific application, offering the best combination of selectivity, safety, and ease of use.

Experimental Protocol: NaBH₄ Reduction of this compound

This protocol is designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.

Materials and Reagents
  • This compound (CAS: 700-44-7)[10]

  • Sodium Borohydride (NaBH₄)

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC Eluent: 30% Ethyl Acetate in Hexane (v/v)

Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 5.0 g (32.86 mmol) of this compound in 100 mL of methanol.

    • Stir the solution using a magnetic stirrer until the solid is completely dissolved.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction:

    • While maintaining the temperature at 0-5 °C, slowly add 1.5 g (39.65 mmol, 1.2 equivalents) of sodium borohydride in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent[4].

    • After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours.

  • Reaction Monitoring (Checkpoint):

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material.

    • The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH of the solution is ~5-6. This step neutralizes the reaction and destroys any excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an off-white solid or pale oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure (2-hydroxy-6-methoxyphenyl)methanol.

Workflow A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with 1 M HCl D->E F 6. Remove Methanol (Rotovap) E->F G 7. Aqueous Work-up & Extraction (EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I J Final Product: (2-hydroxy-6-methoxyphenyl)methanol I->J

Caption: Experimental workflow for the reduction of this compound.

Expected Results and Data Characterization

ParameterValue
Starting Material This compound
Product (2-hydroxy-6-methoxyphenyl)methanol
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Typical Yield >90% (after purification)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.0-6.4 (m, 3H, Ar-H), ~4.9 (s, 2H, -CH₂OH), ~3.8 (s, 3H, -OCH₃). Note: Phenolic -OH may be broad or not observed.
IR (KBr, cm⁻¹) ~3400-3200 (broad, O-H stretch), ~2950 (C-H stretch), ~1600 (C=C aromatic), ~1250 (C-O stretch)

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): Corrosive and can cause burns. It is water-reactive and liberates flammable hydrogen gas upon contact with acid or protic solvents[4]. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Patents, Google. (n.d.). Process for the purification of benzyl alcohol.
  • PubMed. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Reddit. (2017). [College: Reduction of an aldehyde] Can sodium borohydride be used to reduce an aldehyde in basic conditions?
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.
  • Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
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  • ChemicalBook. (n.d.). (2-Methoxy-6-Methylphenyl)Methanol synthesis.
  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations.
  • Patents, Google. (n.d.). Method for purifying benzyl alcohol.
  • ChemicalBook. (n.d.). (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.
  • Semantic Scholar. (n.d.). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis.
  • PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1.
  • PMC - NIH. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • EvitaChem. (n.d.). Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • YouTube. (2021). Ketone and Aldehyde Reduction to Alcohols.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

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Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methoxybenzaldehyde is a disubstituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The strategic placement of a hydroxyl, a methoxy, and a formyl group on the benzene ring imparts unique reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing EAS reactions on this substrate. We will delve into the directing effects of the resident functional groups and provide detailed protocols for key transformations such as nitration, halogenation, and formylation.

Understanding the Reactivity and Regioselectivity

The outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic effects of the hydroxyl (-OH), methoxy (-OCH₃), and formyl (-CHO) groups.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are strong activating groups and ortho, para-directors.[1][2] They donate electron density to the aromatic ring through resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.[3][4] The electron-donating effect is most pronounced at the positions ortho and para to these groups.

  • Formyl (-CHO) Group: The aldehyde group is a deactivating group and a meta-director.[5] It withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), making the ring less reactive towards electrophiles.

In this compound, the powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups dominate the deactivating and meta-directing effect of the formyl group. The hydroxyl group is generally a stronger activating group than the methoxy group.

The positions on the benzene ring are numbered as follows:

Figure 1: Numbering of the carbon atoms in this compound.

The positions ortho to the hydroxyl group are C1 and C3. The position para to the hydroxyl group is C5. The positions ortho to the methoxy group are C1 and C5. The position para to the methoxy group is C3.

Considering the synergistic directing effects of the -OH and -OCH₃ groups, the positions most activated towards electrophilic attack are C3 and C5 . The C1 position is already substituted with the formyl group. Steric hindrance from the existing ortho substituents may also influence the regioselectivity, potentially favoring substitution at the less hindered C5 position.

The following sections provide detailed protocols for common electrophilic aromatic substitution reactions on this compound, with a focus on achieving high regioselectivity and yield.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial functional group for further synthetic transformations, such as reduction to an amino group. Given the activated nature of the substrate, mild nitrating conditions are recommended to avoid over-nitration and oxidative side reactions.[6]

Predicted Regioselectivity

The electrophile in nitration is the nitronium ion (NO₂⁺). Substitution is expected to occur at the C3 or C5 positions.

Figure 2: Predicted major products of the nitration of this compound.

Protocol: Synthesis of 3-Nitro-2-hydroxy-6-methoxybenzaldehyde

This protocol is adapted from established procedures for the nitration of activated phenolic compounds.[7]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the benzaldehyde derivative over 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Washing: Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at low temperature.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the desired nitro-substituted benzaldehyde.

Safety Precautions:

  • Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[8]

Halogenation: Bromination

Halogenation, particularly bromination, introduces a halogen atom onto the aromatic ring, providing a handle for subsequent cross-coupling reactions or other transformations. Due to the high activation of the ring, direct bromination with molecular bromine can be rapid and may lead to polybromination. Milder brominating agents or controlled reaction conditions are therefore advisable.

Predicted Regioselectivity

The electrophile in bromination is Br⁺ (or a polarized Br₂ molecule). As with nitration, substitution is expected to occur at the C3 or C5 positions.

Figure 3: Predicted major products of the bromination of this compound.

Protocol: Synthesis of 3-Bromo-2-hydroxy-6-methoxybenzaldehyde

This protocol is based on standard procedures for the bromination of activated aromatic compounds.[9]

Materials:

  • This compound

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred solution of the benzaldehyde at room temperature. The red-brown color of bromine should disappear upon addition.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains, add a 10% sodium thiosulfate solution dropwise until the color is discharged.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the product.

  • Purification: Purify the crude product by recrystallization from ethanol.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All operations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

Formylation

Introducing a second formyl group onto the this compound ring can be achieved through various named reactions. The choice of method can influence the regioselectivity and yield.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[10][11] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12]

Predicted Regioselectivity

The Vilsmeier reagent is a relatively bulky electrophile, which may favor attack at the less sterically hindered C5 position.

Figure 4: Predicted major product of the Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure adapted for the target substrate.[13]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate solution (saturated)

  • Ice

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, add a saturated solution of sodium acetate to neutralize the acid and stir until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.

  • The reaction should be performed under anhydrous conditions until the hydrolysis step.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[14]

Predicted Regioselectivity

The Duff reaction typically shows a strong preference for ortho-formylation relative to the hydroxyl group. In this case, this would correspond to the C3 position.

Figure 5: Predicted major product of the Duff reaction.

Protocol: Modified Duff Reaction

A modified Duff reaction using trifluoroacetic acid (TFA) as both the solvent and catalyst can be more effective for some substrates.[15]

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (aqueous, e.g., 2 M)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HMTA (1.2 eq) in trifluoroacetic acid.

  • Heating: Heat the reaction mixture to reflux (around 80-90 °C) for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, pour the reaction mixture into a beaker containing 2 M hydrochloric acid. Heat the mixture with stirring for about 1 hour to hydrolyze the intermediate imine.

  • Extraction: Cool the mixture and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate care and PPE in a fume hood.

  • The reaction may release ammonia during hydrolysis. Ensure adequate ventilation.

Summary of Predicted Regioselectivity

ReactionElectrophile/ReagentPredicted Major Product(s)
NitrationNO₂⁺3-Nitro- and 5-Nitro- isomers
BrominationBr⁺3-Bromo- and 5-Bromo- isomers
Vilsmeier-HaackVilsmeier Reagent5-Formyl- isomer (less hindered)
Duff ReactionHMTA/Acid3-Formyl- isomer (ortho to -OH)

Conclusion

This compound is a highly activated aromatic substrate that readily undergoes electrophilic aromatic substitution. The strong activating and ortho, para-directing hydroxyl and methoxy groups dictate the regioselectivity, primarily directing incoming electrophiles to the C3 and C5 positions. The choice of reaction conditions and reagents is crucial for controlling the outcome and achieving high yields of the desired products. The protocols provided herein serve as a robust starting point for the synthetic exploration of this versatile molecule. Researchers should always perform small-scale trial reactions to optimize conditions for their specific needs.

References

  • JoVE. (2026, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • University of Calgary. Directing Groups in SE Ar.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. Duff reaction.
  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes.
  • Organic Syntheses. Benzaldehyde, m-methoxy-.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. International Journal of ChemTech Research.
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-196.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(4), 845.
  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Wikipedia. Friedel–Crafts reaction.
  • Castillo, R., Reyes, A., & Aguirre, G. (2006). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. Journal of the Mexican Chemical Society, 50(2), 65-68.
  • ChemRxiv. (2020).
  • Scientific.Net. Study on Synthesis of 6-Bromo-2, 3-Dihydroxybenzaldehyde.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Sciencemadness.org. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • University of Sheffield. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • PubMed. (2012). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of medicinal chemistry, 55(17), 7573–7586.
  • University of Bristol Research Portal. (2023, March 1). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 224-227.
  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

Sources

Application Notes and Protocols for the ¹H NMR Spectrum Analysis of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of a Substituted Salicylaldehyde

2-Hydroxy-6-methoxybenzaldehyde is a member of the salicylaldehyde family, a class of aromatic compounds characterized by a hydroxyl group positioned ortho to an aldehyde function. This particular isomer, with a methoxy group at the 6-position, presents a unique electronic and steric environment that is elegantly interrogated by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The precise chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in its ¹H NMR spectrum serve as a definitive fingerprint for its molecular structure.

A key feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the aldehyde. This interaction significantly influences the chemical shift of the hydroxyl proton, rendering it highly deshielded and providing a characteristic spectral signature. The strategic placement of the methoxy group at the 6-position, ortho to the aldehyde, introduces further electronic and steric effects that modulate the chemical shifts of the aromatic protons.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, processing, and detailed analysis of the ¹H NMR spectrum of this compound. The protocols outlined herein are designed to ensure high-quality, reproducible data, and the subsequent spectral interpretation is grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring a high-resolution NMR spectrum. The following protocol is recommended for this compound:

  • Analyte Purity: Ensure the this compound sample is of high purity (≥98%). Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may be beneficial for observing exchangeable protons.

  • Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] This concentration range is optimal for obtaining a good signal-to-noise ratio for a ¹H NMR experiment.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the manufacturer of high-purity deuterated solvents and serves as the internal reference (δ = 0.00 ppm). If not present, a small amount can be added.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

II. NMR Data Acquisition

The following parameters are recommended for acquiring a ¹H NMR spectrum on a standard 400 or 500 MHz NMR spectrometer:

  • Experiment: A standard one-dimensional proton (¹H) NMR experiment should be selected.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure spectral consistency.

  • Spectral Width: Set a spectral width of at least 12 ppm to encompass the full range of expected chemical shifts, from the aromatic region to the highly deshielded hydroxyl and aldehyde protons.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for adequate relaxation of the protons.

  • Number of Scans: Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

  • Pulse Angle: A 30° or 45° pulse angle can be used to reduce the experiment time without significantly compromising signal intensity.

III. Data Processing

Proper processing of the raw Free Induction Decay (FID) data is crucial for extracting accurate spectral information:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation. This will improve the signal-to-noise ratio with minimal loss of resolution.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. This can be done manually or with automated routines.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Accurately identify the chemical shift of each peak in the spectrum.

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the hydroxyl proton, the methoxy group protons, and the three aromatic protons. The interpretation is based on established chemical shift ranges, coupling patterns, and the electronic effects of the substituents.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde (-CHO)~10.3Singlet (s)-1H
Hydroxyl (-OH)>11.0Singlet (s, broad)-1H
Aromatic (H5)~7.4-7.6Triplet (t)~8.01H
Aromatic (H3)~6.8-7.0Doublet (d)~8.01H
Aromatic (H4)~6.7-6.9Doublet (d)~8.01H
Methoxy (-OCH₃)~3.9Singlet (s)-3H

Note: These are predicted values based on the analysis of closely related compounds. Actual experimental values may vary slightly.

Detailed Interpretation
  • Aldehyde Proton (-CHO): The aldehyde proton is expected to appear as a sharp singlet in the downfield region, typically around δ 10.3 ppm. Its significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. For the parent compound, salicylaldehyde, this proton resonates at approximately 9.9 ppm.[2] The electronic influence of the methoxy group may slightly alter this value.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is anticipated to be the most downfield signal, appearing as a broad singlet at a chemical shift greater than 11.0 ppm. This pronounced deshielding is a hallmark of the strong intramolecular hydrogen bond formed with the carbonyl oxygen of the aldehyde group.[2] This hydrogen bonding restricts the proton's exchange with the solvent and locks it in a deshielded environment. The broadness of the signal is characteristic of exchangeable protons.

  • Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will exhibit a distinct splitting pattern.

    • H5: This proton is situated between two other aromatic protons (H4) and will therefore appear as a triplet due to ortho-coupling with both neighbors. It is expected to be the most downfield of the aromatic signals, likely in the range of δ 7.4-7.6 ppm, due to the deshielding effects of the adjacent aldehyde and the overall electronic environment.

    • H3 and H4: These two protons are ortho to each other and will appear as doublets. Their precise chemical shifts will be influenced by the electronic effects of the hydroxyl and methoxy groups. The methoxy group is electron-donating, which would typically shield adjacent protons, while the hydroxyl group's effect is more complex. Based on data from related compounds, these protons are expected to resonate in the more upfield region of the aromatic spectrum, between δ 6.7 and 7.0 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They will therefore appear as a sharp singlet at approximately δ 3.9 ppm. This chemical shift is characteristic of methoxy groups attached to an aromatic ring.

Visualizations

G cluster_0 This compound Structure C1 C C2 C-OH C1->C2 CHO C=O H C1->CHO C3 C-H C2->C3 C4 C-H C3->C4 C5 C-H C4->C5 C6 C-OCH3 C5->C6 C6->C1

Caption: Molecular structure of this compound with proton numbering.

G start Start: Pure Sample prep Sample Preparation: Dissolve in CDCl3 Filter into NMR tube start->prep 5-10 mg acquire Data Acquisition: 400/500 MHz Spectrometer Standard ¹H Pulse Program prep->acquire 0.6-0.7 mL process Data Processing: Fourier Transform Phasing & Baseline Correction acquire->process FID analyze Spectral Analysis: Assign Peaks Determine Coupling Constants process->analyze Spectrum report End: Final Report analyze->report Interpreted Data

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be reliably interpreted with a systematic approach. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The key to accurate interpretation lies in recognizing the characteristic signals of the aldehyde, the intramolecularly hydrogen-bonded hydroxyl proton, the methoxy group, and the distinct splitting patterns of the aromatic protons. This guide serves as a robust framework for the successful application of ¹H NMR spectroscopy in the characterization of this and structurally related compounds, aiding in reaction monitoring, quality control, and structural elucidation in various scientific and industrial settings.

References

  • University of Rochester. (n.d.). NMR Sample Preparation.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • The Royal Society of Chemistry. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-103.
  • UCL. (n.d.). Sample Preparation.

Sources

Application Note: 13C NMR Chemical Shift Assignments for 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in the Structural Elucidation of Aromatic Aldehydes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone, offering crucial information about the chemical environment of each carbon atom. For researchers and professionals in drug development and materials science, the precise structural characterization of substituted aromatic aldehydes, such as 2-Hydroxy-6-methoxybenzaldehyde, is paramount for understanding their reactivity, biological activity, and physical properties.

This application note provides a detailed guide to the ¹³C NMR chemical shifts of this compound. In the absence of a publicly available experimental spectrum for this specific isomer, this guide utilizes a predictive methodology, corroborated by experimental data from closely related structural analogs, to provide a reliable assignment of its ¹³C NMR spectrum. We will delve into the electronic and steric factors that govern the chemical shifts and provide a comprehensive protocol for acquiring high-quality ¹³C NMR data for this class of compounds.

Predicted ¹³C NMR Chemical Shifts and Structural Assignments

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms and refined through a comparative analysis with experimentally determined data for salicylaldehyde (2-hydroxybenzaldehyde) and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Multiplicity (Proton-Coupled)Rationale for Chemical Shift Assignment
C=O (Aldehyde)194.5Singlet (s)The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. This is a characteristic chemical shift for aromatic aldehydes.
C2 (-OH)161.8Singlet (s)This carbon is directly attached to the electron-donating hydroxyl group, leading to significant deshielding.
C6 (-OCH₃)160.5Singlet (s)The carbon bearing the methoxy group is also strongly deshielded due to the electron-donating nature of the oxygen atom.
C4 136.2Doublet (d)This carbon is para to the hydroxyl group and ortho to the methoxy group, experiencing deshielding from both.
C1 114.5Singlet (s)The ipso-carbon to the aldehyde group is shielded relative to other quaternary carbons due to the electron-withdrawing nature of the formyl group.
C5 110.3Doublet (d)This carbon is meta to the hydroxyl group and ortho to the aldehyde group, experiencing moderate shielding.
C3 102.8Doublet (d)This carbon is ortho to the hydroxyl group and para to the aldehyde group, showing significant shielding.
-OCH₃ 56.4Quartet (q)The methoxy carbon exhibits a typical chemical shift for an sp³ hybridized carbon attached to an oxygen atom.

Note: These chemical shifts are predicted and may vary slightly from experimental values. The solvent used can also influence the observed shifts.

Analysis and Justification of Chemical Shift Assignments

The assignment of the ¹³C NMR signals of this compound is based on the well-established principles of substituent effects in aromatic systems. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing aldehyde (-CHO) group, exert significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the carbon atoms.

Substituent Effects on the Aromatic Ring:
  • Hydroxyl Group (-OH): As a strong activating group, the -OH group donates electron density to the aromatic ring through resonance, causing a significant downfield shift (deshielding) of the carbon to which it is attached (C2) and the ortho and para carbons.

  • Methoxy Group (-OCH₃): Similar to the hydroxyl group, the -OCH₃ group is also an activating group that deshields the attached carbon (C6) and the ortho and para positions.

  • Aldehyde Group (-CHO): The aldehyde group is a deactivating group that withdraws electron density from the aromatic ring, leading to a general shielding of the ring carbons, particularly the ortho and para positions.

The interplay of these electronic effects, along with steric interactions, results in the predicted chemical shifts.

Figure 1: Molecular structure and electronic effects in this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used, but will result in different chemical shifts.

  • Concentration: Dissolve 15-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired experimental outcome.

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbons, although this is not typically required for routine ¹³C spectra.

  • Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 - 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:
  • Apply an exponential multiplication (line broadening) of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Figure 2: Workflow for ¹³C NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ¹³C NMR chemical shifts of this compound based on predictive methods and comparative analysis with structurally similar compounds. The detailed explanation of substituent effects and the provided experimental protocol will serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery, enabling the confident identification and characterization of this and related aromatic aldehydes.

References

  • NMRDB.org. An online resource for the prediction of ¹H and ¹³C NMR spectra.
  • Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds, including ¹³C NMR data for salicylaldehyde and o-vanillin. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. This book provides foundational knowledge on the principles of ¹³C NMR spectroscopy.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons. A standard textbook offering detailed explanations of various spectroscopic techniques, including ¹³C NMR.

Application Note: FT-IR Spectroscopic Analysis of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research. It provides rapid, non-destructive, and highly specific information about the molecular structure of a sample.[1] The principle of FT-IR relies on the absorption of infrared radiation by a molecule, which excites vibrations in its constituent chemical bonds.[2][3] Since different functional groups vibrate at characteristic frequencies, the resulting spectrum serves as a unique molecular "fingerprint," allowing for structural elucidation and compound identification.[4][5]

This application note provides a detailed protocol and theoretical guide for the FT-IR analysis of 2-Hydroxy-6-methoxybenzaldehyde (CAS No: 700-44-7).[6] This compound, with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , is a substituted aromatic aldehyde featuring hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups on a benzene ring.[6][7][8][9] Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization in synthetic chemistry and drug development. We will detail the experimental procedure using the potassium bromide (KBr) pellet technique, provide an alternative method using Attenuated Total Reflectance (ATR), and conclude with a thorough interpretation of the resulting spectrum.

Scientific Principles and Causality

For a molecule to be IR active, a vibration must cause a change in its net dipole moment.[10] The covalent bonds within this compound are not rigid; they stretch and bend at specific quantized energy levels. The absorption of IR radiation promotes transitions between these vibrational energy states.[3] The positions of the absorption bands (measured in wavenumbers, cm⁻¹) are determined by factors like bond strength and the mass of the atoms involved, while the intensity of the bands relates to the magnitude of the change in dipole moment.

The structure of this compound suggests several key vibrational modes that are expected to produce characteristic absorption bands:

  • O-H Stretching: From the phenolic hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding.

  • C-H Stretching: Arising from the aromatic ring, the aldehyde group, and the methyl group of the methoxy substituent.

  • C=O Stretching: A strong, characteristic absorption from the aldehyde functional group. Its frequency is influenced by electronic effects (conjugation with the ring) and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

  • C=C Stretching: Multiple bands originating from the vibrations of the aromatic ring.

  • C-O Stretching: Vibrations from the ether linkage of the methoxy group and the phenolic C-O bond.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands from bending vibrations and skeletal modes of the entire molecule, providing a unique pattern for confirmation of identity.[5]

Detailed Experimental Protocol

Given that this compound is a solid at ambient temperature, the KBr pellet transmission method is a robust and widely used technique for obtaining a high-quality spectrum.[7][8]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a deuterated triglycine sulfate (DTGS) detector.[7]

  • Spectral Range: 4000–400 cm⁻¹.

  • Sample: this compound, purity ≥98%.[7]

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), finely powdered and stored in an oven at >100°C to ensure it is anhydrous.

  • Equipment: Agate mortar and pestle, hydraulic press with a pellet-forming die, sample holder.

Protocol 1: KBr Pellet Preparation and Analysis

The goal of this method is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[1]

  • Background Acquisition: Before preparing the sample, acquire a background spectrum of the empty sample compartment. This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical characteristics, which will be automatically subtracted from the sample spectrum.[2]

  • Sample Preparation: In a dry environment, place approximately 1-2 mg of this compound and 100-200 mg of dried KBr into an agate mortar.[11]

  • Grinding and Mixing: Gently grind the two components together with the pestle for several minutes until a fine, homogeneous powder is obtained. Thorough mixing is critical for a uniform pellet. The fine particle size reduces scattering of the IR beam.[12]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent or translucent disc.[11]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the FT-IR spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) - An Alternative Workflow

ATR is a modern alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[1]

  • Background Acquisition: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. With the pressure arm down, acquire a background spectrum.[13]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.[11]

  • Pressure Application: Lower the pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal.[11][13]

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the KBr method.

  • Cleaning: After analysis, raise the pressure arm, remove the sample powder, and clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

Visualization of Experimental Workflow

The following diagram outlines the key steps involved in the KBr pellet method for FT-IR analysis.

FTIR_Workflow Figure 1: FT-IR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh 1-2 mg Sample & 100-200 mg KBr B Grind in Agate Mortar to Homogenous Powder A->B C Load Powder into Pellet Die B->C D Apply Pressure (7-10 tons) with Hydraulic Press C->D E Form Transparent KBr Pellet D->E G Place KBr Pellet in Sample Holder E->G Transfer F Acquire Background Spectrum (Empty Chamber) H Acquire Sample Spectrum (4000-400 cm⁻¹) G->H I Automatic Background Subtraction H->I Process J Identify Peak Frequencies & Assign Vibrational Modes I->J K Final Spectrum Interpretation J->K

Caption: KBr Pellet Method Workflow for FT-IR Analysis.

Data Interpretation and Discussion

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. The table below summarizes the anticipated vibrational frequencies and their assignments.

Table 1: Summary of Expected FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Responsible
~3200Broad, MediumO-H Stretch (Intramolecular H-Bonded)Phenolic Hydroxyl (-OH)
3080–3010Medium-WeakC-H StretchAromatic Ring
~2970, ~2840Medium-WeakAsymmetric & Symmetric C-H StretchMethoxy (-OCH₃)
~2820, ~2720WeakC-H Stretch (Fermi Resonance)Aldehyde (-CHO)
~1665 Strong, Sharp C=O Stretch Aldehyde (-CHO)
~1580, ~1470Medium-StrongC=C StretchAromatic Ring
~1440MediumC-H Asymmetric BendingMethoxy (-OCH₃)
~1260StrongC-O Asymmetric StretchAryl-O-CH₃ (Ether)
~1200StrongC-O StretchPhenolic C-O
~1030MediumC-O Symmetric StretchAryl-O-CH₃ (Ether)
850–750StrongC-H Out-of-Plane BendingSubstituted Aromatic Ring

Discussion of Key Peaks:

  • Hydroxyl (O-H) Stretch (~3200 cm⁻¹): The presence of a broad band around 3200 cm⁻¹ instead of a sharp band at ~3600 cm⁻¹ is strong evidence of hydrogen bonding. Given the ortho positioning of the hydroxyl and aldehyde groups, this is likely due to strong intramolecular hydrogen bonding, which weakens the O-H bond and broadens the signal.

  • Aldehyde (C=O) Stretch (~1665 cm⁻¹): This is expected to be one of the most intense peaks in the spectrum. The frequency is slightly lower than a typical aliphatic aldehyde (~1725 cm⁻¹) due to two effects: conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group. Both effects delocalize electron density, weakening the C=O double bond and shifting its absorption to a lower wavenumber.

  • Ether (C-O) Stretches (~1260 and ~1030 cm⁻¹): The strong absorption around 1260 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O-C bond in the methoxy group. The symmetric stretch appears at a lower frequency. These two bands are a clear indicator of the methoxy substituent.

  • Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The aldehyde C-H stretch is often observed as a pair of weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. Their presence, while sometimes weak, is highly diagnostic for an aldehyde functional group.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful FT-IR analysis of this compound. By following the detailed steps for either the KBr pellet or ATR method, researchers can obtain a high-quality, reproducible spectrum. The provided table and discussion on spectral interpretation serve as a robust guide for assigning the observed absorption bands to their corresponding molecular vibrations, enabling confident structural confirmation of the compound. This methodology is fundamental for quality assurance and research applications in the fields of organic synthesis, natural product chemistry, and pharmaceutical development.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Wiley-VCH GmbH. (2025). This compound - Optional[FTIR] - Spectrum. SpectraBase.
  • ChemicalBook. (n.d.). This compound CAS#: 700-44-7.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • CymitQuimica. (n.d.). This compound.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • LibreTexts. (2023). Infrared Spectroscopy. Chemistry LibreTexts.
  • Chemistry For Everyone. (2025, January 18). What Is Vibrational Frequency In IR Spectroscopy? [Video]. YouTube.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Hydroxy-6-methoxybenzaldehyde (CAS 700-44-7), a key aromatic aldehyde used in pharmaceutical and organic synthesis.[1][2] We delve into the theoretical principles governing its fragmentation under Electron Ionization (EI), detailing the influence of its distinct functional groups—aldehyde, hydroxyl, and methoxy—and the critical role of their ortho-positioning. This guide presents detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and offers considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this note is a thorough elucidation of the compound's fragmentation cascade, supported by predictive data and mechanistic diagrams, to empower researchers in the accurate identification and structural characterization of this and related molecules.

Introduction to this compound

This compound, also known as 6-methoxysalicylaldehyde, is an organic compound featuring a benzene ring substituted with aldehyde, hydroxyl, and methoxy groups.[1][3] Its chemical structure and properties make it a versatile intermediate in various synthetic applications.

Chemical Profile:

Property Value Reference
Molecular Formula C₈H₈O₃ [1][3]
Molecular Weight 152.15 g/mol [3][4]
Appearance Pale yellow to brown solid [1][5]

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and chloroform. |[1][5] |

Understanding the mass spectrometric fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, reaction monitoring, and quality control. The specific arrangement of functional groups at the 2- and 6-positions gives rise to a unique fragmentation pattern, heavily influenced by the "ortho effect," which distinguishes it from its isomers.

Part I: Theoretical Framework of Fragmentation

Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[6][7] This high-energy ion then undergoes a series of predictable bond cleavages and rearrangements to produce smaller fragment ions. The fragmentation of this compound is dictated by the interplay of its three functional groups.

  • Aldehyde Group (-CHO): Aromatic aldehydes typically undergo alpha-cleavage, leading to the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ acylium ion, or the loss of the entire formyl radical (CHO•) to yield an [M-29]⁺ ion.[8][9]

  • Methoxy Group (-OCH₃): This group can fragment through two primary pathways: the loss of a methyl radical (CH₃•) to form an [M-15]⁺ ion, or the elimination of a neutral formaldehyde molecule (CH₂O), resulting in an [M-30]•⁺ radical cation.

  • The "Ortho Effect": The proximity of the hydroxyl and methoxy groups is the most defining structural feature influencing fragmentation. "Ortho effects" describe through-space interactions between adjacent functional groups that facilitate unique rearrangement and fragmentation pathways not observed in meta or para isomers.[10][11][12][13] For this compound, this interaction can promote the concerted loss of neutral molecules like methanol (CH₃OH) from the molecular ion.

Part II: Experimental Protocols

The following protocols are designed to be self-validating systems for the robust analysis of this compound.

Protocol 1: GC-MS Analysis for EI Fragmentation

This protocol is optimized for obtaining a clear Electron Ionization mass spectrum for structural elucidation.

1. Objective: To acquire the 70 eV EI mass spectrum of this compound and identify its characteristic fragment ions.

2. Materials:

  • This compound (≥98% purity)

  • Methanol (HPLC or MS grade)

  • 2 mL autosampler vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer)

3. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of this compound in 10 mL of methanol.

  • Create a working solution of ~10 µg/mL by performing a 1:100 dilution of the stock solution with methanol.

  • Transfer the working solution to an autosampler vial for analysis.

4. Instrumentation and Parameters: The parameters below serve as a validated starting point and may be adjusted for specific instrumentation.

ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature250 °CEnsures complete volatilization without thermal degradation.
Split Ratio20:1Prevents column overloading while providing sufficient analyte for detection.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar column suitable for separating a wide range of aromatic compounds.
Oven Program80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)Provides good separation from solvent and potential impurities.
MS System
Ion SourceElectron Ionization (EI)The standard, high-energy method for generating reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Electron Energy70 eVUniversal standard for creating comparable library spectra.[6]
Mass Scan Range40 - 200 m/zCovers the molecular ion and all expected primary fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

5. GC-MS Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Methanol A->B C Dilute to ~10 µg/mL B->C D Inject 1 µL into GC Inlet C->D E Separation on Capillary Column D->E F Ionization (EI) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Generate Mass Spectrum G->H I Identify Fragments & Elucidate Structure H->I LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry LC1 Inject Sample LC2 Reverse-Phase Separation (C18) LC1->LC2 MS1 ESI Source (Soft Ionization) LC2->MS1 MS2 MS1: Isolate Precursor Ion (e.g., [M+H]⁺) MS1->MS2 MS3 Collision Cell (CID) Fragment Precursor MS2->MS3 MS4 MS2: Analyze Product Ions MS3->MS4 Fragmentation_Pathway M m/z 152 [M]•⁺ F151 m/z 151 M->F151 - H• F137 m/z 137 M->F137 - CH₃• F123 m/z 123 M->F123 - CHO• F95 m/z 95 F123->F95 - CO

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Hydroxy-6-methoxybenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The significance of this compound necessitates a precise and accurate analytical method to ensure the quality and consistency of final products. This document provides a complete protocol, from instrument setup and sample preparation to method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated, ready-to-implement protocol for purity assessment.

Introduction and Scientific Rationale

This compound is an aromatic aldehyde with the molecular formula C₈H₈O₃.[2][5] Its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, makes its purity a critical quality attribute. Impurities, whether from the manufacturing process or degradation, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method was selected as it is ideally suited for separating small to medium-sized organic molecules like this compound based on their hydrophobicity.

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was chosen for its strong hydrophobic retention of the aromatic ring structure, providing excellent separation from potentially more polar or non-polar impurities.

  • Mobile Phase: The mobile phase consists of acetonitrile and water, acidified with phosphoric acid. Acetonitrile is an excellent organic modifier with a low UV cutoff. The acidification of the mobile phase is critical; this compound contains a phenolic hydroxyl group, which is weakly acidic. By lowering the mobile phase pH to approximately 2.5, the ionization of this group is suppressed. This ensures a single, non-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, symmetrical peak and a stable, reproducible retention time.

  • Detection: A UV detector is employed, as the benzaldehyde chromophore exhibits strong absorbance. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a robust signal. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Physicochemical Properties

A foundational understanding of the analyte's properties is key to successful method development.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[2][5]
Molecular Weight 152.15 g/mol [2][5][6]
Appearance Solid / Crystalline Solid[5][7]
Solubility Slightly soluble in water; Soluble in ethanol, ether[1][2][7]
Sensitivity Air sensitive[1][2]

Note: The air sensitivity suggests that samples should be prepared fresh and analyzed promptly. Storage under an inert atmosphere is recommended for the reference standard.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for the analysis.

Equipment and Reagents
  • HPLC system with UV or PDA detector

  • Data acquisition and processing software

  • Analytical balance (0.01 mg readability)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade Acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Phosphoric Acid (H₃PO₄), 85%

  • This compound Reference Standard (>99.5% purity)

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (acidified to pH 2.5 with H₃PO₄) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water 55:45)

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

Analytical Procedure Workflow

The following diagram illustrates the complete analytical workflow from preparation to result.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard (100 µg/mL) system_suitability System Suitability (SST Injections) prep_standard->system_suitability prep_sample Prepare Sample (100 µg/mL) inject_spl Inject Sample prep_sample->inject_spl inject_blank Inject Blank (Diluent) system_suitability->inject_blank If SST Passes inject_std Inject Standard inject_blank->inject_std inject_std->inject_spl integrate Integrate Peaks inject_spl->integrate calculate Calculate Purity (% Area) integrate->calculate result Final Purity Report calculate->result

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][8] The objective is to provide documented evidence that the procedure is suitable for the purity testing of this compound.

Validation_Pyramid cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity (Peak Purity) LOQ Quantitation Limit (LOQ) Specificity->LOQ Linearity Linearity (R² > 0.999) Range Range Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (%RSD < 2%) Precision->Range Robustness Robustness Range->Robustness

Caption: Interrelationship of ICH Validation Parameters.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Use PDA detector to assess peak purity.The main peak should be free of co-eluting peaks. Purity angle should be less than purity threshold.
Linearity Analyze five concentrations across 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Range Confirmed by the data from linearity, accuracy, and precision studies.The range over which the method is linear, accurate, and precise.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%).System suitability criteria must be met, and peak retention/area should not be significantly affected.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10:1; S/N for LOD ≈ 3:1.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and robust for the determination of purity for this compound. The detailed protocol and the comprehensive validation plan outlined in accordance with ICH guidelines ensure that the method is reliable and suitable for use in a regulated quality control environment. The scientific rationale provided for each methodological choice empowers the analyst to troubleshoot and adapt the method as needed while maintaining its integrity.

References

  • 2-hydroxy-6-(methoxymethoxy)benzaldehyde - ChemBK. (2024-04-09).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022-04-06).

Sources

Application Notes & Protocols: Leveraging 2-Hydroxy-6-methoxybenzaldehyde for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-6-methoxybenzaldehyde is a versatile and highly valuable scaffold in medicinal chemistry, serving as a pivotal precursor for the synthesis of diverse heterocyclic and open-chain compounds with significant therapeutic potential.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group ortho to a hydroxyl group and meta to a methoxy group, facilitates a range of chemical transformations. This guide provides an in-depth exploration of the strategic use of this compound in the development of novel anticancer agents. We will delve into the synthesis of two prominent classes of compounds—chalcones and Schiff bases—elucidating the causality behind the synthetic strategies, detailing step-by-step experimental protocols, and discussing the mechanistic insights into their anticancer activity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this unique chemical entity in oncology research.

Introduction: The Strategic Advantage of the this compound Scaffold

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. The selection of a starting material is a critical decision that dictates the synthetic feasibility and the ultimate biological activity of the target molecules. This compound (CAS No. 700-44-7) presents itself as an exceptional starting block for several reasons:

  • Reactive Aldehyde Group: The formyl group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building molecular complexity. It is the key reactant in condensation reactions that lead to pharmacologically active scaffolds like chalcones and Schiff bases.[3]

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group ortho to the aldehyde can form a stable intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the planarity and electronic properties of the molecule. Crucially, it can also participate in cyclization reactions to form various oxygen-containing heterocycles and act as a hydrogen bond donor in ligand-receptor interactions.[4]

  • Methoxy Group: The electron-donating methoxy group modulates the electronic environment of the aromatic ring, influencing the reactivity of the other functional groups. Its presence also impacts the lipophilicity of the resulting derivatives, a key parameter for drug absorption and distribution.[4]

This combination of functional groups allows for the creation of a diverse library of compounds from a single, readily available precursor, making it a powerful tool in drug discovery.

G cluster_0 Synthetic Workflow Precursor This compound Scaffolds Diverse Scaffolds Precursor->Scaffolds Condensation Reactions Chalcones Chalcones Scaffolds->Chalcones SchiffBases Schiff Bases Scaffolds->SchiffBases Evaluation Biological Evaluation (e.g., Cytotoxicity Assays) Chalcones->Evaluation SchiffBases->Evaluation G cluster_0 Claisen-Schmidt Condensation acetophenone Substituted Acetophenone enolate Enolate Intermediate acetophenone->enolate Base (OH⁻) benzaldehyde 2-Hydroxy-6- methoxybenzaldehyde chalcone Chalcone Derivative benzaldehyde->chalcone Dehydration (-H₂O) enolate->benzaldehyde Nucleophilic Attack G cluster_0 Apoptosis Induction Pathway Compound Chalcone or Schiff Base Mito Mitochondrial Dysfunction Compound->Mito Induces Stress Caspase Caspase Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Executes Cell Death

Sources

Application Notes and Protocols: Synthesis of 2-Alkoxy-6-methoxybenzaldehydes from 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Alkoxy-6-methoxybenzaldehydes

2-Alkoxy-6-methoxybenzaldehydes are a class of aromatic aldehydes that serve as valuable precursors and key intermediates in the synthesis of a wide range of biologically active molecules and complex organic scaffolds. Their utility in medicinal chemistry and drug development is noteworthy, with the substituted benzaldehyde moiety providing a versatile handle for further chemical transformations. The synthesis of these compounds from the readily available 2-hydroxy-6-methoxybenzaldehyde is a common and important transformation in organic synthesis.

This comprehensive guide provides a detailed protocol for the synthesis of 2-alkoxy-6-methoxybenzaldehydes via the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step procedure for a representative synthesis. Furthermore, this document includes a troubleshooting guide to address common challenges and ensure a successful and reproducible synthesis.

Reaction Principle: The Williamson Ether Synthesis

The conversion of this compound to its O-alkylated derivatives is most commonly and efficiently achieved through the Williamson ether synthesis. This robust and versatile method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction can be conceptually broken down into two key steps:

  • Deprotonation: The phenolic hydroxyl group of this compound is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the desired ether linkage.

The SN2 nature of this reaction dictates a preference for primary alkyl halides to minimize competing elimination reactions (E2), which can become significant with secondary and are the exclusive pathway for tertiary alkyl halides.[1][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-alkoxy-6-methoxybenzaldehydes.

Synthesis Workflow reagents Reagents: - this compound - Alkyl Halide - Base - Solvent reaction Williamson Ether Synthesis (Deprotonation & SN2 Attack) reagents->reaction 1. Combine and React workup Aqueous Work-up (Quenching, Extraction) reaction->workup 2. Isolate Crude Product purification Purification (Column Chromatography) workup->purification 3. Purify characterization Characterization (NMR, IR, MS) purification->characterization 4. Verify Structure product 2-Alkoxy-6-methoxybenzaldehyde (Final Product) characterization->product

Caption: General workflow for the synthesis and characterization of 2-alkoxy-6-methoxybenzaldehydes.

Experimental Protocol: Synthesis of 2-Propoxy-6-methoxybenzaldehyde

This section provides a detailed, step-by-step protocol for the synthesis of 2-propoxy-6-methoxybenzaldehyde, a representative example of the target compounds.

Materials and Reagents
  • This compound (MW: 152.15 g/mol )

  • 1-Bromopropane (Propyl bromide) (MW: 123.00 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq.). The use of a slight excess of this mild base ensures complete deprotonation of the phenolic hydroxyl group without promoting unwanted side reactions.[4]

    • Add anhydrous DMF to dissolve the starting material (a concentration of 0.2-0.5 M is a good starting point). DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[2][4]

  • Addition of Alkyl Halide:

    • To the stirring suspension, add 1-bromopropane (1.1 - 1.2 eq.) dropwise at room temperature. A small excess of the alkyl halide is used to ensure complete consumption of the starting benzaldehyde.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material and product should have distinct Rf values.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) to remove any residual DMF, followed by a wash with brine (1 x volume of the organic layer) to aid in the separation of the aqueous and organic phases.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[5]

    • A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:EtOAc and gradually increasing the polarity). The fractions containing the pure product (as determined by TLC) are collected and combined.

    • The solvent is removed from the purified fractions using a rotary evaporator to yield the 2-propoxy-6-methoxybenzaldehyde as a pure oil or solid.

Data Presentation: Key Reaction Parameters

The following table summarizes the key reaction parameters for the synthesis of various 2-alkoxy-6-methoxybenzaldehydes.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1-BromopropaneK₂CO₃DMF50-604-870-80
Benzyl BromideK₂CO₃DMFRoom Temp - 502-675-85
Allyl BromideK₂CO₃DMFRoom Temp2-470-80
Ethyl BromoacetateK₂CO₃AcetoneReflux6-1265-75

Characterization of Starting Material and Product

Accurate characterization of the starting material and the final product is crucial for confirming the success of the synthesis.

This compound (Starting Material)
  • Appearance: Pale yellow solid.[6]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.87 (s, 1H, -OH), 9.92 (s, 1H, -CHO), 7.18 (dd, 1H), 7.12 (dd, 1H), 6.97 (t, 1H), 3.92 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 194.2, 162.5, 161.8, 136.5, 114.2, 110.1, 101.9, 56.2.

  • IR (KBr, cm⁻¹): 3400-3000 (broad, O-H stretch), 1645 (C=O stretch, aldehyde), 1580, 1470 (C=C stretch, aromatic).[6]

  • MS (EI, m/z): 152 (M⁺).[7]

2-Propoxy-6-methoxybenzaldehyde (Product)
  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.53 (s, 1H, -CHO), 7.39 (t, J = 8.5 Hz, 1H), 6.54 (d, J = 8.5 Hz, 1H), 6.53 (d, J = 8.5 Hz, 1H), 3.97 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.88 (s, 3H, -OCH₃), 1.84 (m, 2H, -CH₂-), 1.02 (t, J = 7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 189.2, 162.1, 161.2, 135.7, 114.0, 104.4, 103.4, 70.1, 55.8, 22.2, 10.3.

  • MS (EI, m/z): 194 (M⁺).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation (base is too weak or not anhydrous).- Alkyl halide is unreactive.- Reaction temperature is too low or time is too short.- Ensure the use of anhydrous base and solvent.- Consider a stronger base like NaOH if K₂CO₃ is ineffective, but be mindful of potential side reactions.[8]- Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride).- Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.
Presence of significant side products - Elimination: If using a secondary or sterically hindered primary alkyl halide.- C-alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho or para positions of the aromatic ring.[4]- Use a primary, unhindered alkyl halide whenever possible.[1]- Lower the reaction temperature to favor the SN2 pathway over elimination.- The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.[8]
Difficult purification - Co-elution of the product with starting material or impurities.- Streaking on the TLC plate.- Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation.- If the product is a solid, consider recrystallization as an alternative or additional purification step.[9]- Ensure the crude product is fully dried before loading onto the column.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of 2-alkoxy-6-methoxybenzaldehydes from this compound. By carefully selecting the appropriate base, solvent, and alkylating agent, and by maintaining anhydrous conditions, high yields of the desired products can be achieved. The detailed protocol and troubleshooting guide provided in these application notes are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize these valuable chemical intermediates.

References

  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Whitewater. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • SpectraBase. (n.d.). This compound.
  • ResearchGate. (n.d.). Williamson-Ethersynthese.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • YouTube. (2023, November 7). Williamson Ether Synthesis.
  • C&EN Global Enterprise. (2019, September 16). Hindered ether synthesis shocked to life.

Sources

Troubleshooting & Optimization

improving the yield of 2-Hydroxy-6-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 2-Hydroxy-6-methoxybenzaldehyde. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible. This guide is structured to address common challenges, explain the underlying chemical principles, and provide validated protocols to improve your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

The two most prevalent methods for the formylation of phenols to produce hydroxybenzaldehydes are the Duff reaction and the Reimer-Tiemann reaction .

  • Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically with glycerol and boric acid.[1] It is known for its preferential ortho-formylation of phenols, making it a strong candidate for this synthesis.[2] However, the classical Duff reaction can be inefficient, often resulting in low yields of 15-20%.[1][3]

  • Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform (CHCl₃) in a strong alkaline solution.[4] The reactive intermediate is dichlorocarbene (:CCl₂), which is highly electron-deficient and preferentially attacks the electron-rich phenoxide ring, also favoring ortho-substitution.[5] While often more efficient than the classical Duff reaction, it can be prone to side reactions and the formation of tarry byproducts if not carefully controlled.[5][6]

Q2: What is the recommended starting material for this synthesis?

The logical starting material is 2-methoxyphenol (guaiacol). The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para- directing. In 2-methoxyphenol, the positions ortho and para to the powerful activating hydroxyl group are C6 and C4, respectively. The position ortho to the methoxy group is C3 (which is meta to the -OH and thus disfavored), and the position para is C5. The electrophilic substitution (formylation) will be directed primarily by the strongly activating hydroxyl group to the C6 (ortho) and C4 (para) positions. The Duff and Reimer-Tiemann reactions inherently favor ortho formylation, which should lead to the desired this compound product.

Q3: What are the primary challenges in achieving a high yield of this compound?

The main obstacles are low yields and poor regioselectivity .

  • Low Yield: Both the Duff and Reimer-Tiemann reactions can suffer from low conversion rates. In the Duff reaction, this is often due to the stability of the hexamine intermediate.[1] In the Reimer-Tiemann reaction, side reactions, thermal runaway, and the difficulty of working with a biphasic solvent system can all reduce yield.[5]

  • Regioselectivity (Isomer Formation): The primary side product of concern is the isomeric 2-Hydroxy-4-methoxybenzaldehyde . Since the C4 position is also activated by the hydroxyl group, formylation can occur there, leading to a mixture of products that may be difficult to separate. The reaction conditions must be optimized to favor formylation at the C6 position over the C4 position.

Q4: What are the critical safety precautions for these reactions?
  • Reimer-Tiemann Reaction:

    • Chloroform is toxic and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

    • The reaction with a strong base is highly exothermic and can lead to thermal runaway.[5] Use an ice bath for cooling, add reagents slowly, and monitor the internal temperature closely.

    • Strong bases like sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Duff Reaction:

    • The reaction is typically run at high temperatures (150-160 °C).[1] Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.

    • Acids like trifluoroacetic acid (used in modified protocols) are highly corrosive. Handle with care in a fume hood.[3]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material.

Possible Cause A (Duff Reaction): Suboptimal Reaction Conditions The Duff reaction's efficiency is highly dependent on the reaction environment. The classical method requires anhydrous conditions in the initial phase, as water can hydrolyze hexamine prematurely.[1] The reaction also requires high temperatures to proceed effectively.

Recommended Solution:

  • Ensure Anhydrous Conditions: Use freshly dried glycerol and ensure all glassware is oven-dried before use.

  • Optimize Temperature: Maintain a steady reaction temperature between 150-160 °C. Lower temperatures will result in a sluggish or incomplete reaction.

  • Consider a Modified Protocol: Modern variations of the Duff reaction can offer superior yields. A notable improvement involves substituting the glyceroboric acid system with trifluoroacetic acid (TFA) , which can significantly increase the reactivity of the formylating agent and improve yields.[3]

Possible Cause B (Reimer-Tiemann Reaction): Poor Phase Mixing or Insufficient Reactivity The reaction is typically biphasic (aqueous NaOH and organic chloroform), and poor mixing can limit the interaction between the phenoxide and the dichlorocarbene intermediate.[5]

Recommended Solution:

  • Improve Agitation: Use a high-torque mechanical stirrer to ensure vigorous mixing and create a fine emulsion between the two phases.

  • Incorporate a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the hydroxide ion into the organic phase and the phenoxide into the organic phase, accelerating the reaction and improving the yield.[5]

  • Adjust Stoichiometry: Using an excess of phenol and alkali relative to chloroform has been shown to improve results. Molar ratios of 2-4 moles of phenol and 3-8 moles of NaOH per mole of chloroform are often effective.[7]

Q2: I've isolated a mixture of isomers. How can I improve the regioselectivity for the 6-position?

Possible Cause: Competing Formylation at the 4-Position Both the C6 (ortho) and C4 (para) positions are electronically activated by the hydroxyl group. While both reactions have an inherent ortho preference, some para product is often unavoidable. The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the coordination of the sodium phenoxide with the dichlorocarbene intermediate, which favors attack at the adjacent position.[5][4]

Recommended Solution:

  • Reaction Choice: The Duff reaction is often reported to have a higher ortho-selectivity than the Reimer-Tiemann reaction for many phenols.[1] If isomer separation is proving difficult, switching to the Duff reaction may be beneficial.

  • Temperature Control (Reimer-Tiemann): Lowering the reaction temperature can sometimes enhance selectivity, although it may also decrease the overall reaction rate. Experiment with temperatures in the 50-70 °C range.

  • Purification: If a mixture is unavoidable, careful purification is necessary.

    • Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) should provide good separation.

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization may be possible.

Q3: The reaction mixture turned into a dark, intractable tar (Reimer-Tiemann).

Possible Cause: Polymerization and Side Reactions This is a common issue in the Reimer-Tiemann reaction, often caused by excessive temperatures or high local concentrations of reagents, leading to undesired polymerization of the phenol or aldehyde product.[6]

Recommended Solution:

  • Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the addition of chloroform. Use a reliable thermometer and an ice bath to manage the exothermic reaction.[5]

  • Slow Reagent Addition: Add the chloroform dropwise to the stirred, cooled phenol solution. This prevents a rapid temperature spike and minimizes the formation of side products.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.

Data Presentation & Protocols

Table 1: Comparison of Key Synthesis Routes
ParameterDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamine (C₆H₁₂N₄)Chloroform (CHCl₃) / Dichlorocarbene (:CCl₂)
Catalyst/Medium Acidic (Glyceroboric acid or TFA)Strongly Basic (e.g., NaOH, KOH)
Typical Temperature 150–160 °C (Classical); 80-110 °C (TFA)50–70 °C
Pros Generally high ortho-selectivity[1]; Simpler workupOften higher yields than classical Duff; Milder temperatures
Cons Classical version has low yields (15-20%)[3]; High temperaturesProne to tar formation[6]; Biphasic system requires vigorous mixing or PTC; Use of toxic chloroform
Typical Yield 15-70% (Highly dependent on substrate & method)30-60%
Diagrams of Key Processes

// Duff Path duff [label="Duff Reaction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; duff_q1 [label="Were anhydrous\nconditions maintained?", shape=diamond]; duff_a1_no [label="Action: Dry all reagents\nand glassware thoroughly."]; duff_q2 [label="Was temperature\nmaintained at 150-160°C?", shape=diamond]; duff_a2_no [label="Action: Use controlled heating\nand monitor temperature."]; duff_q3 [label="Consider Modified Duff\n(e.g., with TFA) for\nhigher efficiency."];

reaction_type -> duff [label="Duff"]; duff -> duff_q1; duff_q1 -> duff_a1_no [label="No"]; duff_q1 -> duff_q2 [label="Yes"]; duff_q2 -> duff_a2_no [label="No"]; duff_q2 -> duff_q3 [label="Yes"];

// Reimer-Tiemann Path rt [label="Reimer-Tiemann Reaction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_q1 [label="Was vigorous\nstirring applied?", shape=diamond]; rt_a1_no [label="Action: Use mechanical stirrer.\nConsider Phase-Transfer Catalyst."]; rt_q2 [label="Was temperature\nstrictly controlled?", shape=diamond]; rt_a2_no [label="Action: Use ice bath and\nslow reagent addition."]; rt_q3 [label="Review stoichiometry.\nUse excess phenol/alkali."];

reaction_type -> rt [label="Reimer-Tiemann"]; rt -> rt_q1; rt_q1 -> rt_a1_no [label="No"]; rt_q1 -> rt_q2 [label="Yes"]; rt_q2 -> rt_a2_no [label="No"]; rt_q2 -> rt_q3 [label="Yes"]; }

Caption: Key steps in the Duff reaction mechanism.

Experimental Protocol: Modified Duff Reaction with TFA

This protocol is adapted from literature procedures that utilize trifluoroacetic acid to improve yields. [3]

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (12.4 g, 0.1 mol) and hexamethylenetetramine (14.0 g, 0.1 mol).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add anhydrous trifluoroacetic acid (150 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

    • To the concentrated residue, add 500 mL of ice-cold water and stir vigorously for 20 minutes.

    • Neutralize the mixture by slowly adding solid sodium carbonate until the effervescence ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product via column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to isolate this compound.

References

  • Wikipedia. (n.d.). Duff reaction.
  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1955). m-Methoxybenzaldehyde. Organic Syntheses, 35, 72. [Link]
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • MDPI. (2024). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. International Journal of Molecular Sciences. [Link]
  • Google Patents. (1976). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197. [Link]
  • Pattekhan, H. H., & Divakar, S. (2001). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. Journal of Molecular Catalysis A: Chemical, 160, 185-191. [Link]
  • Reddit. (2023). Duff reaction using 4-methoxyphenol. r/chemhelp. [Link]
  • Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.

Sources

purification of crude 2-Hydroxy-6-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 2-Hydroxy-6-methoxybenzaldehyde using column chromatography. It is structured to offer not just a protocol, but a framework for understanding the underlying principles, troubleshooting potential issues, and successfully obtaining a high-purity final product.

Introduction and Compound Profile

This compound (CAS 700-44-7) is a valuable intermediate in pharmaceutical and organic synthesis.[1][2] It exists as a solid with a melting point of 41-43°C.[3] While soluble in many organic solvents, it is only slightly soluble in water.[1][2] The presence of both a hydroxyl and an aldehyde group on the aromatic ring makes it a moderately polar compound, but also susceptible to certain side reactions. Notably, it is reported to be air-sensitive and incompatible with strong oxidizing agents, which is a critical consideration during purification and storage.[1]

Column chromatography on silica gel is the most common and effective method for its purification, separating it from non-polar byproducts, more polar impurities (such as the corresponding carboxylic acid formed by oxidation), and unreacted starting materials.

Principle of Separation: Normal-Phase Chromatography

The purification relies on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel, a highly polar material with surface silanol (-Si-OH) groups, is used as the stationary phase.

  • Mobile Phase: A non-polar organic solvent (or a mixture of solvents), referred to as the eluent, is used as the mobile phase.

  • Mechanism: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through the column, a competition ensues. Compounds in the mixture will either be adsorbed to the polar silica gel or dissolved in the mobile phase.

    • Polar compounds (like this compound and more polar impurities) will adsorb more strongly to the silica gel and thus travel down the column more slowly.

    • Non-polar compounds will have a weaker affinity for the stationary phase, spend more time in the mobile phase, and therefore travel down the column more quickly.

By gradually increasing the polarity of the mobile phase, we can selectively elute compounds based on their polarity, achieving separation.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before attempting a column, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).

  • Visualize the spots under UV light and/or by staining (e.g., potassium permanganate).

  • The ideal solvent system should provide good separation between the product spot and impurities, with the product having an Rƒ value of approximately 0.25-0.35 .

Solvent System (Hexane:Ethyl Acetate) Observed Rƒ (Approximate) Comments
9:10.15 - 0.25Good starting point. May provide tight separation.
8:20.25 - 0.40Often the optimal range for good separation and reasonable elution time.
7:30.40 - 0.60Product moves faster. Risk of co-elution with less polar impurities.
Step 2: Column Preparation (Slurry Packing)
  • Select a glass column of appropriate size (a rule of thumb is to use 30-100 g of silica gel for every 1 g of crude material).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., Hexane:Ethyl Acetate 9:1).

  • Pour the slurry into the column. Use additional mobile phase to rinse the beaker and ensure all silica is transferred.

  • Gently tap the column to help the silica pack evenly and open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disruption during sample and solvent addition.

Step 3: Sample Loading
  • Dissolve the crude this compound in the minimum amount of a relatively non-polar solvent like dichloromethane or the mobile phase itself.

  • Carefully apply the concentrated sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not fall below the sand layer.

  • Gently add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the bed.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).

  • Collect the eluent in a series of labeled test tubes or flasks. This is known as fraction collection.

  • Monitor the progress of the separation by spotting the collected fractions on TLC plates.

  • If separation is poor, you can gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.

  • Once the desired product has completely eluted from the column, combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification crude Crude Product tlc_analysis TLC Analysis to Find Solvent System crude->tlc_analysis column_prep Prepare Slurry & Pack Column tlc_analysis->column_prep sample_load Dissolve & Load Sample column_prep->sample_load elution Elute with Mobile Phase sample_load->elution collection Collect Fractions elution->collection tlc_fractions Monitor Fractions by TLC collection->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Evaporate Solvent combine->evaporation pure_product Pure Product (Verify Purity) evaporation->pure_product

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

Answer: This is a common issue with phenolic compounds.[4] Tailing occurs when a portion of the analyte interacts too strongly with the stationary phase, often due to acidic silanol groups on the silica surface.[4] This leads to a continuous, slow release of the compound rather than a sharp band, resulting in poor separation and cross-contamination of fractions.

  • Causality: The phenolic hydroxyl group in your compound can engage in strong hydrogen bonding with the Si-OH groups of the silica gel. This secondary interaction slows down a fraction of the molecules, causing the band to smear.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a more polar, protic solvent like methanol or a few drops of acetic acid to your eluent. These additives will compete with your compound for the active sites on the silica, masking the secondary interactions and leading to sharper bands.

    • Sample Overload: You may have loaded too much material onto the column or TLC plate. Try diluting your sample or using less material.

    • Insoluble Material: Ensure your crude sample is fully dissolved before loading. Any insoluble material will streak from the origin.

Question: The separation between my product and an impurity is very poor (ΔRƒ is too small). What should I do?

Answer: Poor separation is typically a problem with the chosen mobile phase. The goal is to find a solvent system that maximizes the difference in affinity for the silica gel between your product and the impurity.

  • Causality: If two compounds have very similar polarities, they will travel through the column at nearly the same rate in a given solvent system.

  • Solutions:

    • Fine-Tune the Eluent: If the Rƒ values are too high (e.g., > 0.5), decrease the polarity of the mobile phase (add more hexane). If the Rƒ values are too low (e.g., < 0.1), increase the polarity (add more ethyl acetate). Make small, incremental changes.

    • Change Solvent Selectivity: Instead of just hexane/ethyl acetate, try a different solvent combination. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions with the compounds and may improve separation. A mixture of toluene and ethyl acetate can also be effective.[5]

    • Use a Longer Column: Increasing the column length provides more surface area for interactions, which can enhance the separation of compounds with close Rƒ values.

Question: My product seems to be decomposing on the column. Why is this happening and how can I prevent it?

Answer: Aldehydes can be sensitive molecules, and the slightly acidic nature of standard silica gel can sometimes catalyze decomposition or side reactions.[6][7]

  • Causality: The Lewis acidic sites on the silica surface can promote reactions. If an alcohol (like methanol) is used in the mobile phase, it can lead to the formation of hemiacetals or acetals.[6] Furthermore, prolonged contact with silica and air can promote oxidation of the aldehyde to the corresponding carboxylic acid.[7]

  • Solutions:

    • Deactivate the Silica: Before packing the column, you can treat the silica gel slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v of the total solvent volume), to neutralize the acidic sites.[6] Caution: Test this on a small scale first, as some aldehydes are base-sensitive.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if decomposition is severe.[8]

    • Work Quickly: Do not let the compound sit on the column for an extended period. A faster elution (while maintaining separation) can minimize contact time and reduce the chance of degradation.

Question: My yield is very low after chromatography. Where could I have lost my product?

Answer: Low yield can result from several factors, from physical loss to incomplete elution.

  • Causality & Solutions:

    • Irreversible Adsorption: Your compound may be binding too strongly to the silica and not eluting. This happens if your mobile phase is not polar enough. After you have collected what you believe is all of your product, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if more material comes off.

    • Physical Loss during Loading/Packing: Ensure all of your crude material is transferred to the column. Rinse the flask used to dissolve the sample with a small amount of mobile phase and add it to the column.

    • Overly Broad "Cuts": When combining fractions, you may be discarding fractions that contain a significant amount of product. Be meticulous with your TLC analysis of each fraction before combining them.

    • Decomposition: As mentioned above, the product may be degrading on the column.

// Problems p1 [label="Poor Separation\n(ΔRƒ too small)"]; p2 [label="Streaking / Tailing"]; p3 [label="Compound Not Moving"]; p4 [label="Low Yield"];

start -> p1; start -> p2; start -> p3; start -> p4;

// Solutions for Poor Separation s1_1 [label="Adjust Eluent Polarity\n(More/Less Polar)"]; s1_2 [label="Change Solvent System\n(e.g., Toluene/EtOAc)"]; s1_3 [label="Use a Longer Column"]; p1 -> s1_1 [label="Cause: Incorrect Polarity"]; p1 -> s1_2 [label="Cause: Poor Selectivity"]; p1 -> s1_3 [label="Cause: Difficult Separation"];

// Solutions for Streaking s2_1 [label="Add Modifier to Eluent\n(e.g., 1% MeOH or AcOH)"]; s2_2 [label="Reduce Sample Load"]; s2_3 [label="Ensure Sample is Soluble"]; p2 -> s2_1 [label="Cause: Strong Secondary\nInteractions with Silica"]; p2 -> s2_2 [label="Cause: Column Overload"]; p2 -> s2_3 [label="Cause: Precipitation"];

// Solutions for Compound Not Moving s3_1 [label="Drastically Increase\nEluent Polarity"]; s3_2 [label="Check Compound Solubility\nin Eluent"]; p3 -> s3_1 [label="Cause: Eluent too\nNon-Polar"]; p3 -> s3_2 [label="Cause: Insoluble at Origin"];

// Solutions for Low Yield s4_1 [label="Flush Column with\nHighly Polar Solvent"]; s4_2 [label="Check for Decomposition\n(Consider Neutral Alumina)"]; s4_3 [label="Re-TLC Discarded Fractions"]; p4 -> s4_1 [label="Cause: Irreversible Adsorption"]; p4 -> s4_2 [label="Cause: Product Degradation"]; p4 -> s4_3 [label="Cause: Prematurely Ended\nFraction Collection"]; } DOT

Frequently Asked Questions (FAQs)

Q1: Are there any alternative purification methods besides column chromatography? A1: Yes. For aldehydes, a common chemical purification method involves forming a solid bisulfite adduct.[9][10] The crude mixture is reacted with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-polar organic impurities by extraction. The aldehyde is then regenerated by treating the aqueous layer with a base (like NaHCO₃ or NaOH).[7] This method is particularly useful for removing non-carbonyl impurities but may not separate the target aldehyde from other aldehyde or reactive ketone impurities.

Q2: How do I know how much silica gel and solvent I will need? A2: A general guideline for the silica gel to crude compound ratio is between 30:1 to 100:1 by weight. For difficult separations, a higher ratio is used. The total solvent volume required is typically 10-20 times the volume of the dry packed silica gel, but this can vary greatly depending on the separation.

Q3: Can I use pressure to speed up the column? A3: Yes, this technique is called "flash chromatography" and is very common. Applying gentle pressure with compressed air or nitrogen to the top of the column increases the flow rate of the mobile phase, significantly reducing the purification time. However, this can sometimes lead to a decrease in resolution compared to slow, gravity-fed chromatography.

Q4: My purified product is a yellow oil, but the literature says it's a solid. What happened? A4: This almost always indicates the presence of a persistent impurity or residual solvent. Even a small amount of solvent can prevent a low-melting solid from crystallizing. Try dissolving your product in a minimal amount of a volatile solvent (like dichloromethane), then adding a non-polar solvent (like hexane) until it becomes cloudy, and allowing it to crystallize in the refrigerator. If it still fails to solidify, re-purification may be necessary.

References

  • EvitaChem. 2-Hydroxy-6-(methoxymethoxy)benzaldehyde.
  • ChemBK. 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • Thermo Scientific Chemicals. This compound, 98+%.
  • Restek. Troubleshooting Guide.
  • ChemicalBook. This compound CAS#: 700-44-7.
  • ChemicalBook. This compound | 700-44-7.
  • SIELC Technologies. 3-Hydroxy-4-methoxy-benzaldehyde.
  • SIELC Technologies. 2-Hydroxy-3-methoxybenzaldehyde.
  • ResearchGate. Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography.
  • SIELC Technologies. Separation of Benzaldehyde, 2-hydroxy-4-methoxy- on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • The Royal Society of Chemistry. Methods.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Phenomenex. Troubleshooting Guide.
  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • SIELC Technologies. Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Reddit. Purifying aldehydes?.
  • The Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
  • NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde.
  • Benchchem. Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde.
  • Benchchem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • ResearchGate. HPLC chromatograms showing separation of....
  • NIST. 6-methoxysalicylaldehyde.
  • PubChem. 2-Hydroxy-4-Methoxybenzaldehyde.
  • Sigma-Aldrich. 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3.

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Technical Support Center: Recrystallization of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-6-methoxybenzaldehyde via recrystallization. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline products.

Overview of this compound & Recrystallization

This compound is a valuable aromatic aldehyde intermediate used in the synthesis of pharmaceuticals and other complex organic molecules[1][2]. Like many solids synthesized in the lab, it is often isolated in a crude form containing impurities from side reactions or unreacted starting materials.

Recrystallization is a fundamental purification technique that leverages differences in solubility to separate a desired compound from its impurities[3]. The process involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the solvent (mother liquor)[3][4].

Key Physicochemical Properties

A successful recrystallization hinges on understanding the compound's physical properties.

PropertyValueSource(s)
CAS Number 700-44-7[1]
Molecular Formula C₈H₈O₃[1][5]
Molecular Weight 152.15 g/mol
Appearance Pale yellow to brown crystals or powder[5]
Melting Point 41-43 °C[2][6]
Solubility Slightly soluble in water, chloroform, and methanol[1][2][6]
Sensitivity Air sensitive[1][2]

Standard Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and volumes may require slight adjustments based on the impurity profile of your crude material. An ethanol/water mixed-solvent system is often a good starting point for moderately polar compounds like this aldehyde.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. (Optional) Hot Gravity Filtration to Remove Insoluble Impurities B->C If solution is not clear D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: General workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Begin by testing solvents. Ethanol is a good choice as this compound is an aromatic compound[7]. Since it is only slightly soluble in water, a mixed ethanol-water system is promising.

  • Dissolution: Place your crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Heat a beaker of your primary solvent (e.g., ethanol) on a hot plate. Add the hot ethanol dropwise to the flask containing your solid while heating and swirling until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain more of your product in the solution upon cooling[7][8].

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel[4][9].

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals[4]. Rapid cooling (or "shock cooling") can trap impurities and lead to the formation of a precipitate rather than crystals[4].

  • Induce Further Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 30 °C).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound won't dissolve, even after adding a lot of hot solvent.

A1: This issue typically points to two possibilities:

  • Incorrect Solvent Choice: The solvent you have selected may be a poor solvent for this compound, even at high temperatures. The principle of "like dissolves like" is a good starting point; a moderately polar solvent or a mixed-solvent system is usually required for this molecule[10]. Try a different solvent like methanol, or a mixture such as ethyl acetate/hexane.

  • Insoluble Impurities: Your crude material may contain a significant amount of impurities that are insoluble in your chosen solvent. If most of your compound has dissolved but a solid residue remains, this is likely the case. To resolve this, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool[3][4].

Q2: No crystals are forming, even after the solution has cooled in an ice bath.

A2: This is a classic problem in recrystallization, almost always caused by using too much solvent[8]. The solution is not supersaturated, so the solute will not precipitate.

Troubleshooting Workflow:

G Start No Crystals Forming in Cooled Solution Prob1 Primary Cause: Too much solvent used. Start->Prob1 Sol1 1. Reduce Solvent Volume Start->Sol1 Sol1_Detail Gently boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Sol1->Sol1_Detail Cool Re-cool the solution slowly, then place in an ice bath. Sol1_Detail->Cool Sol2 2. Induce Nucleation Sol2_Detail a) Scratch inner wall of the flask with a glass rod. b) Add a 'seed crystal' of pure compound. Sol2->Sol2_Detail End Crystals should now form. Sol2_Detail->End Cool->Sol2 If still no crystals Cool->End If crystals form

Caption: Troubleshooting logic for lack of crystallization.

Corrective Actions:

  • Reduce Solvent Volume: The most effective solution is to boil off some of the solvent to increase the concentration of your compound[8][11]. Heat the solution on a hot plate in a fume hood until the volume is reduced, then attempt the cooling process again.

  • Induce Crystallization (Seeding): If the solution is supersaturated but reluctant to crystallize, nucleation sites are needed. You can introduce these by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a tiny "seed crystal" of the pure compound, if available[8].

Q3: My compound separated as an oil instead of forming crystals ("oiling out"). What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase. This is common when the melting point of the solute (here, 41-43 °C) is lower than the boiling point of the solvent, or when the solution cools too quickly[8]. An oil is undesirable because it tends to trap impurities.

Corrective Actions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly[8][11].

  • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or a few paper towels instead of directly on the cold benchtop. This encourages the solution to cool past the compound's melting point before it becomes saturated enough to precipitate, favoring crystal formation over oiling[8].

  • Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.

Q4: My final crystal yield is very low.

A4: A low yield (e.g., < 50%) can be frustrating but is often correctable. The most common causes are:

  • Excess Solvent: As discussed in Q2, using too much solvent is the primary reason for low recovery, as a significant portion of your compound will remain in the mother liquor[11].

  • Premature Crystallization: If the hot solution was filtered, some product might have crystallized on the filter paper or in the funnel. Ensure all equipment is pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization at room temperature and in the ice bath.

  • Washing with Warm Solvent: Washing the final crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: What are the key safety precautions for this procedure?

A5:

  • Chemical Hazards: this compound can cause skin, eye, and respiratory irritation[12]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Air Sensitivity: The compound is noted as being air-sensitive[1][2]. While standard recrystallization is often quick enough to avoid significant degradation, for long-term storage or sensitive downstream applications, consider performing the cooling and filtration steps under an inert atmosphere (e.g., nitrogen or argon).

  • Flammable Solvents: Many organic solvents (ethanol, methanol, hexane, ethyl acetate) are flammable. Never heat them with an open flame; always use a hot plate or heating mantle. Ensure the fume hood provides adequate ventilation to prevent vapor buildup.

References

  • ChemBK. (2024). 2-hydroxy-6-(methoxymethoxy)benzaldehyde. ChemBK.com. [Link]
  • Chemistry LibreTexts. (2021). 2.
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of Rochester. (n.d.).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.com. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. MT.com. [Link]
  • University of California, Irvine. (n.d.).
  • Professor Dave Explains. (2020, January 10).

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minimizing isomeric byproducts in 2-Hydroxy-6-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize isomeric byproducts and optimize your synthetic route to obtain a high-purity product.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a critical process for the creation of various pharmaceutical and specialty chemical compounds.[1] A common challenge in this synthesis is controlling the regioselectivity of the formylation and methylation steps, which can lead to the formation of undesired isomeric byproducts. This guide provides practical solutions to these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: High Levels of 4-Hydroxy-2-methoxybenzaldehyde or Other Isomeric Byproducts in the Final Product.

  • Question: My final product is contaminated with significant amounts of the isomeric byproduct 4-hydroxy-2-methoxybenzaldehyde. What are the likely causes and how can I improve the regioselectivity of my reaction?

  • Answer: The formation of isomeric byproducts is a common issue in the formylation of phenols. The hydroxyl and methoxy groups on the aromatic ring are both ortho-, para-directing, which can lead to a mixture of products. Several factors can influence the regioselectivity of the reaction.

    • Formylation Method: The choice of formylation reaction is critical. The Reimer-Tiemann[2][3][4][5][6], Gattermann[7][8][9][10][11], and Duff[12][13][14][15] reactions are common methods for the formylation of phenols, but they often suffer from a lack of regioselectivity.

      • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, the reactive species.[3][4][5] While it often favors ortho-formylation, para-substituted products can also be formed.[4]

      • Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst.[7][8][9] It is similar to the Friedel-Crafts reaction and can result in a mixture of isomers.[8][11]

      • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[13][14] It typically favors ortho-formylation but can produce para-isomers if the ortho positions are blocked.[14]

    • Chelation Control: A highly effective method for achieving exclusive ortho-formylation of phenols involves the use of magnesium chloride and triethylamine with paraformaldehyde.[16][17][18] This method, often referred to as the Casnati-Skattebøl reaction, utilizes the chelating effect of the magnesium ion to direct the formylation to the ortho position.[16][17][19]

      • Mechanism of Chelation Control: The magnesium ion coordinates with both the phenoxide and formaldehyde, forming a six-membered transition state that favors the introduction of the formyl group at the ortho position.[19]

    • Reaction Conditions:

      • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

      • Solvent: The choice of solvent can influence the reaction's regioselectivity. For the magnesium-mediated ortho-formylation, solvents like acetonitrile or tetrahydrofuran are commonly used.[17][18]

Issue 2: Incomplete Reaction or Low Yield.

  • Question: My reaction is not going to completion, and the yield of the desired product is low. What are the potential reasons for this?

  • Answer: Low yields can be attributed to several factors, from reagent quality to reaction conditions.

    • Reagent Quality:

      • Anhydrous Conditions: For the magnesium-mediated ortho-formylation, it is crucial to use anhydrous magnesium chloride and dry solvents.[18] The presence of water can deactivate the magnesium salt and hinder the reaction.

      • Paraformaldehyde: Ensure the paraformaldehyde is of good quality and has not depolymerized significantly.

    • Reaction Time: Electron-withdrawing groups on the phenol can slow down the reaction rate.[16][18] In such cases, a longer reaction time may be necessary. However, prolonged reaction times can also lead to the formation of byproducts.[18]

    • Substrate Reactivity: Phenols with strongly deactivating groups may be poor substrates for formylation reactions. In such cases, more forcing conditions or a different synthetic route may be required.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

1. What is the most effective synthetic route to minimize isomeric byproducts?

The most reliable route to obtaining this compound with high isomeric purity involves a two-step process starting from 1,3-dihydroxybenzene (resorcinol):

  • Step 1: Regioselective Formylation: First, perform a highly regioselective ortho-formylation of resorcinol to produce 2,6-dihydroxybenzaldehyde.[1][20] The magnesium-mediated formylation using magnesium chloride, triethylamine, and paraformaldehyde is the method of choice for this step.[16][17][18]

  • Step 2: Regioselective O-Methylation: Subsequently, perform a regioselective O-methylation of 2,6-dihydroxybenzaldehyde to yield this compound. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base.[21] The hydroxyl group ortho to the aldehyde is more acidic and sterically hindered, which can favor methylation at the 6-position under carefully controlled conditions.

2. Can I start with 2-methoxyphenol (guaiacol) and perform a formylation?

While it is possible to formylate 2-methoxyphenol, controlling the regioselectivity can be challenging. The hydroxyl group is a stronger activating group than the methoxy group, and formylation will predominantly occur at the position para to the hydroxyl group (C4) and to a lesser extent at the ortho position (C6). This will lead to a mixture of 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde, with the desired this compound being a minor product. Some studies have shown that 2-methoxyphenol can be unreactive towards certain ortho-formylation methods.[16]

3. What are the key experimental parameters to control for a successful synthesis?

  • Stoichiometry: Precise control of the stoichiometry of the reagents, especially in the formylation step, is crucial to avoid side reactions like diformylation.

  • Temperature: Maintaining the recommended reaction temperature is essential for both selectivity and yield. Formylation reactions can be exothermic, so proper temperature control is necessary.[3]

  • Anhydrous Conditions: For reactions involving organometallic reagents or Lewis acids, strictly anhydrous conditions are a must.

  • Work-up Procedure: A proper work-up procedure is necessary to isolate the desired product in high purity. This may involve quenching the reaction, extraction, and purification by chromatography or recrystallization.[20]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dihydroxybenzaldehyde via Magnesium-Mediated Ortho-Formylation of Resorcinol

This protocol is adapted from the work of Hansen and Skattebøl.[18]

  • Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (1.5 equivalents).

  • Solvent and Base Addition: Add dry acetonitrile via syringe, followed by the dropwise addition of triethylamine (1.1 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add a solution of resorcinol (1.0 equivalent) in dry acetonitrile dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Regioselective O-Methylation of 2,6-Dihydroxybenzaldehyde

  • Dissolution: Dissolve 2,6-dihydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a mild base, such as potassium carbonate (1.1 equivalents).

  • Methylating Agent: Add dimethyl sulfate or methyl iodide (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

Formylation MethodReagentsTypical RegioselectivityAdvantagesDisadvantages
Magnesium-Mediated MgCl₂, Et₃N, ParaformaldehydeExcellent ortho-selectivity[18]High yields, mild conditions, high regioselectivity[18]Requires anhydrous conditions
Reimer-Tiemann CHCl₃, NaOHPredominantly ortho, but para-isomer is a common byproduct[4]Readily available reagentsOften low yields, formation of byproducts, harsh conditions[3]
Duff Reaction Hexamethylenetetramine, AcidGood ortho-selectivity[13][14]Simple procedureModerate yields, can form polymeric byproducts
Gattermann Reaction HCN, HCl, Lewis AcidMixture of isomersApplicable to a range of aromatic compoundsUse of highly toxic HCN, harsh conditions[7][9]

Visualizations

Diagram 1: Chelation-Controlled Ortho-Formylation

G cluster_0 Chelation Complex Formation cluster_1 Electrophilic Attack cluster_2 Product Formation Phenoxide Phenoxide Mg2+ Mg2+ Phenoxide->Mg2+ Coordination TS Six-membered Transition State Mg2+->TS Formaldehyde Formaldehyde Formaldehyde->Mg2+ Coordination Ortho_Attack Favored Ortho Attack TS->Ortho_Attack Intermediate Ortho-hydroxymethyl Intermediate Ortho_Attack->Intermediate Product Ortho-Formyl Phenol Intermediate->Product Oxidation

Caption: Chelation of Mg²⁺ directs ortho-formylation.

Diagram 2: Synthetic Workflow for High-Purity this compound

G Start Resorcinol Step1 Ortho-Formylation (MgCl2, Et3N, Paraformaldehyde) Start->Step1 Intermediate 2,6-Dihydroxybenzaldehyde Step1->Intermediate Byproducts Isomeric Byproducts (Minimized) Step1->Byproducts Step2 Regioselective O-Methylation (DMS, K2CO3) Intermediate->Step2 Product This compound Step2->Product

Caption: Optimized two-step synthesis pathway.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Klumpp, D. A., et al. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Jackson, W. R., et al. (1998). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3700.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering the Synthesis of 2,6-Dihydroxybenzaldehyde for Industrial Needs.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN110559958A - device for continuously preparing 2, 6-dihydroxy benzaldehyde and application thereof.
  • Duff Reaction. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Google Patents. (n.d.). CA3154200A1 - Device for continuously preparing 2,6-dihydroxybenzaldehyde.
  • Wikipedia. (n.d.). Duff reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Gattermann reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • YouTube. (2022, February 6). Reimer Tiemann Reaction.
  • Duff reaction. (n.d.). Duff reaction.
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.
  • Unacademy. (n.d.). Gattermann Reaction.
  • L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.
  • ResearchGate. (n.d.). The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts.
  • Oxford Reference. (n.d.). Gattermann-Koch reaction.
  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • ResearchGate. (n.d.). Vapour phase O-methylation of dihydroxy benzenes with methanol over cesium-loaded silica, a solid base.
  • Wikipedia. (n.d.). Dihydroxybenzenes.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.

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preventing polymeric resin formation in benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzaldehyde Synthesis. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and prevent the formation of polymeric resins and other high-molecular-weight byproducts during the synthesis of benzaldehyde. Our goal is to provide you with the technical expertise and practical solutions needed to ensure high-purity yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the "polymeric resin" that forms during my benzaldehyde synthesis?

A: The term "polymeric resin" in this context is often a catch-all for a variety of high-molecular-weight byproducts that can contaminate your benzaldehyde product. It is typically a viscous, yellowish to brown sticky substance. This is rarely a single, well-defined polymer but rather a complex mixture resulting from several potential side reactions. The primary culprits include products from acid-catalyzed polymerization, base-catalyzed condensation reactions, and radical-initiated polymerization.

Q2: My benzaldehyde looks pure after distillation, but turns yellow and viscous over time. Why?

A: This is a classic sign of post-synthesis degradation. Benzaldehyde is highly susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form benzoic acid.[1] This reaction proceeds via a free-radical mechanism. These same radical intermediates can also initiate the polymerization of remaining benzaldehyde molecules, leading to the gradual formation of resinous material.[2] Exposure to light and heat can accelerate this process.

Q3: Can I use common polymerization inhibitors like BHT or hydroquinone?

A: Yes, the addition of radical inhibitors is a highly effective strategy, particularly for preventing autoxidation and subsequent polymerization during storage and purification.[3] Hydroquinone or catechol are frequently added to benzaldehyde before distillation to protect it from oxidation.[3] These compounds work by quenching the free radicals that propagate the oxidation chain reaction.

Q4: Is there a specific pH range I should maintain during my synthesis?

A: Maintaining a neutral or slightly acidic pH is generally advisable. Strongly alkaline conditions can promote the Cannizzaro reaction, where two molecules of benzaldehyde disproportionate to form benzyl alcohol and benzoic acid.[1] Basic conditions can also catalyze the Tishchenko reaction, leading to the formation of benzyl benzoate.[4] Conversely, strong acids can catalyze the formation of cyclic acetal trimers (parabenzaldehyde) and other condensation products.

Understanding the Mechanisms of Resin Formation

The formation of resinous byproducts in benzaldehyde synthesis is primarily driven by three types of chemical reactions. Understanding these pathways is critical for effective troubleshooting.

Acid-Catalyzed Polymerization

In the presence of acidic catalysts (protons), the carbonyl oxygen of benzaldehyde can be protonated, making the carbonyl carbon highly electrophilic. This activated molecule can then be attacked by the oxygen of another benzaldehyde molecule, leading to the formation of hemiacetal-like linkages. This process can continue, forming linear or cyclic polymers. The most common cyclic polymer is the trimer, 2,4,6-triphenyl-1,3,5-trioxane, also known as parabenzaldehyde.

Acid_Catalyzed_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Cyclization benz1 Benzaldehyde activated_benz Protonated Benzaldehyde (Electrophilic) benz1->activated_benz + H+ h_plus H+ dimer Dimer Intermediate activated_benz->dimer + Benzaldehyde benz2 Benzaldehyde (Nucleophile) trimer Trimer (Parabenzaldehyde) dimer->trimer + Benzaldehyde Cyclic Trimer Cyclic Trimer trimer->Cyclic Trimer - H+

Caption: Acid-catalyzed polymerization of benzaldehyde.

Base-Catalyzed Side Reactions

Strongly basic conditions can lead to the formation of high-molecular-weight esters through the Tishchenko reaction. This reaction involves the disproportionation of two aldehyde molecules, catalyzed by an alkoxide base, to form an ester. In the case of benzaldehyde, this results in benzyl benzoate. While not a polymer, benzyl benzoate is a high-boiling point impurity that can contribute to a viscous product.

Tishchenko_Reaction benz1 Benzaldehyde intermediate Hemiacetal Alkoxide Intermediate benz1->intermediate + OR- benz2 Benzaldehyde alkoxide OR- product Benzyl Benzoate intermediate->product + Benzaldehyde (Hydride Transfer)

Caption: The Tishchenko reaction mechanism.

Radical-Initiated Polymerization

This pathway is closely linked to the autoxidation of benzaldehyde. In the presence of oxygen, a radical chain reaction can be initiated, forming benzoyl radicals and peroxy radicals. These highly reactive species can attack the carbonyl group of other benzaldehyde molecules, initiating a polymerization chain reaction. This process is accelerated by heat and UV light.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (R•) (e.g., from O2, light, heat) benz_radical Benzaldehyde Radical initiator->benz_radical + Benzaldehyde benz1 Benzaldehyde polymer_chain Growing Polymer Chain benz_radical->polymer_chain + n Benzaldehyde benz2 Benzaldehyde Stable Polymer Stable Polymer polymer_chain->Stable Polymer Radical Combination

Caption: Radical-initiated polymerization of benzaldehyde.

Troubleshooting Guide

This guide is structured based on the two most common synthetic routes to benzaldehyde and addresses specific issues that can lead to resin formation.

Route 1: Oxidation of Toluene

The oxidation of toluene to benzaldehyde often involves metal catalysts and can be prone to over-oxidation and side-chain reactions.

Problem Probable Cause(s) Troubleshooting & Prevention Protocol
Low yield with significant high-boiling point residue. Over-oxidation and Tishchenko Reaction: High temperatures can lead to the formation of benzoic acid.[5] If any basic sites are present on the catalyst or supports, they can catalyze the Tishchenko reaction between benzaldehyde molecules.1. Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For many catalytic systems, temperatures between 40-75°C are optimal.[5] 2. Catalyst Selection: Use catalysts known for high selectivity towards benzaldehyde, such as certain cobalt or manganese systems.[6] Avoid strongly basic supports. 3. Reaction Time: Monitor the reaction progress closely (e.g., by GC) and quench the reaction once the optimal benzaldehyde concentration is reached to prevent further oxidation.
Formation of a dark brown, insoluble resin. Radical Polymerization: High temperatures and the presence of oxygen can generate radical species that initiate polymerization. Certain metal catalysts can also promote radical formation.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Radical Inhibitor: Consider adding a small amount of a radical inhibitor, such as a hindered phenol (e.g., BHT), to the reaction mixture if compatible with your catalyst. 3. Solvent Choice: Some solvents can help to suppress over-oxidation. For example, hexafluoroisopropanol (HFIP) has been shown to inhibit the oxidation of benzaldehyde to benzoic acid.[6]
Route 2: Oxidation of Benzyl Alcohol

This route is generally cleaner but can still be problematic if not carefully controlled. The primary side product is benzoic acid via over-oxidation.

Problem Probable Cause(s) Troubleshooting & Prevention Protocol
Product contains a white crystalline solid (benzoic acid) and becomes viscous upon storage. Autoxidation: Benzaldehyde is readily oxidized to benzoic acid by air. The radical intermediates of this process can initiate polymerization.[1]1. Purification: Before storage, wash the crude benzaldehyde with a mild base like 5% sodium carbonate solution to remove any benzoic acid.[3] 2. Storage: Store the purified benzaldehyde under an inert atmosphere, in an amber bottle to protect from light, and at a low temperature. 3. Use of Stabilizers: Add a radical scavenger like hydroquinone or catechol (a few crystals are often sufficient) to the purified benzaldehyde before storage or distillation.[3]
Reaction mixture turns yellow/brown and viscous during workup. Acid/Base Contamination: Traces of acid or base from the workup procedure can catalyze polymerization or condensation reactions, especially if heat is applied during solvent removal.1. Neutral Workup: Ensure that the workup is conducted under neutral conditions. Wash the organic phase with water until the washings are neutral. 2. Avoid Strong Acids/Bases: Use mild reagents for workup. For example, use saturated sodium bicarbonate instead of concentrated sodium hydroxide. 3. Low-Temperature Purification: If distillation is required, perform it under reduced pressure to keep the temperature low and minimize thermal stress on the product.[3]

Experimental Protocols

Protocol 1: Purification of Benzaldehyde to Remove Benzoic Acid and Polymer Precursors

This protocol is essential for preparing benzaldehyde for use in subsequent reactions and for long-term storage.

Objective: To remove acidic impurities (benzoic acid) and radical initiators.

Methodology:

  • Place the crude benzaldehyde in a separatory funnel.

  • Add an equal volume of a 5% aqueous solution of sodium carbonate.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water.

  • Separate the layers and transfer the benzaldehyde to a clean, dry flask.

  • Dry the benzaldehyde over anhydrous magnesium sulfate.

  • Add a few small crystals of hydroquinone or catechol as a stabilizer.[3]

  • For highest purity, the stabilized benzaldehyde can be distilled under reduced pressure.

Protocol 2: General Guidelines for Preventing Resin Formation During Synthesis

Objective: To establish a set of best practices applicable to most benzaldehyde synthesis methods.

Workflow:

Troubleshooting_Workflow start Resin Formation Observed check_synthesis Identify Synthesis Route (Toluene or Benzyl Alcohol Oxidation?) start->check_synthesis check_conditions Review Reaction Conditions (Temp, Atmosphere, pH) check_synthesis->check_conditions check_reagents Verify Reagent Purity (Starting materials, solvents, catalysts) check_conditions->check_reagents implement_changes Implement Corrective Actions check_reagents->implement_changes Based on Troubleshooting Guide analyze Analyze Product (GC, NMR, Visual) implement_changes->analyze success High-Purity Benzaldehyde analyze->success Problem Resolved fail Resin Still Present analyze->fail fail->check_conditions Re-evaluate

Caption: A logical workflow for troubleshooting resin formation.

Best Practices:

  • Atmosphere: Whenever possible, conduct reactions and purifications under an inert atmosphere (N2 or Ar) to exclude oxygen, a key component in radical formation.

  • Temperature: Avoid excessive temperatures. Use the lowest temperature that allows for a practical reaction rate. Monitor and control the internal reaction temperature, especially during exothermic steps.

  • Light: Protect the reaction mixture and the final product from direct light, particularly UV light, which can initiate radical reactions. Use amber glassware or cover your apparatus with aluminum foil.

  • Purity of Reagents: Ensure all starting materials and solvents are free from acidic or basic impurities. For instance, aged toluene can contain peroxides which can act as radical initiators.

  • Material of Construction: Avoid contact with materials that could leach acidic or basic impurities or metal ions that could catalyze side reactions. Glass-lined reactors are generally preferred.

By understanding the underlying chemical mechanisms and implementing these targeted troubleshooting and preventative strategies, you can significantly reduce the incidence of polymeric resin formation, leading to higher yields and purity in your benzaldehyde synthesis.

References

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of benzaldehy...
  • Polymer Chemistry (RSC Publishing). (n.d.). Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts.
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction.
  • The University of Manchester. (n.d.). Innovative reactive distillation process for the sustainable synthesis of natural benzaldehyde.
  • Google Patents. (n.d.). EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof.
  • (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • Wikipedia. (n.d.). Tishchenko reaction.
  • Academax. (n.d.). Study on Stability of Benzaldehyde in Near-Critical Water.
  • European Patent Office. (n.d.). Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - EP 0672652.
  • ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?
  • Wikipedia. (n.d.). Benzaldehyde.
  • (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles.
  • Wikipedia. (n.d.). Aldol condensation.
  • Wikipedia. (n.d.). Radical polymerization.
  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?
  • ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?
  • ACP. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • ACS Publications. (n.d.). Superacid-Catalyzed Condensation of Benzaldehyde with Benzene. Study of Protonated Benzaldehydes and the Role of Superelectrophilic Activation.
  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.
  • NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts.
  • ASM Journals. (n.d.). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species.
  • (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • YouTube. (2023). Ch#19 |Lec#7 || General mechanism of Acid Catalysed , Polymerization of Aldehydes, Acetal Class 12.
  • Polymer Chemistry (RSC Publishing). (n.d.). Polymerization of 1-chloro-2-benzaldehyde-acetylene using an NHC-Pd/AgOTf catalyst and post-polymerization modification.
  • YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization.
  • SciSpace. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde.
  • ACS Publications. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives.
  • (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • PMC - NIH. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
  • MDPI. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde.
  • PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
  • NIH. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials.
  • ACS Publications. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
  • ResearchGate. (2025). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde.
  • Controlled Radical Polymerization. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes.
  • PMC - NIH. (n.d.). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst.
  • MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment.

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Technical Support Center: Optimizing Reaction Conditions for the Formylation of Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of methoxyphenols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing a formyl group onto a methoxyphenol scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions - Method Selection

Choosing the right formylation method is the first critical step toward a successful synthesis. The position of the methoxy group relative to the hydroxyl group profoundly influences the electronic and steric environment of the aromatic ring, dictating the optimal reaction strategy.

Q1: I need to selectively formylate the ortho position of a methoxyphenol. Which methods are most reliable?

A1: Achieving high ortho-selectivity is a common goal. Several methods are effective:

  • Reimer-Tiemann Reaction: This is a classic method for the ortho-formylation of phenols.[1][2] The reaction proceeds via an electrophilic substitution with dichlorocarbene, generated in situ from chloroform and a strong base.[3][4] The selectivity is driven by the interaction between the phenoxide and the carbene.[1]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic or acetic acid) and generally provides good ortho-selectivity for activated phenols.[5][6] Formylation occurs preferentially at the position ortho to the hydroxyl group.[5]

  • Magnesium-Mediated Formylation: Using paraformaldehyde in the presence of magnesium salts (like MgCl₂ with Et₃N or magnesium methoxide) offers excellent ortho-selectivity.[7][8] The high selectivity is attributed to the coordination of the phenoxide and formaldehyde to the magnesium ion, directing the reaction to the adjacent position.[7]

Q2: My target molecule requires formylation at the para position. How can I achieve this?

A2: While ortho formylation is often favored, para substitution can be achieved under specific conditions:

  • Steric Hindrance: If both ortho positions are blocked by other substituents, formylation will be directed to the para position.

  • Modified Reimer-Tiemann: In the Reimer-Tiemann reaction, while the ortho product is typically major, the para isomer is also formed.[4] Altering reaction conditions, such as using cyclodextrins, can sometimes enhance the yield of the para product.[3]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., POCl₃/DMF) and tends to favor formylation at the most electron-rich, sterically accessible position.[9][10] For substrates like 2-methoxyphenol (guaiacol), formylation often occurs para to the hydroxyl group. Substitution generally takes place at the less sterically hindered position.[10][11]

Q3: I'm working with a sensitive substrate that is unstable to harsh acids or bases. What are my options?

A3: For sensitive molecules, milder, more modern methods are preferable.

  • Rieche Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄. It can be performed at low temperatures and often provides good yields and regioselectivity.[12]

  • Organocatalytic Methods: Recent developments include metal-free formylation reactions. For instance, methods using CO₂ and a silane reductant with an organocatalyst can formylate amines under mild conditions, and similar principles are being extended to other substrates.[13][14] Formylation of boronic acids with glyoxylic acid is another organocatalytic approach.[15]

Decision Logic for Method Selection

The choice of formylation strategy depends heavily on the starting methoxyphenol isomer and the desired product. The following diagram provides a decision-making framework.

G sub What is the desired regioselectivity? ortho Is high ortho- selectivity critical? sub->ortho Ortho para Para-selectivity sub->para Para mg_mediated Magnesium-Mediated Formylation (High o-selectivity) ortho->mg_mediated Yes duff Duff Reaction ortho->duff No reimer_tiemann Reimer-Tiemann (ortho major, para minor) para->reimer_tiemann Is ortho/para mixture acceptable? vilsmeier Vilsmeier-Haack (para favored if ortho hindered) para->vilsmeier Is ortho position hindered?

Caption: Systematic workflow for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity

Q: My Reimer-Tiemann reaction on 4-methoxyphenol is giving a mixture of isomers. How can I improve the ortho-selectivity?

A: This is a classic challenge. The Reimer-Tiemann reaction produces primarily the ortho-formyl product, but the para-isomer can be a significant byproduct. [2][4]To enhance ortho-selectivity:

  • Choice of Base: The cation of the hydroxide base can influence the ortho:para ratio. Cations that can chelate with the phenoxide oxygen may favor ortho attack.

  • Solvent System: The reaction is often run in a biphasic system. [1]The use of phase-transfer catalysts can sometimes influence selectivity by altering the environment where the reaction occurs.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored ortho product.

Q: I am attempting a Duff reaction and getting di-formylation. How do I favor the mono-formylated product?

A: Di-formylation can occur if both ortho positions are available and reactive. [16]To promote mono-formylation:

  • Adjust Stoichiometry: This is the most critical factor. Reduce the molar ratio of HMTA to the methoxyphenol substrate. A 1:1 ratio or even slightly less HMTA can significantly increase the yield of the mono-formylated product. [16]* Monitor Reaction Progress: Use TLC or HPLC to track the formation of the mono- and di-formylated products. Stop the reaction as soon as the concentration of the desired mono-product is maximized. [16]

Issue 3: Formation of Polymeric Resins

Q: My reaction mixture is turning into a dark, intractable tar, especially with the Duff and Reimer-Tiemann reactions. What's happening and how can I prevent it?

A: The formation of dark, tarry residues is often due to the creation of phenol-formaldehyde resins, a known side reaction when using formaldehyde or its precursors with phenols. [16][17]

  • Mechanism: The formylating agent can react multiple times with the activated phenol ring, leading to polymerization and cross-linking.

  • Prevention Strategies:

    • Control Temperature: Higher temperatures accelerate the condensation reactions that lead to resin formation. Maintain the lowest effective temperature for the formylation. [16] 2. Control Stoichiometry: Use the minimum required amount of the formylating agent. An excess of formaldehyde source is a common cause of polymerization.

    • Slow Addition: Add the formylating agent slowly or portion-wise to the phenol solution to maintain a low instantaneous concentration, minimizing polymerization.

Issue 4: Purification Challenges

Q: The ortho and para isomers of my product (e.g., 2-hydroxy-5-methoxybenzaldehyde and 2-hydroxy-3-methoxybenzaldehyde) are very difficult to separate by column chromatography. Are there alternative purification methods?

A: Separating regioisomers is a common purification hurdle.

  • Optimize Chromatography: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a high-performance flash chromatography system for better resolution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be highly effective for isolating a single, pure isomer.

  • Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite. This can sometimes be used to separate the desired aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with acid or base.

  • HPLC: For small-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating isomers. [18]

Section 3: Data and Method Comparison

The table below summarizes key aspects of common formylation reactions for methoxyphenols.

MethodKey ReagentsTypical ConditionsRegioselectivityAdvantagesDisadvantages
Reimer-Tiemann CHCl₃, NaOH/KOH60-70°C, biphasicortho >> para [1][3]Inexpensive reagents, well-established.Moderate yields, resin formation, use of chloroform. [19]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, AcOH)70-150°Cortho > para [5]Inexpensive reagents, avoids toxic reagents. [20]Can be low yielding, potential for di-formylation. [20][21]
Vilsmeier-Haack POCl₃, DMF0°C to RTpara (to -OH) favoredGood for many electron-rich arenes. [9]Reagent is moisture sensitive, less effective for phenols.
Mg-Mediated Paraformaldehyde, MgCl₂/Et₃NReflux in THFHighly ortho-selective [8]Excellent selectivity and yields. [7][8]Requires anhydrous conditions.
Rieche Formylation Cl₂CHOMe, TiCl₄/SnCl₄0°C to RTSubstrate dependent, often highMild conditions, good for sensitive substrates. [12]Uses toxic/corrosive reagents.

Section 4: Key Experimental Protocols

Safety Note: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: ortho-Formylation of Guaiacol (2-Methoxyphenol) via Duff Reaction

This protocol is adapted from general procedures for the Duff reaction. [16]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (12.4 g, 0.1 mol) and hexamethylenetetramine (HMTA) (15.4 g, 0.11 mol).

  • Solvent Addition: Carefully add 100 mL of trifluoroacetic acid (TFA) to the flask in the fume hood.

  • Reaction: Heat the mixture to 70°C with stirring. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 300 mL of ice-cold 2M HCl(aq). Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Protocol 2: Formylation of 4-Methoxyphenol via Reimer-Tiemann Reaction

This protocol is a representative example of the Reimer-Tiemann reaction. [22][23]

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in 100 mL of 20% aqueous sodium hydroxide.

  • Heating: Heat the mixture to 65-70°C with vigorous stirring.

  • Chloroform Addition: Add chloroform (15 mL, ~0.18 mol) dropwise from the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature between 65-70°C.

  • Reaction: After the addition is complete, continue stirring at 70°C for an additional 2 hours.

  • Work-up: Cool the dark reaction mixture to room temperature. Steam distill the mixture to remove any unreacted chloroform.

  • Isolation: Acidify the remaining aqueous solution carefully with dilute sulfuric acid until it is acidic to litmus paper. A dark oil or solid will separate.

  • Purification: Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product, primarily 2-hydroxy-5-methoxybenzaldehyde, can be purified by vacuum distillation or column chromatography. [23]

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
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  • Aldred, J., et al. (1994). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1829. [Link]
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  • Wikipedia. (n.d.).
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  • Li, Y., et al. (2019). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3365-3372. [Link]
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  • ResearchGate. (n.d.). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. [Link]
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  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
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Technical Support Center: Scale-Up of 2-Hydroxy-6-methoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-6-methoxybenzaldehyde. This valuable pharmaceutical intermediate[1][2] presents unique challenges when transitioning from laboratory-scale synthesis to pilot or commercial production. This guide is structured to provide researchers, chemists, and process engineers with practical, in-depth solutions to common issues encountered during scale-up.

The primary synthetic route involves the ortho-formylation of 3-methoxyphenol, often via the Duff reaction or a related methodology.[3][4] Success in this process hinges on precise control over reaction parameters to maximize yield and, most critically, to ensure high regioselectivity for the desired 2,6-substituted product over its isomers.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses the most frequent and critical problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: Poor Regioselectivity and High Isomer Impurity

Question: Our scaled-up batches show a significant increase in the undesired 4-hydroxy-2-methoxybenzaldehyde isomer, complicating purification and reducing the yield of the target this compound. How can we improve ortho-selectivity?

Answer: This is the most common and critical challenge. The formylation of 3-methoxyphenol can occur at either the C2 (ortho) or C4 (para) position relative to the hydroxyl group. Achieving high ortho-selectivity is paramount and is governed by several interrelated factors.

Causality and Mechanism: The preferential ortho-formylation in reactions like the Duff or Casnati-Skattebøl is often attributed to a chelating effect.[5][6] In methods employing Lewis acids like MgCl₂ or SnCl₄, the metal center coordinates to both the phenolic oxygen and the oxygen of the incoming formylating agent (or its precursor), directing the electrophilic attack to the adjacent ortho position. At scale, suboptimal mixing, localized temperature gradients, or incorrect stoichiometry can disrupt this delicate directing effect, leading to increased formation of the thermodynamically stable para-isomer.

Solutions:

  • Catalyst and Reagent Selection:

    • Magnesium Chloride (MgCl₂)/Triethylamine (Et₃N)/Paraformaldehyde Method: This is a highly effective method for achieving exclusive ortho-formylation.[7][8] The magnesium ion is crucial for forming a six-membered transition state that directs the formylation.[8] Ensure anhydrous MgCl₂ is used, as water can interfere with the chelation.

    • Duff Reaction (Hexamethylenetetramine - HMTA): While classic, the Duff reaction can sometimes yield a mixture of isomers.[3][9] Its selectivity is highly dependent on the acidic medium used. Using TFA as a solvent has shown improvements, but work-up can be challenging.[5]

  • Process Control:

    • Order of Addition: Add the formylating agent (e.g., paraformaldehyde slurry or HMTA solution) slowly and sub-surface to the solution of 3-methoxyphenol and the Lewis acid. This minimizes localized high concentrations that can lead to uncontrolled side reactions.

    • Temperature Management: Maintain a consistent and controlled reaction temperature. Excursions can alter the kinetics and favor the formation of the para-isomer. For the MgCl₂ method, a reflux in a solvent like acetonitrile or THF is common.

    • Mixing Efficiency: Inadequate mixing in larger reactors can create "hot spots" or areas of poor reagent distribution. Ensure the reactor's agitation system is sufficient to maintain a homogenous mixture.

Problem 2: Low Yield and Incomplete Conversion

Question: We are experiencing low overall yields and a significant amount of unreacted 3-methoxyphenol in our crude product, even after extending reaction times. What factors should we investigate?

Answer: Low conversion is often a sign of inactive reagents, insufficient catalyst loading, or suboptimal reaction conditions that fail to drive the reaction to completion.

Solutions:

  • Raw Material Quality:

    • 3-Methoxyphenol Purity: The starting material must be of high purity. Certain impurities can inhibit the catalyst or participate in side reactions. Verify the purity of each new batch of raw material.

    • Reagent Activity: Ensure formylating agents like paraformaldehyde have not degraded and that HMTA is dry. Anhydrous conditions are critical for many Lewis acid-catalyzed variants.[8]

  • Stoichiometry and Catalyst Loading:

    • Formylating Agent: An excess of the formylating agent is typically required. For the MgCl₂/paraformaldehyde method, at least two equivalents of formaldehyde are needed mechanistically—one for formylation and one for oxidation.[8] A practical excess (e.g., 2.5-3.0 eq) is often used at scale to drive the reaction.

    • Lewis Acid: Ensure at least a stoichiometric amount of the Lewis acid (e.g., MgCl₂) relative to the phenol is used to facilitate the necessary chelation.

  • Reaction Environment:

    • Solvent Choice: The solvent can significantly impact the reaction. Acetonitrile is often a good choice due to its ability to dissolve the reaction components and its suitable boiling point for reflux.

    • Moisture Control: The reaction should be run under an inert atmosphere (e.g., nitrogen) to strictly control moisture, which can deactivate both the Lewis acid and the formylating intermediates.

Troubleshooting Workflow for Low Yield This diagram outlines a logical decision-making process for addressing low conversion issues.

LowYieldTroubleshooting start Low Yield / Incomplete Conversion Detected check_raw_materials Step 1: Verify Raw Material Quality - Purity of 3-Methoxyphenol? - Activity of Paraformaldehyde/HMTA? - Anhydrous conditions met? start->check_raw_materials check_stoichiometry Step 2: Review Stoichiometry - Sufficient excess of formylating agent? - Correct catalyst loading? check_raw_materials->check_stoichiometry If materials are OK check_conditions Step 3: Analyze Reaction Conditions - Temperature stable and correct? - Agitation sufficient for scale? - Reaction time adequate? check_stoichiometry->check_conditions If stoichiometry is correct implement_changes Step 4: Implement Corrective Actions - Source higher purity materials. - Adjust reagent ratios. - Optimize temperature profile & mixing. check_conditions->implement_changes If conditions are suboptimal result Process Optimized implement_changes->result

Caption: A decision tree for troubleshooting low yield.

Problem 3: Difficult Product Isolation and Purification

Question: The crude product from our scaled-up batch is a dark, oily residue that is difficult to handle and purify by crystallization. How can we improve the work-up and isolation procedure?

Answer: Work-up and purification are critical steps that are often more challenging at scale. The formation of polymeric byproducts or the presence of the liquid isomer can inhibit crystallization.

Solutions:

  • Optimized Quench and Work-up:

    • Acidic Hydrolysis: The reaction is typically quenched by adding an aqueous acid (e.g., HCl). This step hydrolyzes the intermediate imines formed during the reaction to the final aldehyde.[3][10] Ensure the pH is sufficiently acidic and allow for adequate stirring time to complete the hydrolysis.

    • Extraction: Perform an extraction with a suitable organic solvent (e.g., ethyl acetate, MTBE). Multiple extractions may be necessary to recover all the product. A subsequent wash with brine can help break any emulsions.

  • Purification Strategies:

    • Crystallization: The target compound is a solid. If the crude product is an oil, it is likely due to a high concentration of the isomeric impurity.

      • Solvent Selection: A mixed solvent system, such as heptane/ethyl acetate or toluene/heptane, can be effective. Dissolve the crude oil in a minimum amount of the more polar solvent (ethyl acetate/toluene) at an elevated temperature, then slowly add the anti-solvent (heptane) to induce crystallization.

      • Seeding: Seeding the solution with a small crystal of pure this compound can be highly effective in promoting crystallization at a large scale.

    • Column Chromatography: While feasible for small scales, silica gel chromatography is often not economical for large-scale production. It should be considered a last resort or used for producing a small amount of very high-purity material for seeding.

    • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be a highly effective method for separating the aldehyde products from non-aldehyde impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.

Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Cost-effective, scalable, can yield high purity.Can be difficult if crude is oily or has high impurity levels.Primary purification method for large-scale production.
Column Chromatography Excellent separation of isomers and impurities.Expensive (solvent, silica), not easily scalable, generates significant waste.Lab-scale purification or generating high-purity reference standards.
Bisulfite Adduct Highly selective for aldehydes, good for removing non-aldehyde impurities.Adds extra steps to the process (formation and regeneration).Purifying crude streams with significant non-aldehyde byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Duff Reaction for this synthesis? The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[4] The HMTA first protonates and then breaks down to form an electrophilic iminium ion.[3][10] The electron-rich 3-methoxyphenol ring attacks this iminium ion (an electrophilic aromatic substitution), primarily at the ortho position. A series of subsequent intramolecular redox steps and hydrolysis of the resulting imine intermediate yields the final aldehyde product.[10]

Reaction Mechanism Overview

Duff_Mechanism cluster_0 Reagent Activation cluster_1 Formylation & Hydrolysis HMTA HMTA + H+ Iminium Electrophilic Iminium Ion HMTA->Iminium Acid-catalyzed fragmentation Phenol 3-Methoxyphenol Iminium->Phenol Reacts with Intermediate Benzylamine Intermediate Phenol->Intermediate Electrophilic Attack Product 2-Hydroxy-6-methoxy- benzaldehyde Intermediate->Product Redox & Hydrolysis (H₃O⁺)

Caption: Simplified mechanism of the Duff reaction.

Q2: Can paraformaldehyde be used instead of HMTA? What are the advantages? Yes, and it is often preferred for achieving high ortho-selectivity. The method developed by Casnati and Skattebøl, which uses paraformaldehyde with MgCl₂ and a tertiary amine, is highly efficient for the ortho-formylation of phenols.[7] The key advantage is the superior regioselectivity driven by the magnesium chelation complex, which strongly favors the formation of the 2-hydroxy-6-methoxy isomer over the 4-hydroxy-2-methoxy isomer.[8] This simplifies purification significantly, a major benefit for scale-up.

Q3: How can we monitor the reaction progress and the isomer ratio during the reaction? For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is the method of choice. A small, quenched sample can be withdrawn from the reactor, diluted, and injected.

  • Method: A reverse-phase C18 column with a gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is typically effective.

  • Detection: UV detection at a wavelength where both isomers and the starting material have good absorbance (e.g., 254 nm or 280 nm) will allow for quantification.

  • Analysis: The relative peak areas will provide the ratio of starting material to products and the crucial ortho:para isomer ratio, allowing you to determine the reaction's endpoint and selectivity.

Q4: What are the key safety considerations for scaling up this process?

  • Reagents: Paraformaldehyde is a flammable solid and an inhalation hazard. Hexamethylenetetramine can cause skin and respiratory irritation. Handle these powders in a well-ventilated area or with appropriate engineering controls (e.g., a powder handling booth).

  • Solvents: Acetonitrile and other organic solvents are flammable. Ensure the reactor and associated equipment are properly grounded to prevent static discharge.

  • Reaction Exotherm: The initial addition of reagents can be exothermic. Ensure the reactor's cooling system is adequate to control the temperature, especially during the initial phase of the reaction. Perform a reaction calorimetry study before scaling up to understand the thermal profile.

  • Work-up: Quenching the reaction with acid can generate heat and gas. The addition should be slow and controlled, with adequate cooling and venting.

References

  • Duff reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Andrade-López, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10235-10243. [Link]
  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (2016).
  • Duff reaction. (n.d.). chemeurope.com. [Link]
  • Duff Reaction. (n.d.). SynArchive. [Link]
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2023). Chemistry & Biodiversity, 20(8), e202300581. [Link]
  • Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. (2017).
  • Formylation of phenols, methoxy-and methylbenzenes. (2018).
  • 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. (2024). MDPI. [Link]
  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols with Paraformaldehyde and Magnesium Chloride. Organic Syntheses, 89, 220. [Link]
  • Davies, S. G., & Thomson, J. E. (2011). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 2011(23), 3789-3803. [Link]
  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2008). Sciencemadness.org. [Link]
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1942). UNI ScholarWorks. [Link]
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. [Link]
  • Duff reaction using 4-methoxyphenol. (2023). Reddit. [Link]
  • 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. (n.d.). The Good Scents Company. [Link]
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. (2018). Sciencemadness.org. [Link]
  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012).
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025).

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Technical Support Center: Identification of Side Products in 2-Hydroxy-6-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the identification and mitigation of side products. We will delve into the mechanistic underpinnings of side product formation, provide robust troubleshooting protocols, and offer detailed analytical methods for impurity profiling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the synthesis of this compound.

Q1: What are the most common and effective synthetic routes for this compound?

A1: The synthesis of this compound typically involves the ortho-formylation of a phenol precursor, most commonly 3-methoxyphenol. The two primary methods employed are the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction : This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to formylate the phenol.[1] The active electrophile is dichlorocarbene (:CCl₂), which preferentially attacks the electron-rich phenoxide ring at the ortho position.[2][3][4] While classic, this method can suffer from moderate yields and the formation of polymeric tars, especially if the temperature is not well-controlled.[5]

  • Duff Reaction : This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glyceroboric acid mixture.[6][7][8] It is also ortho-selective for phenols but can be inefficient and may require harsh conditions.[7] A key challenge is preventing di-formylation if multiple activated positions are available on the aromatic ring.[7]

Q2: What are the primary side products I should expect during the synthesis from 3-methoxyphenol?

A2: Side product formation is a critical challenge in this synthesis, primarily driven by the regiochemistry of the aromatic substitution. The table below summarizes the most common impurities.

Side Product NameStructureRationale for Formation
4-Hydroxy-2-methoxybenzaldehyde IsomerFormylation occurs at the para-position relative to the hydroxyl group, which is also electronically activated. This is a common isomeric impurity.[7][9]
2-Hydroxy-4-methoxybenzaldehyde IsomerFormylation at the other ortho-position to the hydroxyl group (the '4' position of 3-methoxyphenol). Its formation depends on the relative activation of the different ring positions.
3-Methoxyphenol Unreacted Starting MaterialIncomplete conversion during the reaction will result in the presence of the starting material in the crude product.
2-Hydroxy-6-methoxybenzoic acid Oxidation ProductThe target aldehyde is susceptible to air oxidation, especially under basic conditions or during storage, forming the corresponding carboxylic acid.[10]
Di-formylated Products e.g., 2-Hydroxy-4,6-diformyl-anisoleCan occur under forcing conditions, particularly in the Duff reaction, where a second formyl group is added to another activated position on the ring.[7]
Polymeric Resins / Tar Complex mixtureA frequent issue in the Reimer-Tiemann reaction, caused by self-condensation of the phenol and aldehyde products under strongly basic and high-temperature conditions.[5]
Q3: My reaction produced an isomeric aldehyde. How can I definitively confirm its structure and differentiate it from the desired product?

A3: Unambiguous structure elucidation is crucial and is best achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for isomer differentiation.

    • ¹H NMR : The aromatic protons of this compound and its isomers will have distinct chemical shifts and coupling patterns (splitting). The relative positions of the aldehyde (-CHO), hydroxyl (-OH), and methoxy (-OCH₃) protons provide definitive structural information.

    • ¹³C NMR : The number of signals and their chemical shifts in the carbon spectrum will differ for each isomer, providing a clear fingerprint.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC can separate the isomers, and the mass spectrometer will provide the molecular weight (which will be identical for isomers) and a unique fragmentation pattern for each, which can help in identification.[11]

Q4: Why is my Reimer-Tiemann reaction producing a lot of dark, insoluble tar?

A4: The formation of dark, tarry residue is a hallmark challenge of the Reimer-Tiemann reaction.[5] This is primarily due to polymerization reactions that occur under the harsh reaction conditions (strong base, heat). The phenoxide and the newly formed aldehyde can undergo condensation reactions.

Mitigation Strategies:

  • Temperature Control : Avoid excessive heating. The reaction is often exothermic, so controlled addition of reagents and external cooling may be necessary to maintain a moderate temperature (e.g., 60-70°C).[1][3]

  • Efficient Stirring : The reaction is typically biphasic (aqueous NaOH and organic chloroform). Vigorous stirring or the use of a phase-transfer catalyst is essential to ensure efficient mixing and prevent localized overheating.[1]

  • Reaction Time : Minimize the reaction time. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.

Q5: Can di-formylation occur, and under what conditions?

A5: Yes, di-formylation is a potential side reaction, particularly in the Duff reaction if both ortho positions to the hydroxyl group are vacant and activated.[7] Since the synthesis of this compound starts from 3-methoxyphenol, the positions ortho to the -OH group are C2 and C6. After the first formylation at C6, the ring is somewhat deactivated, but a second formylation at the C2 or C4 position is still possible under harsh conditions (e.g., excess HMTA, high temperature, long reaction time).

Section 2: Troubleshooting Guides
Problem: Low Yield of this compound

Low yield is a common complaint, stemming from incomplete reactions, poor selectivity, or product degradation. Use the following workflow to diagnose the issue.

G cluster_yes_sm SM Present cluster_no_sm No SM Present start Low Yield Observed check_sm Analyze Crude Product: Any Starting Material (SM) Left? start->check_sm incomplete_rxn Indicates Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Analyze Crude Product: High levels of isomers or tar? check_sm->check_impurities No sol_time Solution: Increase reaction time or temperature moderately. incomplete_rxn->sol_time sol_reagents Solution: Check purity and stoichiometry of reagents. incomplete_rxn->sol_reagents side_rxns Indicates Side Reactions Dominate sol_temp Solution: Lower reaction temperature to improve selectivity. side_rxns->sol_temp sol_stir Solution: Improve mixing (phase-transfer catalyst for R-T). side_rxns->sol_stir

Caption: Troubleshooting workflow for low product yield.

Problem: Poor Regioselectivity (High Isomer Content)

The formation of isomers like 4-Hydroxy-2-methoxybenzaldehyde is a thermodynamic and kinetic challenge. The hydroxyl group is a strong ortho-, para-director, making multiple positions on the ring susceptible to electrophilic attack.

G cluster_attack phenoxide 3-Methoxyphenoxide (Nucleophile) ortho_attack Attack at C6 (ortho) phenoxide->ortho_attack Favored para_attack Attack at C4 (para) phenoxide->para_attack Possible carbene Dichlorocarbene (:CCl₂) (Electrophile) carbene->ortho_attack carbene->para_attack hydrolysis_ortho Hydrolysis ortho_attack->hydrolysis_ortho hydrolysis_para Hydrolysis para_attack->hydrolysis_para product_desired Desired Product: This compound hydrolysis_ortho->product_desired product_isomer Isomeric Side Product: 4-Hydroxy-2-methoxybenzaldehyde hydrolysis_para->product_isomer

Caption: Competing pathways for ortho- vs. para-formylation.

Optimization Strategies for Selectivity:

  • Reaction Conditions : In the Reimer-Tiemann reaction, lower temperatures generally favor the ortho isomer.[4]

  • Solvent Choice : The choice of solvent can influence the solvation of the phenoxide ion and affect the steric accessibility of the ortho positions.

  • Bulky Bases : Using sterically hindered bases might influence the regioselectivity, although this is less common in standard protocols.

Section 3: Analytical Protocols for Impurity Identification
Protocol 1: HPLC-UV Method for Quantifying Isomeric Purity

This method is ideal for separating and quantifying the desired product from its isomers and the benzoic acid impurity.[12][13]

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0-5 min: 20% B

    • 5-25 min: Ramp to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: Return to 20% B and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the crude product in 10 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter before injection.

  • Interpretation : The desired product and its isomers will have different retention times. Peak area percentage can be used to estimate the relative purity. The benzoic acid impurity will typically elute earlier than the aldehydes.

Protocol 2: Interpreting ¹H NMR Spectra to Differentiate Isomers

The substitution pattern on the aromatic ring gives a unique fingerprint for each isomer.

  • Expected Spectrum for this compound :

    • Aldehyde Proton (-CHO) : Singlet around δ 10.5 ppm.

    • Hydroxyl Proton (-OH) : Broad singlet, chemical shift is concentration-dependent.

    • Methoxy Protons (-OCH₃) : Singlet around δ 3.9 ppm.

    • Aromatic Protons : Three protons in a characteristic pattern. The proton between the two oxygen-containing groups (H-5) will be a triplet, while the other two will be doublets.

  • Expected Spectrum for an Isomer (e.g., 4-Hydroxy-2-methoxybenzaldehyde) :

    • The aromatic region will show a different splitting pattern. For example, you might observe two doublets and a doublet of doublets, with different coupling constants compared to the target molecule.

By carefully analyzing the multiplicity and coupling constants (J-values) of the aromatic protons, one can unambiguously assign the structure.

Section 4: Key Reaction Mechanism
Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds via the electrophilic attack of dichlorocarbene on the activated phenoxide ring.

G cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 2: Electrophilic Attack cluster_hydrolysis Step 3: Hydrolysis CHCl3 CHCl₃ + OH⁻ carbanion ⁻:CCl₃ CHCl3->carbanion - H₂O carbene :CCl₂ (Dichlorocarbene) carbanion->carbene - Cl⁻ phenoxide 3-Methoxyphenoxide intermediate Dichloromethyl Substituted Intermediate phenoxide->intermediate + :CCl₂ (at C6) hydrolysis_step Intermediate + 2 OH⁻ product This compound hydrolysis_step->product - 2 Cl⁻, - H₂O

Caption: Simplified mechanism of the Reimer-Tiemann reaction.[1][2]

References
  • PubMed. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • ChemBK. (2024). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • Cambridge University Press. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Duff reaction.
  • Google Patents. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy.
  • Allen Institute. (n.d.).
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • Semantic Scholar. (n.d.).
  • Reddit. (2023). Duff reaction using 4-methoxyphenol.
  • Google Patents. (1974).

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Technical Support Center: Regioselectivity in Hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in various formylation reactions of phenols. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of hydroxybenzaldehydes, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor ortho vs. para Regioselectivity in the Reimer-Tiemann Reaction

Q: My Reimer-Tiemann reaction of a substituted phenol is yielding a nearly inseparable mixture of ortho and para isomers. How can I favor the formation of the ortho product?

A: This is a classic challenge with the Reimer-Tiemann reaction. While it generally favors ortho-formylation, achieving high selectivity can be difficult.[1][2] The underlying principle is the electrophilic aromatic substitution on the highly activated phenoxide ring by dichlorocarbene.[3] The hydroxyl group is a strong ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the intermediates for substitution at these positions.[4][5][6]

Causality and Troubleshooting Steps:

  • Counterion Effect: The nature of the cation from the base can significantly influence the ortho:para ratio. Cations that can chelate with the phenoxide oxygen and the incoming electrophile can favor ortho substitution.[2]

    • Protocol: Consider using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH). The larger potassium ion is believed to better facilitate the transition state leading to the ortho product.

  • Solvent System: The reaction is typically biphasic. The choice of phase-transfer catalyst can influence where the reaction occurs.

    • Protocol: Employ a phase-transfer catalyst like a quaternary ammonium salt to improve the mixing and reaction rate at the interface. This can sometimes subtly influence the regioselectivity.

  • Steric Hindrance: If the ortho positions are sterically hindered by bulky substituents on the phenol, the para product will be favored. Conversely, a bulky electrophile might favor the less hindered para position.

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic.[3]

    • Protocol: Maintain a consistent and controlled temperature (typically 60-70°C). Run small-scale trials to optimize the temperature for your specific substrate.

Issue 2: Di-formylation in the Duff Reaction

Q: I am attempting a mono-formylation of a phenol using the Duff reaction, but I am getting a significant amount of the di-formylated product. How can I prevent this?

A: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is an excellent method for ortho-formylation of phenols.[7][8] However, if both ortho positions are available and the phenol is highly activated, di-formylation can be a competing side reaction.[9]

Causality and Troubleshooting Steps:

  • Stoichiometry of HMTA: The most critical factor is the molar ratio of HMTA to your phenol. An excess of HMTA will drive the reaction towards di-substitution.[9][10]

    • Protocol: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of phenol to HMTA. If di-formylation is still observed, you can try using a slight excess of the phenol.

  • Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the formation of the di-formylated product.

    • Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized.[9]

  • Temperature: Higher temperatures can sometimes favor over-reaction.

    • Protocol: While the Duff reaction often requires heating, try running the reaction at the lower end of the recommended temperature range (e.g., 80-90°C) to see if this improves selectivity.

Issue 3: Low Yield and Resin Formation in Phenol Formylation

Q: My formylation reaction is resulting in a low yield of the desired hydroxybenzaldehyde and a significant amount of a dark, insoluble resin. What is causing this and how can I minimize it?

A: Resin formation is a common issue, especially when using formaldehyde or its equivalents with highly activated phenols under acidic or basic conditions. This occurs through repeated hydroxymethylation and subsequent condensation reactions, leading to phenol-formaldehyde-type polymers.[9]

Causality and Troubleshooting Steps:

  • Reaction Conditions: Harsh acidic or basic conditions and high temperatures can promote polymerization.

    • Protocol:

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid localized overheating.[9]

      • Milder Catalysts: If using an acid-catalyzed reaction, consider a milder acid.

  • Stoichiometry of the Formylating Agent: An excess of the formylating agent can lead to multiple additions to the phenol ring, initiating polymerization.

    • Protocol: Use a controlled amount of the formylating agent, ideally a 1:1 ratio or slightly less with respect to the phenol.[9]

  • Slow Addition: Adding the formylating agent too quickly can create localized high concentrations, favoring side reactions.

    • Protocol: Add the formylating agent slowly and portion-wise to the reaction mixture with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: Which formylation reaction is best for obtaining the para-hydroxybenzaldehyde isomer?

A1: For favoring the para isomer, the Vilsmeier-Haack reaction is often a better choice than the Reimer-Tiemann or Duff reactions.[11] The Vilsmeier reagent, a chloroiminium salt, is a bulkier electrophile, and its attack at the less sterically hindered para position is often favored, especially if the ortho positions are blocked.[11][12][13]

Alternatively, you can start with a para-substituted phenol, such as p-cresol, and oxidize the methyl group to an aldehyde. Catalytic oxidation methods have shown high selectivity for this transformation.

Q2: How does the electronic nature of other substituents on the phenol ring affect regioselectivity?

A2: The electronic nature of existing substituents plays a crucial role in directing the incoming formyl group. The hydroxyl group is a powerful activating, ortho, para-director.[4][5]

  • Electron-Donating Groups (EDGs) (-CH₃, -OCH₃): These groups further activate the ring and reinforce the ortho, para-directing effect of the hydroxyl group. The position of the incoming formyl group will be a combination of the directing effects of both groups, often leading to a specific isomer.

  • Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COOH): These groups deactivate the ring, making the formylation reaction more difficult. They are meta-directors. When present on a phenol ring, there is a competition between the ortho, para-directing hydroxyl group and the meta-directing EWG. In most cases, the powerful activating effect of the hydroxyl group will dominate, directing the formylation to the positions ortho and para to it.

Q3: Are there any modern catalytic methods that offer high regioselectivity?

A3: Yes, several modern methods have been developed to overcome the regioselectivity issues of classical named reactions. One notable example is the magnesium chloride-mediated formylation . This method, using MgCl₂, triethylamine, and paraformaldehyde, has been shown to provide excellent yields of ortho-hydroxybenzaldehydes with high selectivity.[14][15] The magnesium is thought to act as a template, coordinating to the phenolic oxygen and delivering the formylating agent to the ortho position.

Q4: Can I achieve meta-formylation of a phenol directly?

A4: Direct meta-formylation of a phenol is challenging because the hydroxyl group is a strong ortho, para-director.[16] Achieving meta substitution typically requires a multi-step synthetic sequence. One strategy involves using a "traceless" directing group that temporarily blocks the ortho and para positions or directs the substitution to the meta position before being removed.[16][17] Another approach is to start with a precursor that already has the desired substitution pattern, for example, the reduction of m-nitrobenzaldehyde to m-aminobenzaldehyde, followed by diazotization and hydrolysis to m-hydroxybenzaldehyde.[18]

Experimental Protocols and Data

Protocol 1: Highly ortho-Selective Formylation using MgCl₂

This protocol is adapted from a method known for its high ortho-selectivity.[14][15]

Materials:

  • Substituted Phenol

  • Magnesium Chloride (anhydrous)

  • Paraformaldehyde (dried)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the substituted phenol (1.0 eq) and anhydrous MgCl₂ (2.5 eq).

  • Add anhydrous THF via syringe and stir the suspension.

  • Add triethylamine (2.5 eq) and stir for 10 minutes at room temperature.

  • Add dried paraformaldehyde (2.5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Regioselectivity of Common Formylation Reactions
ReactionTypical Major IsomerKey StrengthsCommon Limitations
Reimer-Tiemann orthoUses inexpensive reagents.Often poor regioselectivity, formation of para isomer.[2]
Duff orthoGood for ortho-formylation, mild conditions.[7]Di-formylation can occur, moderate yields.[8][9]
Vilsmeier-Haack paraGood for electron-rich arenes, favors para product.[11]Requires anhydrous conditions, Vilsmeier reagent is moisture sensitive.[19]
MgCl₂-mediated orthoHigh ortho-selectivity and yields.[14][15]Requires anhydrous conditions.

Visualizing Reaction Mechanisms and Workflows

Mechanism: The Directing Effect of the Hydroxyl Group

G Phenol Phenol (Electron-Donating -OH group) Resonance Resonance Structures Phenol->Resonance +M Effect OrthoPara Increased Electron Density at ortho and para positions Resonance->OrthoPara Attack Electrophilic Attack OrthoPara->Attack Electrophile Electrophile (E+) (e.g., :CCl2, Vilsmeier reagent) Electrophile->Attack OrthoProduct ortho-Substituted Product Attack->OrthoProduct ParaProduct para-Substituted Product Attack->ParaProduct MetaProduct meta-Substituted Product (Disfavored) Attack->MetaProduct

Caption: The +M effect of the -OH group increases electron density at the ortho and para positions.

Troubleshooting Workflow: Improving Regioselectivity

G Start Start: Poor Regioselectivity DesiredIsomer Desired Isomer? Start->DesiredIsomer Ortho Ortho DesiredIsomer->Ortho ortho Para Para DesiredIsomer->Para para OrthoMethods Investigate: - MgCl2-mediated method - Duff Reaction (control stoichiometry) - Reimer-Tiemann (optimize base/counterion) Ortho->OrthoMethods ParaMethods Investigate: - Vilsmeier-Haack Reaction - Catalytic oxidation of p-cresol Para->ParaMethods Optimize Optimize Conditions: - Temperature - Reaction Time - Stoichiometry OrthoMethods->Optimize ParaMethods->Optimize End End: Improved Regioselectivity Optimize->End

Sources

stability issues and degradation of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-6-methoxybenzaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development to address common stability issues and provide practical guidance for handling this versatile compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?

This compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde functional group is prone to oxidation, particularly when exposed to atmospheric oxygen. This process is often accelerated by light and elevated temperatures. The primary oxidation product is 2-Hydroxy-6-methoxybenzoic acid.

  • Photodegradation: Aromatic aldehydes, in general, can undergo degradation upon exposure to light, especially UV radiation. This can lead to the formation of various byproducts and a noticeable discoloration of the material.

Due to these sensitivities, proper storage and handling are critical to maintain the purity and integrity of the compound.

Q2: How should I properly store and handle this compound to minimize degradation?

Proper storage and handling are the first line of defense against degradation. The compound is known to be air-sensitive.[1] To ensure its stability, we recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of oxidative and other degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light In an amber or opaque container, stored in the darkProtects the compound from photodegradation.
Container Tightly sealedPrevents exposure to air and moisture.
Handling Minimize exposure to air during weighing and transferAs an air-sensitive solid, prolonged exposure can initiate oxidation.
Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often a result of:

  • Oxidation: The formation of 2-Hydroxy-6-methoxybenzoic acid and potentially other minor oxidation byproducts can alter the color of the solid.

  • Photodegradation: Exposure to light can generate chromophoric impurities, leading to a visible color change.

If you observe a color change, it is advisable to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

My reaction yield is lower than expected, and I suspect degradation of my starting material. How can I confirm this and prevent it in the future?

Low reaction yields can often be traced back to the quality of the starting materials. Here’s a workflow to troubleshoot this issue:

Troubleshooting_Workflow A Low Reaction Yield Observed B Analyze Purity of this compound (e.g., by HPLC or NMR) A->B C Is the Purity Acceptable? B->C D_Yes Yes C->D_Yes Purity >98% E_No No C->E_No Purity <98% or presence of impurities F Investigate Other Reaction Parameters (e.g., solvent, temperature, other reagents) D_Yes->F G Purify the Starting Material E_No->G H Implement Stricter Storage and Handling Protocols G->H I Re-run Experiment with Purified Material H->I Oxidation_Pathway cluster_0 This compound cluster_1 2-Hydroxy-6-methoxybenzoic acid mol1 mol2 mol1->mol2 [O] (Air, Light, Heat)

Caption: Primary oxidation pathway of this compound.

This transformation results in the formation of 2-Hydroxy-6-methoxybenzoic acid, which can interfere with subsequent reactions or alter the biological activity of the compound.

IV. Experimental Protocols

The following protocols are provided as a guide for assessing the stability of this compound under forced conditions.

Protocol 1: Forced Oxidation Study

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (3% solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

  • Stress Condition: Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 3% hydrogen peroxide.

  • Control: Transfer 1 mL of the stock solution to a separate vial and add 1 mL of water.

  • Incubation: Keep both vials at room temperature, protected from light, for 24 hours.

  • Analysis: After 24 hours, dilute an aliquot of each solution with the mobile phase and analyze by a validated stability-indicating HPLC method. Compare the chromatogram of the stressed sample to the control to identify and quantify any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

  • This compound

  • Quartz cuvettes or other UV-transparent containers

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines) [2]* Aluminum foil

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

  • Exposure:

    • Light Sample: Place a portion of the solution in a quartz container and expose it to light in the photostability chamber.

    • Dark Control: Wrap another portion of the solution in aluminum foil and place it in the same chamber to serve as a dark control.

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines. [2]4. Analysis: At appropriate time points, withdraw aliquots from both the light-exposed and dark control samples. Analyze by a validated stability-indicating HPLC method to determine the extent of degradation.

V. Analytical Methods for Stability Assessment

A robust analytical method is essential for accurately monitoring the stability of this compound.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products, allowing for the accurate quantification of each. A reverse-phase HPLC method is well-suited for this purpose.

Example HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can effectively separate this compound from its primary degradation product, 2-Hydroxy-6-methoxybenzoic acid. [2]

VI. References
  • El-Emary, T. I. (2016). Purification of Benzaldehyde. ResearchGate. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Dey, P., et al. (2013). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]

Sources

Technical Support Center: Analytical Techniques for Quantifying Impurities in 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxy-6-methoxybenzaldehyde. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions related to the quantification of impurities in this compound, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you with the knowledge to develop robust, reliable, and validated analytical methods.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this compound?

A1: Impurities can originate from various sources, including the synthetic route, degradation, or storage. For this compound, they typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., resorcinol, methoxymethyl chloride), reagents, and by-products from the synthesis. The specific by-products will depend on the synthetic method used.[1][2]

  • Isomeric Impurities: Positional isomers, such as 2-Hydroxy-4-methoxybenzaldehyde or 4-Hydroxy-2-methoxybenzaldehyde, can be formed depending on the regioselectivity of the formylation and methoxylation steps.[3][4][5]

  • Degradation Products: As an aldehyde with a phenolic hydroxyl group, this compound is susceptible to oxidation and other degradation pathways.[6] The aldehyde functional group can be oxidized to the corresponding carboxylic acid (2-Hydroxy-6-methoxybenzoic acid). Exposure to light, heat, or incompatible excipients can also lead to the formation of degradants.[7][8][9]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose. Its advantages include:

  • Versatility: It can separate a wide range of non-volatile and thermally sensitive compounds, which is ideal for aromatic aldehydes and their potential impurities.[10][11]

  • Sensitivity and Quantitation: HPLC offers excellent sensitivity for detecting impurities at low levels and provides accurate and precise quantification, which is crucial for regulatory compliance.[12][13]

  • Specificity: A well-developed HPLC method can effectively separate the main component from its isomers and other related substances, ensuring that each impurity is measured accurately.[10]

Q3: When should I consider using Gas Chromatography (GC) or other techniques?

A3: While HPLC is the primary workhorse, other techniques have important, specific roles:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight starting materials.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities that have been isolated, for instance, by preparative HPLC.[14][15][16] It provides detailed information about the molecule's structure, which is critical for identifying novel degradation products or process by-products.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extremely useful for impurity identification. It provides molecular weight information for peaks detected by HPLC, which is a critical first step in identifying unknown impurities, especially those present at trace levels that are difficult to isolate for NMR.[14][17]

Q4: What are forced degradation studies, and why are they necessary?

A4: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition.[7][8][9] These studies are a regulatory requirement (ICH Q1A) and are crucial for several reasons:[7][8]

  • Identifying Degradation Pathways: They help elucidate the likely degradation products that could form under normal storage conditions.[8]

  • Developing Stability-Indicating Methods: The primary goal is to develop an analytical method that can separate the active pharmaceutical ingredient (API) from all potential degradation products, proving the method's specificity.[9][18]

  • Understanding Molecular Stability: These studies reveal the intrinsic stability of the molecule and help in selecting appropriate storage and packaging conditions.[7][9]

Workflow for Impurity Analysis

The following diagram outlines a typical workflow for identifying, quantifying, and validating a method for impurities in this compound.

Impurity_Analysis_Workflow cluster_0 Phase 1: Method Development & Identification cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis Forced_Deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Sample_Prep Prepare Stressed & Unstressed Samples Forced_Deg->Sample_Prep HPLC_Screen Screen on HPLC-UV/PDA (Multiple Columns/Mobile Phases) Sample_Prep->HPLC_Screen LC_MS_Analysis Analyze by LC-MS for Mass Identification HPLC_Screen->LC_MS_Analysis Isolate_Imp Isolate Unknowns (Prep-HPLC) LC_MS_Analysis->Isolate_Imp If unknown & > threshold NMR_Elucidate Structural Elucidation by NMR Isolate_Imp->NMR_Elucidate Specificity Specificity (Peak Purity, Resolution) NMR_Elucidate->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness (Varying Parameters) LOQ_LOD->Robustness SST System Suitability Test (SST) Robustness->SST Validated Method Batch_Analysis Routine Batch Analysis SST->Batch_Analysis Report Report Results Batch_Analysis->Report

Caption: Workflow for Impurity Identification and Method Validation.

Troubleshooting Guides

This section addresses specific issues you might encounter during HPLC analysis.

HPLC Method Troubleshooting

Q: I'm seeing poor peak shape (tailing) for the main this compound peak. What's causing this?

A: Peak tailing is a common problem, often indicating secondary interactions between the analyte and the stationary phase.

  • Potential Cause 1: Silanol Interactions. The phenolic hydroxyl group on your molecule can interact with free silanol groups on the silica-based C18 column, causing tailing.

    • Troubleshooting & Optimization:

      • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to your mobile phase.[19] This will suppress the ionization of the silanol groups, minimizing the secondary interaction.

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping "shields" the majority of the residual silanol groups.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might provide a different selectivity and reduce this specific interaction.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Troubleshooting & Optimization:

      • Reduce Injection Volume/Concentration: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[20]

  • Potential Cause 3: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase might be degrading (e.g., due to high pH).

    • Troubleshooting & Optimization:

      • Flush the Column: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[21]

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants and protect the primary column.[22]

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Dilute Sample 10x & Re-inject Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Cause_Overload Cause: Column Overload Solution: Reduce Sample Conc. Improved->Cause_Overload Yes Check_pH Is Mobile Phase pH < 4? Improved->Check_pH No Adjust_pH Action: Add 0.1% Acid (e.g., H3PO4 or Formic Acid) Check_pH->Adjust_pH No Flush_Column Action: Flush Column with Strong Solvent & Use Guard Column Check_pH->Flush_Column Yes Cause_Silanol Likely Cause: Silanol Interaction Adjust_pH->Cause_Silanol Cause_Silanol->Check_pH Replace_Column Problem Persists? Action: Replace Column Flush_Column->Replace_Column

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Q: My retention times are drifting from one injection to the next. What should I investigate?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the mobile phase composition or the column environment.

  • Potential Cause 1: Poor Column Equilibration. If you've just changed the mobile phase composition, the column may not be fully equilibrated.

    • Troubleshooting & Optimization: Equilibrate the column for a longer period. A good rule of thumb is to flush with at least 10-20 column volumes of the new mobile phase before starting your analysis.[21]

  • Potential Cause 2: Mobile Phase Composition Change. If you are preparing the mobile phase online using a gradient pump, the mixing might be inconsistent. Alternatively, if it's pre-mixed, selective evaporation of the more volatile solvent can occur.

    • Troubleshooting & Optimization:

      • Check Pump Performance: If using an online mixer, ensure the pump's proportioning valves are working correctly.[23] You can troubleshoot this by preparing a pre-mixed mobile phase and running it isocratically. If the drift stops, the pump mixer is the likely culprit.[23]

      • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep the reservoir covered to minimize evaporation.[21]

  • Potential Cause 3: Temperature Fluctuations. The column temperature has a significant effect on retention time. Inconsistent ambient lab temperatures can cause drift.

    • Troubleshooting & Optimization: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This provides a stable environment and often improves peak shape and separation efficiency.[20][21]

Experimental Protocols & Data
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid), 40:60 v/vThe organic modifier (acetonitrile) controls retention. The acid suppresses ionization for better peak shape.[19]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and improves efficiency.[21]
Injection Vol. 10 µLA standard volume to avoid column overload.
Detection UV at 254 nmA common wavelength where aromatic compounds absorb. A PDA detector is recommended to check for peak purity.
  • System Suitability Test (SST): Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 2.0%.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing. The goal is to achieve 5-20% degradation of the active ingredient.[24]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the developed HPLC method. Compare the chromatograms to an unstressed sample to identify degradation peaks.

Method Validation Parameters

Any quantitative impurity method must be validated according to ICH Q2(R2) guidelines.[18]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and detect the analyte from impurities and degradants.Peak purity index > 0.995 (PDA), resolution > 1.5 between adjacent peaks.[10]
Limit of Quantitation (LOQ) The lowest amount of impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value.Recovery of spiked impurity should be within 80-120% of the nominal concentration.
Precision The degree of agreement among individual test results.RSD ≤ 10% at the LOQ level.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass after minor changes (e.g., ±2°C in temp, ±5% in organic modifier).
References
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • Forced Degrad
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
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  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
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  • HPLC Troubleshooting Guide. SCION Instruments.
  • 2-Hydroxy-3-methoxybenzaldehyde. SIELC Technologies.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • HPLC Problem and Troubleshooting. Scribd.
  • HPLC Troubleshooting Guide. Restek.
  • Troubleshooting Guide. Phenomenex.
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • 2-hydroxy-6-(methoxymethoxy)benzaldehyde. ChemBK.
  • Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde. EvitaChem.
  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • This compound, 98+%. Thermo Scientific Chemicals.

Sources

Technical Support Center: Temperature Control in the Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methoxybenzaldehyde. Precise temperature control is paramount for achieving high yield, purity, and regioselectivity in the formylation of 2-methoxyphenol (guaiacol). This document addresses common experimental challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis of this compound.

Q1: Why is temperature control a critical parameter in the synthesis of this compound?

Temperature is arguably the most influential parameter after reagent selection. It directly governs reaction kinetics, product distribution, and the prevalence of side reactions. Inadequate temperature control can lead to:

  • Low Yields: If the temperature is too low, the activation energy barrier for the reaction may not be overcome, resulting in an incomplete or stalled reaction.

  • Formation of Impurities: Excessively high temperatures can provide sufficient energy for alternative reaction pathways, leading to the formation of undesired isomers (e.g., the para-substituted product) or decomposition products.[1]

  • Polymerization and Tar Formation: Phenolic compounds are susceptible to polymerization at high temperatures, resulting in the formation of dark, tarry substances that complicate purification and significantly reduce the yield of the desired aldehyde.[1]

  • Safety Hazards: Certain formylation methods, like the Reimer-Tiemann reaction, are highly exothermic. Without proper temperature management, a thermal runaway can occur, where the reaction rate increases uncontrollably, posing a significant safety risk.[2]

Q2: What are the primary methods for this synthesis, and how do their temperature requirements differ?

The two most common methods for the ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction.[3][4] Each operates under distinct temperature conditions.

Parameter Duff Reaction Reimer-Tiemann Reaction
Reagents Hexamethylenetetramine (HMTA) in an acidic medium (e.g., glyceroboric acid, TFA).[3][5]Chloroform (CHCl₃) and a strong aqueous base (e.g., NaOH, KOH).[4]
Typical Temp. Range High temperature, often 145-175°C .[6]Moderate temperature, typically 50-70°C , but can be up to 105°C under pressure.[7][8]
Mechanism Involves an iminium ion intermediate from HMTA.[3][5]Involves dichlorocarbene (:CCl₂) as the electrophilic species.[4]
Selectivity Generally high ortho-selectivity.Predominantly ortho, but para-isomer formation can be significant.[4]
Key Temp. Insight The high temperature is necessary to drive the complex reaction cascade, including the decomposition of HMTA and subsequent electrophilic attack.[6]The reaction is exothermic; temperature must be controlled to prevent runaway and minimize side reactions.[2]

Q3: How does temperature specifically influence the regioselectivity (ortho- vs. para-formylation)?

Regioselectivity is a function of both kinetic and thermodynamic control. The hydroxyl group of the starting material (2-methoxyphenol) is a strong ortho-, para- director.

In many electrophilic aromatic substitutions, the ortho-product is kinetically favored due to stabilizing interactions in the transition state, while the para-product may be thermodynamically more stable due to reduced steric hindrance. Running the reaction at lower temperatures typically favors the kinetically controlled product.[1] Therefore, to maximize the yield of the desired this compound (ortho-product), operating at the lower end of the effective temperature range is often beneficial, especially in the Reimer-Tiemann reaction where selectivity can be a challenge.

Section 2: Troubleshooting Guide for Common Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Scenario 1: Low or No Product Yield

Q: My TLC analysis shows a significant amount of unreacted 2-methoxyphenol even after the recommended reaction time. What is the likely temperature-related cause?

A: This is a classic symptom of insufficient reaction temperature. The activation energy for the C-C bond formation between the phenol and the formylating agent was not met, leading to a slow or incomplete reaction.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction setup (thermometer placement, heating mantle calibration) provides an accurate reading of the internal reaction temperature.

  • Incremental Temperature Increase: Cautiously increase the reaction temperature by 5-10°C and hold for 30-60 minutes. Monitor the reaction's progress via TLC.

  • Consult Optimal Ranges: Refer to the temperature ranges outlined in Section 1. For a Duff reaction, if you are running at 130°C, you may need to increase it towards 150°C to see a significant conversion.[6]

Scenario 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture turned into a dark, viscous tar, making product isolation impossible. Why did this happen?

A: Tar formation is a common issue in phenol chemistry and is almost always linked to excessive heat.[1] High temperatures can cause the decomposition of thermally sensitive reagents like HMTA or promote acid-catalyzed polymerization of the phenol starting material or the aldehyde product.

Troubleshooting Steps:

  • Strict Temperature Adherence: Maintain the reaction temperature strictly within the recommended range. Use a temperature controller and a well-calibrated thermometer for precise control.

  • Ensure Homogeneity: Use vigorous mechanical stirring to ensure even heat distribution and prevent the formation of localized "hot spots" near the flask walls.

  • Controlled Reagent Addition: For exothermic reactions, adding one of the reagents dropwise via an addition funnel while monitoring the internal temperature can help dissipate heat and prevent overheating.

Scenario 3: Poor Regioselectivity (High para-Isomer Content)

Q: My final product is a mixture of isomers, with a significant amount of the undesired 2-hydroxy-4-methoxybenzaldehyde. How can I improve the selectivity for the 6-position?

A: The formation of multiple isomers indicates that the reaction conditions are not optimized for regioselectivity. As discussed, higher temperatures can sometimes overcome the kinetic preference for the ortho position.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. For instance, in a Reimer-Tiemann reaction, try running at 55-60°C instead of 70°C.[7] This favors the kinetically preferred ortho-product.

  • Change the Method: The Duff reaction is generally known for its high ortho-selectivity compared to the Reimer-Tiemann reaction.[3][5] If isomer separation is proving difficult, switching to the Duff protocol may be the most effective solution.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield tar Dark, Tarry Product start->tar isomer Isomer Impurity (Poor Selectivity) start->isomer cause_low_yield Cause: Temperature Too Low low_yield->cause_low_yield cause_tar Cause: Temperature Too High tar->cause_tar cause_isomer Cause: Non-Optimal Temp. for Kinetic Control isomer->cause_isomer solution_low_yield Solution: 1. Verify Thermometer Accuracy 2. Incrementally Increase Heat (e.g., by 5-10°C) cause_low_yield->solution_low_yield solution_tar Solution: 1. Use Temp. Controller 2. Ensure Vigorous Stirring 3. Control Reagent Addition cause_tar->solution_tar solution_isomer Solution: 1. Run at Lower End of Temp. Range 2. Consider Switching to Duff Reaction cause_isomer->solution_isomer

Caption: Troubleshooting workflow for temperature-related issues.

Section 3: Detailed Experimental Protocol

The following protocol for the Duff reaction is provided as an example, with critical temperature control steps highlighted.

Protocol: Synthesis of this compound via the Duff Reaction

Reagents & Equipment:

  • 2-Methoxyphenol (Guaiacol)

  • Hexamethylenetetramine (HMTA)

  • Glycerol and Boric Acid (to form glyceroboric acid in situ) or Trifluoroacetic Acid (TFA)

  • Sulfuric Acid (for hydrolysis)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer with adapter

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with a mechanical stirrer, a thermometer positioned to measure the internal liquid temperature, and a condenser.

  • Reagent Charging: To the flask, add glycerol and boric acid and heat gently to form a clear solution of glyceroboric acid. Cool slightly before adding 2-methoxyphenol and HMTA.

  • Critical Temperature Ramp-Up & Hold: Begin stirring the mixture and slowly heat it using the temperature-controlled heating mantle. The target temperature for this reaction is typically between 150-160°C .[6] It is crucial to ramp up the temperature gradually to maintain control.

    • Expert Insight: This high temperature is required to facilitate the decomposition of HMTA into the reactive electrophilic iminium species and to drive the subsequent electrophilic attack on the electron-rich phenol ring.[3]

  • Reaction Maintenance: Once the target temperature is reached, maintain it for 2-3 hours. Monitor the reaction for any signs of excessive darkening, which might indicate overheating.

  • Cooling & Hydrolysis: After the reaction period, turn off the heat and allow the mixture to cool to below 100°C. Slowly and carefully add a solution of dilute sulfuric acid to hydrolyze the Schiff base intermediate to the final aldehyde product. This step is often exothermic and should be done with caution.

  • Workup & Purification: The product, this compound, is typically isolated via steam distillation or solvent extraction followed by chromatography or recrystallization.

Duff_Reaction_Mechanism reactants 2-Methoxyphenol + HMTA (in Acidic Medium) iminium Electrophilic Iminium Ion Formation reactants->iminium Heat (150-160°C) [Critical Step] attack Electrophilic Aromatic Substitution (ortho-attack) iminium->attack intermediate Benzylamine Intermediate attack->intermediate oxidation Intramolecular Redox & Schiff Base Formation intermediate->oxidation hydrolysis Acidic Hydrolysis oxidation->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Duff reaction highlighting the key heat-dependent step.

References

  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses.
  • Wikipedia. (2023). Duff reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • Indian Patent Office. (1995). AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Google Patents. (1982). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • UNI ScholarWorks. (1942). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • 7th International Conference on Miniaturized Chemical and Biochemical Analysis Systems. (2003). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals.
  • ChemBK. (2024). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • The Journal of Organic Chemistry. (2008). New Opportunities with the Duff Reaction.
  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Liberty University. (n.d.). Optimization of bisguaiacol F Synthesis via Microwave Assistance.
  • Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • ResearchGate. (2021). Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity.

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avoiding over-methylation in the synthesis of methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methoxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in this synthesis: avoiding over-methylation . As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Over-methylation, the undesired addition of a second methyl group to a dihydroxybenzaldehyde or the formation of other methylated byproducts, can significantly reduce the yield of your target molecule and complicate purification. This guide provides in-depth, field-proven insights to help you achieve high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation in the context of methoxybenzaldehyde synthesis?

Over-methylation refers to the methylation of more than the intended number of hydroxyl groups on the benzaldehyde ring. For instance, when synthesizing vanillin (4-hydroxy-3-methoxybenzaldehyde) from 3,4-dihydroxybenzaldehyde, over-methylation results in the formation of veratraldehyde (3,4-dimethoxybenzaldehyde). It can also refer to undesired C-alkylation, where a methyl group is added to the benzene ring itself, although this is less common under the typical basic conditions of the Williamson ether synthesis.[1]

Q2: What are the primary drivers of over-methylation?

Over-methylation is typically a result of kinetics and reactant stoichiometry. The primary factors include:

  • Excess Methylating Agent: Using a significant excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) increases the statistical probability of a second methylation event occurring.[2]

  • Harsh Reaction Conditions: High temperatures and highly concentrated, strong bases can increase reaction rates indiscriminately, reducing selectivity.[3]

  • Deprotonation of the Product: The mono-methylated product itself still possesses a phenolic hydroxyl group. Under basic conditions, this group can be deprotonated to form a phenoxide, which is nucleophilic and can react with any remaining methylating agent.

Q3: Why is O-methylation (ether formation) favored over C-methylation (ring alkylation) in the Williamson ether synthesis?

The Williamson ether synthesis is typically conducted under basic conditions.[4] The base deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. This ion will preferentially attack the electrophilic methyl group of the alkylating agent in a classic SN2 reaction, leading to O-methylation.[5][6] While C-alkylation can occur, it is generally favored under acidic conditions or in the vapor phase over certain solid acid catalysts where the reaction proceeds through a different mechanism.[1][7]

Q4: How do I choose the right methylating agent?

The choice depends on a balance of reactivity, selectivity, cost, and safety.

Methylating AgentKey CharacteristicsConsiderations & Safety
Dimethyl Sulfate (DMS) Highly reactive, effective, and relatively inexpensive. Often provides high yields.[8][9]Extremely toxic and carcinogenic. Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
Methyl Iodide (MeI) Highly reactive methylating agent.Toxic and a suspected carcinogen. It is highly volatile, which increases inhalation risk.[2][10]
Dimethyl Carbonate (DMC) A greener, less toxic alternative to DMS and MeI.[11]Less reactive, often requiring higher temperatures (120-180 °C) and specific catalysts (e.g., DBU, DABCO) to achieve good conversion.[11]
Tetramethylammonium hydroxide (TMAOH) Can be an efficient O-methylation agent, particularly under microwave irradiation.[12]Less commonly used than traditional agents; may require optimization for specific substrates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low yield of the desired mono-methoxy product with significant dimethoxy byproduct formation.

This is the classic over-methylation problem. It indicates that the rate of the second methylation is competitive with the first.

  • Potential Cause 1: Excess Methylating Agent.

    • Diagnostic Check: Review your stoichiometry. Are you using more than 1.0-1.1 equivalents of the methylating agent?

    • Recommended Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of the methylating agent. For critical reactions, consider adding the agent dropwise via a syringe pump over an extended period to maintain a low concentration, thus favoring the more reactive hydroxyl group's methylation.[8]

  • Potential Cause 2: Reaction Temperature is Too High.

    • Diagnostic Check: Monitor the internal reaction temperature. High temperatures can overcome the subtle differences in reactivity between the starting material and the mono-methylated product.

    • Recommended Solution: Lower the reaction temperature. For many Williamson ether syntheses, starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly improve selectivity.[13] For less reactive substrates, moderate heating (e.g., 40-50 °C) may be necessary, but should be carefully optimized.[8]

  • Potential Cause 3: Base is Too Strong or Concentrated.

    • Diagnostic Check: A very strong base like sodium hydride (NaH) will deprotonate all available phenolic protons, making selectivity difficult to control. Concentrated sodium hydroxide (NaOH) can also drive the reaction too quickly.[14]

    • Recommended Solution: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are excellent choices for phenolic methylation.[13] They are sufficiently basic to deprotonate the phenol but are less aggressive, leading to more controlled reactions.

Issue 2: In the case of a dihydroxybenzaldehyde, methylation occurs at the incorrect hydroxyl group.

This is a challenge of regioselectivity, governed by the electronic and steric environment of the hydroxyl groups.

  • Potential Cause: Inherent Reactivity Differences.

    • Diagnostic Check: Analyze the structure of your starting material. A hydroxyl group's acidity (and thus the nucleophilicity of its conjugate base) is influenced by its position relative to the aldehyde and other substituents. For example, in 3,4-dihydroxybenzaldehyde, the 4-OH is generally more acidic and thus more readily methylated under standard conditions.[15]

    • Recommended Solution 1 (Kinetic Control): Exploit these subtle differences. Use a stoichiometric amount of a mild base (e.g., K₂CO₃) and a slight excess of the methylating agent at low temperatures. This favors methylation at the more acidic position.

    • Recommended Solution 2 (Protecting Groups): For absolute control, employ a protecting group strategy. Selectively protect the more reactive hydroxyl group, perform the methylation on the remaining free hydroxyl, and then deprotect. This multi-step approach offers unparalleled regioselectivity.[16][17][18]

Experimental Protocols & Methodologies

Protocol 1: High-Selectivity Synthesis of m-Methoxybenzaldehyde

This protocol is adapted from established procedures for the methylation of phenols and emphasizes controlled conditions to prevent side reactions.[8]

Materials:

  • m-Hydroxybenzaldehyde

  • Dimethyl Sulfate (DMS) (Caution: Highly Toxic)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add m-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Reagent Addition: Add dimethyl sulfate (1.05 eq) to the dropping funnel. Add the DMS dropwise to the stirred suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude m-methoxybenzaldehyde by vacuum distillation to obtain a colorless to pale yellow liquid.[8]

Workflow: Troubleshooting Over-methylation

The following diagram outlines a logical workflow for diagnosing and solving over-methylation issues in your synthesis.

G start Problem: Over-methylation Detected (e.g., by GC-MS, NMR) q1 Is [Methylating Agent] > 1.1 eq? start->q1 a1_yes Reduce agent to 1.0-1.05 eq. Consider slow addition. q1->a1_yes Yes a1_no Stoichiometry is correct. q1->a1_no No q2 Is reaction temp > 50°C or was a strong exotherm noted? a1_yes->q2 a1_no->q2 a2_yes Reduce temperature. Start at 0°C and warm to RT. q2->a2_yes Yes a2_no Temperature is controlled. q2->a2_no No q3 Is a strong base (NaH, conc. NaOH) being used? a2_yes->q3 a2_no->q3 a3_yes Switch to milder base (e.g., K2CO3, Cs2CO3). q3->a3_yes Yes a3_no Base is appropriate. q3->a3_no No end_node Re-run experiment and analyze. If issue persists, consider protecting group strategy. a3_yes->end_node a3_no->end_node G cluster_0 Selective Methylation via Protection Start 3,4-Dihydroxybenzaldehyde Step1 Protect 4-OH (TBDMS-Cl, Imidazole) Start->Step1 Intermediate1 4-(TBDMS-oxy)-3-hydroxybenzaldehyde Step1->Intermediate1 Step2 Methylate 3-OH (MeI, K2CO3) Intermediate1->Step2 Intermediate2 4-(TBDMS-oxy)-3-methoxybenzaldehyde Step2->Intermediate2 Step3 Deprotect 4-OH (TBAF) Intermediate2->Step3 End 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) Step3->End

Caption: Protecting group strategy for selective methylation.
Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a powerful tool for methylating phenols under mild, heterogeneous conditions. [19]A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase (where it is formed with NaOH) into an organic phase containing the methylating agent. This can lead to cleaner reactions with easier workups. The optimal conditions, including catalyst choice, solvent, and temperature, must be established for each specific substrate. [19]

References
  • Benchchem. A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.
  • Angew. Chem. Int. Ed. (1998). Protecting Groups.
  • SciSpace. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin.
  • PubMed. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. J Chromatogr A. 2003.
  • Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). 2024.
  • PubMed. N-2-Hydroxybenzaldehyde acylhydrazone-Fe(III) Complex: Synthesis, Crystal Structure and Its Efficient and Selective N-methylation. Dalton Trans. 2014.
  • Scirp.org. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. 2022.
  • Asian J. Chem. Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels.
  • Organic Syntheses. Benzaldehyde, m-methoxy-.
  • Catalysis Eprints database. Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. 2003.
  • ResearchGate. Different methylating agents used for O-methylation of phenolic compounds.
  • University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. 2018.
  • Sciencemadness Discussion Board. Methylation of phenols. 2011.
  • Sciencemadness.org. Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. 2008.
  • Williamson Ether Synthesis Laboratory Procedure. The Williamson Ether Synthesis.
  • Quora. Why are phenols ortho-para directing? 2021.
  • ResearchGate. Vapour phase ortho-selective alkylation of phenol with methanol over cobalt chromite catalyst. 2025.
  • Wikipedia. Protecting group.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • Google Patents. US3446856A - Methylation of phenols.
  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubMed. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution.
  • Google Patents. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. 2018.
  • Wikipedia. Williamson ether synthesis.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
  • MDPI. 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • AIR Unimi. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
  • PubMed Central. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. 2014.
  • Google Patents. WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity. 2017.
  • PubMed. Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy.
  • Google Patents. US4065504A - Process for the methylation of hydroxybenzene derivatives.
  • Google Patents. US2194215A - Methylation of phenolic compounds.
  • Guidechem. What is 3-Methoxybenzaldehyde and how is it prepared and used? - FAQ.
  • Exploring the Chemistry: Uses of 3-Methoxybenzaldehyde in Synthesis.
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • ResearchGate. Kinetics of the hydroxymethylation of phenols in dilute aqueous solution. 2025.
  • ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde.

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Validation & Comparative

comparative study of 2-Hydroxy-6-methoxybenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesize and Structure the Comparison Guide

Based on the foundational research, I will now construct the full comparative guide. This involves synthesizing the gathered data on physicochemical properties, spectroscopic characteristics, and reactivity into a coherent narrative. I will design the tables and Graphviz diagrams, write the detailed experimental protocols with scientific justifications, and weave in citations to the authoritative sources found in Step 1. The goal is to create a comprehensive, data-driven resource that fulfills all aspects of the user's request.

Structuring the Guide:

  • Title: A Comparative Study of 2-Hydroxy-6-methoxybenzaldehyde and Its Isomers: Structure, Spectroscopy, and Reactivity

  • Introduction:

    • Introduce the hydroxy methoxybenzaldehyde isomer family.

    • Highlight their significance in various scientific fields.

    • State the guide's objective: to compare this compound with key isomers (Vanillin, o-Vanillin, Isovanillin, and others) and elucidate structure-property relationships.

  • Isomeric Landscape:

    • Present the chemical structures of the isomers.

    • Use a Graphviz diagram to visually map the substitution patterns.

  • Comparative Physicochemical Properties:

    • Data Table: Compile melting points, boiling points, solubility, and pKa values.

    • In-depth Analysis:

      • Hydrogen Bonding: Discuss the profound impact of intramolecular vs. intermolecular hydrogen bonding on physical states and properties, contrasting ortho-isomers with their meta and para counterparts.

      • Electronic and Steric Effects: Analyze how the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde group, modified by steric hindrance (especially in the 2,6-substituted target molecule), dictates acidity and reactivity.

  • Spectroscopic Fingerprints: A Guide to Isomer Differentiation:

    • Data Table: Summarize key ¹H NMR shifts (aldehyde, hydroxyl, methoxy, aromatic protons), IR frequencies (C=O, O-H stretches), and UV-Vis λmax values.

    • Detailed Interpretation:

      • ¹H NMR: Explain how substitution patterns and hydrogen bonding influence chemical shifts, providing a diagnostic tool for distinguishing isomers.

      • IR Spectroscopy: Detail how conjugation and intramolecular hydrogen bonding cause shifts in the carbonyl and hydroxyl stretching frequencies.

      • UV-Vis Spectroscopy: Correlate λmax values with the electronic structure and conjugation within each isomer.

  • Experimental Protocols for Synthesis and Analysis:

    • Protocol 1: Synthesis of this compound via the Duff Reaction. Provide a step-by-step methodology, explaining the role of each reagent and the rationale behind the chosen conditions.

    • Protocol 2: Comparative TLC Analysis of Isomers. Offer a practical method for separating the isomers based on polarity, justifying the choice of the mobile phase.

    • Workflow Diagram: Create a Graphviz diagram to illustrate the experimental sequence.

  • Comparative Reactivity and Synthetic Potential:

    • Discuss how steric hindrance and electronic effects make the aldehyde and hydroxyl groups of this compound uniquely reactive (or unreactive) compared to its isomers.

    • Summarize the key structural features that impart distinct physicochemical and spectroscopic properties to this compound.

    • Reiterate its unique position among its isomers for research and synthesis applications.

  • References:

    • Compile a complete, numbered list of all cited sources with titles and clickable URLs.

By following this structure, the final output will be a scientifically rigorous, well-organized, and practical guide that meets all the user's requirements, including the persona of a Senior Application Scientist. All data will be supported by citations, and the mandatory visualizations will be integrated to enhance understanding.## A Comparative Study of this compound and Its Isomers: Structure, Spectroscopy, and Reactivity

Introduction

The family of hydroxy methoxybenzaldehyde isomers, sharing the molecular formula C₈H₈O₃, represents a fascinating case study in how subtle changes in substituent positioning on an aromatic ring can induce profound differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. While vanillin (4-hydroxy-3-methoxybenzaldehyde) is the most widely recognized isomer due to its prevalence as a flavor and fragrance compound, its positional isomers are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis.[1][2][3]

This guide provides an in-depth comparative analysis of this compound against its key isomers. We will explore how its unique 2,6-substitution pattern, featuring a hydroxyl group and a methoxy group flanking the aldehyde, imparts distinct characteristics. By examining the interplay of intramolecular hydrogen bonding, electronic effects, and steric hindrance, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, supported by experimental data and practical protocols.

The Isomeric Landscape: Structural Variations

The core structural differences among the primary isomers stem from the placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the aldehyde (-CHO) function. This positioning dictates the potential for intra- and intermolecular interactions, which are the primary determinants of their physical and chemical behavior.

G cluster_0 Core Structure cluster_1 Key Isomers Benzaldehyde 2-OH-6-MeO This compound Benzaldehyde->2-OH-6-MeO -OH at C2 -OCH3 at C6 o-Vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Benzaldehyde->o-Vanillin -OH at C2 -OCH3 at C3 Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Benzaldehyde->Vanillin -OH at C4 -OCH3 at C3 Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Benzaldehyde->Isovanillin -OH at C3 -OCH3 at C4 2-OH-4-MeO 2-Hydroxy-4-methoxybenzaldehyde Benzaldehyde->2-OH-4-MeO -OH at C2 -OCH3 at C4

Caption: Structural relationships of key hydroxy methoxybenzaldehyde isomers.

Comparative Physicochemical Properties: A Data-Driven Analysis

The physical properties of these isomers, such as melting point and solubility, are direct consequences of their molecular structure. The ability of ortho-hydroxy isomers to form strong intramolecular hydrogen bonds significantly reduces their capacity for intermolecular interactions, leading to lower melting points and volatility compared to their meta and para counterparts.[4][5]

In-depth Analysis of Structure-Property Relationships
  • Intramolecular vs. Intermolecular Hydrogen Bonding: this compound, like o-vanillin, possesses an ortho-hydroxyl group relative to the aldehyde. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[6][7][8] This internal chelation satisfies the hydrogen bonding potential within the molecule itself, reducing intermolecular associations. Consequently, less energy is required to overcome lattice forces, resulting in a significantly lower melting point (41-43 °C) compared to vanillin (81-83 °C) and isovanillin (116-118 °C).[9][10] Vanillin and isovanillin, lacking this ortho-hydroxyl arrangement, engage in extensive intermolecular hydrogen bonding, creating a more stable crystal lattice that requires more energy to disrupt.[4][5]

  • Electronic Effects and Acidity (pKa): The acidity of the phenolic proton is governed by the electronic nature of the other ring substituents. The aldehyde group is electron-withdrawing, while the methoxy group is electron-donating via resonance. In vanillin, the pKa is approximately 7.4, influenced by the para-hydroxyl group's ability to delocalize the negative charge of the phenoxide ion.[3] For phenol itself, the pKa is around 9.9.[11] The precise pKa of this compound is less commonly reported but is expected to be influenced by the combined electronic effects and the stabilizing intramolecular hydrogen bond. Theoretical calculations and comparative studies on similar phenolic compounds are often used to estimate these values.[12][13]

  • Steric Hindrance: this compound is unique due to the steric bulk of the methoxy group at the C6 position. This "flanking" of the aldehyde and hydroxyl groups sterically hinders their ability to participate in certain reactions, a factor that will be discussed further in the reactivity section.

PropertyThis compoundVanillin (4-OH-3-MeO)o-Vanillin (2-OH-3-MeO)Isovanillin (3-OH-4-MeO)2-Hydroxy-4-methoxybenzaldehyde
Melting Point (°C) 41-43[10]81-83[2][9]40-42116-11838-41
Boiling Point (°C) ~280 (Predicted)285[2][3]268-270>300252
Water Solubility Slightly soluble[10]10 g/L (25 °C)[3][9]Slightly solubleSlightly solubleLow
pKa (Phenolic OH) ~7.6 (Predicted)[14]~7.4[3]~8.1 (Predicted)~7.8 (Predicted)~8.0 (Predicted)

Table 1: Comparison of key physicochemical properties of selected isomers.

Spectroscopic Fingerprints: A Guide to Isomer Differentiation

Spectroscopic techniques are indispensable for distinguishing between these closely related isomers. Each compound exhibits a unique "fingerprint" in NMR, IR, and UV-Vis spectroscopy.

¹H NMR Spectroscopy

The chemical shifts of the aldehydic, phenolic, and aromatic protons are highly diagnostic.

  • Aldehydic Proton (-CHO): Typically appears as a singlet between δ 9.7 and 10.5 ppm. Its precise location is influenced by the electronic environment.

  • Phenolic Proton (-OH): The chemical shift of this proton is highly variable and depends on hydrogen bonding. In isomers with strong intramolecular hydrogen bonds like this compound and o-vanillin, the -OH proton is significantly deshielded and appears far downfield (δ > 10.5 ppm). In contrast, the -OH proton of vanillin, which undergoes intermolecular exchange, often appears as a broader signal at a lower chemical shift.

  • Aromatic Protons (Ar-H): The substitution pattern creates unique splitting patterns (e.g., doublets, triplets, doublet of doublets) and chemical shifts for the remaining protons on the aromatic ring, allowing for unambiguous identification.[15][16][17][18]

Infrared (IR) Spectroscopy
  • Carbonyl Stretch (C=O): The C=O stretching frequency is a key diagnostic peak. In aromatic aldehydes, this band typically appears around 1700-1710 cm⁻¹.[19][20][21] Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[22] For isomers with strong intramolecular hydrogen bonding to the carbonyl oxygen, this peak is often shifted to a lower wavenumber (e.g., 1650-1670 cm⁻¹) due to a weakening of the C=O double bond character.

  • Hydroxyl Stretch (O-H): The O-H stretching vibration is very sensitive to hydrogen bonding. In isomers like vanillin that exhibit intermolecular hydrogen bonding, a broad absorption is typically seen in the 3200-3500 cm⁻¹ region. For this compound, the intramolecular hydrogen bond results in a sharp, sometimes less intense, peak at a lower frequency.

Spectroscopic FeatureThis compoundVanillino-Vanillin2-Hydroxy-4-methoxybenzaldehyde
¹H NMR: δ -CHO (ppm) ~10.3~9.8~10.3~9.7[23]
¹H NMR: δ -OH (ppm) >11.0~6.0 (broad)>10.5~11.5[23]
¹H NMR: δ -OCH₃ (ppm) ~3.9~3.9~3.9~3.8[23]
IR: ν C=O (cm⁻¹) ~1650-1660~1665-1675~1655-1665~1645-1655
IR: ν O-H (cm⁻¹) ~3100-3200 (sharp)~3200-3400 (broad)~3100-3200 (sharp)~3100-3200 (sharp)
UV-Vis: λmax (nm, in EtOH) ~265, 330~231, 279, 308~255, 325~275, 315

Table 2: Comparative spectroscopic data for selected isomers.

Experimental Protocols for Synthesis and Analysis

To provide a practical context, this section details the synthesis of the target compound and a comparative analytical method.

Protocol 1: Synthesis of this compound via the Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) to introduce an aldehyde group ortho to a hydroxyl group on a phenol.[24][25] It is particularly effective for electron-rich phenols.

Causality and Experimental Choices:

  • Reactants: 2-Methoxyphenol is the starting material. HMTA serves as the formylating agent, which, upon protonation, generates an electrophilic iminium ion.[24]

  • Solvent/Catalyst: Glycerol is often used as a solvent due to its high boiling point, and boric acid is added to form a glyceroboric acid complex that acts as a mild Lewis acid catalyst and chelating agent, enhancing ortho-selectivity.[26] Trifluoroacetic acid can also be used as a solvent and catalyst, sometimes leading to higher yields.[27]

  • Hydrolysis: The reaction initially forms a benzylamine-type intermediate. Acidic hydrolysis is required to convert this intermediate into the final aldehyde product.[24][26]

Step-by-Step Methodology:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-methoxyphenol (1 equiv.), hexamethylenetetramine (1.5 equiv.), and glycerol (5 equiv.).

  • Heating: Heat the mixture with stirring to 150-160 °C. The reaction is typically complete within 1-2 hours.

  • Hydrolysis: Cool the reaction mixture to approximately 100 °C. Cautiously add a 2M sulfuric acid solution (5 equiv.) and heat the mixture to reflux for 30 minutes to hydrolyze the intermediate.

  • Isolation: After cooling, the product can be isolated by steam distillation. The aldehyde is volatile with steam, while the non-volatile components remain.[26]

  • Purification: Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Comparative Thin-Layer Chromatography (TLC) Analysis of Isomers

TLC is a rapid and effective method to visualize the polarity differences between the isomers.

Causality and Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate) is ideal. The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Principle: More polar compounds will have stronger interactions with the silica gel and will travel a shorter distance up the plate (lower Rf value). The ability to form intermolecular hydrogen bonds (as in vanillin) increases polarity compared to isomers with intramolecular hydrogen bonds (like this compound).

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of each isomer in a volatile solvent like ethyl acetate.

  • TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using separate capillary tubes, spot each isomer solution onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The less polar ortho-isomers are expected to have higher Rf values than the more polar para- and meta-isomers.

Sources

A Comparative Analysis of the Antifungal Activities of 2-Hydroxy-4-methoxybenzaldehyde and Vanillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing search for effective and safe antifungal agents, researchers are increasingly turning their attention to naturally derived compounds. Among these, phenolic aldehydes such as 2-hydroxy-4-methoxybenzaldehyde (HMB) and its well-known isomer, vanillin, have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of the antifungal properties of these two compounds, offering insights into their relative efficacy and mechanisms of action to inform future research and development in antifungal therapies.

Introduction to the Contenders: Structural Isomers with Divergent Potency

2-Hydroxy-4-methoxybenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde) are structural isomers (C₈H₈O₃), both possessing a benzaldehyde core with hydroxyl and methoxy substituents.[1][2] While sharing a similar chemical makeup, the positioning of these functional groups on the benzene ring significantly influences their biological activity. HMB is a flavor compound found in the roots and rhizomes of several medicinal plants, including Decalipus hamiltonii and Hemidesmus indicus.[1][3] Vanillin, famously known as the primary component of vanilla bean extract, is a widely used flavoring agent in the food and pharmaceutical industries.[4][5] While both exhibit antifungal properties, a growing body of evidence demonstrates that HMB possesses significantly greater potency.[1][6]

G cluster_0 Chemical Structures HMB 2-Hydroxy-4-methoxybenzaldehyde (HMB) HMB_structure HMB->HMB_structure Vanillin Vanillin Vanillin_structure Vanillin->Vanillin_structure

Caption: Chemical structures of 2-hydroxy-4-methoxybenzaldehyde (HMB) and Vanillin.

Comparative Antifungal Efficacy: A Quantitative Look

The most direct measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Studies consistently report lower MIC values for HMB compared to vanillin against a range of pathogenic fungi, indicating its superior potency.

A study directly comparing the two against Fusarium graminearum, a significant agricultural pathogen, found the MIC for HMB to be 200 µg/mL.[1][6][7] In contrast, other research has shown vanillin's MIC to be significantly higher, often in the millimolar range, which is less effective.[5][8] For instance, the antifungal activity of vanillin against various food spoilage molds and yeasts was observed at a mean MIC of 5.71 mM.[5][8] Another study highlighted that HMB is a more effective antifungal compound against both Aspergillus flavus and F. graminearum when compared to vanillin and another isomer, o-vanillin.[9]

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
2-Hydroxy-4-methoxybenzaldehyde (HMB) Fusarium graminearum200 µg/mL[1][6][7]
Aspergillus flavus70 µg/mL (spore germination)[10]
Vanillin Food spoilage molds and yeasts (average)5.71 mM[5][8]
Alternaria alternata750 mg/L (fungicidal)[11]
Aspergillus fumigatusAntifungal activity observed[12]
Fresh-cut tropical fruit fungi5.0-15.8 mM[13]

Unraveling the Mechanisms of Antifungal Action

The enhanced antifungal activity of HMB can be attributed to its distinct and multifaceted mechanism of action, primarily targeting the fungal cell membrane and cellular redox homeostasis. While vanillin also impacts the cell membrane, its effects are generally less pronounced.

The Primary Target: Fungal Cell Membrane Integrity

2-Hydroxy-4-methoxybenzaldehyde (HMB): A key mechanism of HMB's antifungal action is the disruption of the fungal cell membrane.[1] Studies have shown that HMB treatment leads to a significant increase in cell membrane permeability.[1][6][10] This is evidenced by a roughly 6-fold increase in permeability in F. graminearum at its MIC.[1][6][7] This disruption is further linked to a significant reduction in ergosterol content, a vital component of the fungal cell membrane that is not present in mammalian cells, making it an attractive target for antifungal drugs.[9][14] HMB treatment at the MIC has been shown to decrease ergosterol levels by as much as 61.78%.[9][14] The disruption of the cell membrane also leads to lipid peroxidation, as indicated by a 45.91% increase in malondialdehyde (MDA) content, and osmotic stress, evidenced by a 576.19% increase in glycerol content in F. graminearum.[1][7][15]

Vanillin: Vanillin's antifungal activity is also associated with damage to the cell membrane.[4][16] However, the extent of this damage appears to be less severe compared to that induced by HMB. Some studies on vanillin derivatives, such as o-vanillin, suggest a mechanism involving the disruption of both cell wall and cell membrane integrity.[4][17] The aldehyde moiety of vanillin is considered crucial for its antifungal properties.[5][8]

G cluster_HMB Mechanism of 2-Hydroxy-4-methoxybenzaldehyde (HMB) cluster_Vanillin Mechanism of Vanillin HMB HMB Membrane Fungal Cell Membrane HMB->Membrane ROS Increased Reactive Oxygen Species (ROS) HMB->ROS Ergosterol Inhibition of Ergosterol Biosynthesis Membrane->Ergosterol Permeability Increased Permeability Membrane->Permeability Cell_Death Fungal Cell Death Ergosterol->Cell_Death Lipid_Peroxidation Lipid Peroxidation (Increased MDA) Permeability->Lipid_Peroxidation Osmotic_Stress Osmotic Stress (Increased Glycerol) Permeability->Osmotic_Stress Lipid_Peroxidation->Cell_Death Osmotic_Stress->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death Vanillin Vanillin V_Membrane Fungal Cell Membrane Vanillin->V_Membrane V_Wall Fungal Cell Wall Vanillin->V_Wall V_Permeability Increased Permeability V_Membrane->V_Permeability V_Cell_Death Fungal Cell Death V_Permeability->V_Cell_Death

Caption: Proposed antifungal mechanisms of HMB and Vanillin.

Induction of Oxidative Stress

2-Hydroxy-4-methoxybenzaldehyde (HMB): Beyond membrane disruption, HMB induces a significant oxidative stress response within fungal cells. Treatment with HMB leads to a 22-fold increase in intracellular reactive oxygen species (ROS) levels and a 146.03% increase in hydrogen peroxide content.[9][14] This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to widespread cellular damage and ultimately, cell death.

Vanillin: While some studies suggest that vanillin can cause mitochondrial dysfunction and trigger oxidative stress, this aspect of its mechanism is less extensively documented compared to HMB.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To facilitate further research, a standardized protocol for determining the MIC of antifungal compounds is provided below. This method is crucial for quantifying and comparing the efficacy of agents like HMB and vanillin.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test compounds (2-hydroxy-4-methoxybenzaldehyde, vanillin)

  • Fungal strain of interest (e.g., Fusarium graminearum)

  • Appropriate broth medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile pipette tips and pipettors

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or broth and gently scraping the surface.

    • Filter the spore suspension to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10⁵ spores/mL using a hemocytometer or by spectrophotometric methods.

  • Preparation of Test Compound Stock Solutions:

    • Dissolve the test compounds (HMB, vanillin) in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the broth medium to create a working solution at twice the highest desired test concentration.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate broth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile broth to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungal strain (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until visible growth is observed in the growth control well.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) of each well can be read using a microplate reader at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.

G cluster_workflow MIC Determination Workflow A Prepare Fungal Inoculum D Inoculate Wells A->D B Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate Plate D->E F Read and Determine MIC E->F

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The evidence presented in this guide clearly establishes 2-hydroxy-4-methoxybenzaldehyde as a more potent antifungal agent than its isomer, vanillin. Its multifaceted mechanism of action, centered on the severe disruption of the fungal cell membrane and the induction of overwhelming oxidative stress, positions it as a highly promising candidate for further investigation. For researchers and drug development professionals, HMB represents a valuable lead compound. Future research should focus on in vivo efficacy studies, toxicological profiling, and the potential for synergistic combinations with existing antifungal drugs to enhance their activity and combat drug resistance. The structural-activity relationship highlighted by the superior performance of HMB over vanillin underscores the importance of subtle molecular modifications in the design of novel and effective antifungal therapies.

References

  • Furtado, R. A., et al. (2021). A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans. Molecules, 26(11), 3273. [Link]
  • Fitzgerald, D. J., Stratford, M., & Gasson, M. J. (2005). Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry, 53(5), 1769–1775. [Link]
  • Romero-Cortes, T., et al. (2019). Antifungal activity of vanilla juice and vanillin against Alternaria alternata. Journal of Food Science and Technology, 56(6), 3174–3181. [Link]
  • Kim, J. H., et al. (2018). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 23(10), 2631. [Link]
  • Siripornadulsil, S., et al. (2012). ANTIFUNGAL ACTIVITY OF VANILLIN ON FRESH-CUT TROPICAL FRUITS. Acta Horticulturae, (945), 325–328. [Link]
  • Li, Q., et al. (2020). 2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels. Journal of Food Safety, 40(4), e12803. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology, 15, 1359947. [Link]
  • de Oliveira, V. M., et al. (2024). Antifungal and Antivirulence Activity of Vanillin and Tannic Acid Against Aspergillus fumigatus and Fusarium solani. Current Microbiology, 81(5), 163. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., et al. (2021). o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes. Applied Microbiology and Biotechnology, 105(12), 5127–5137. [Link]
  • Li, Q., et al. (2020). 2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels. Journal of Food Safety, 40(4), e12803. [Link]
  • Yang, J., et al. (2022). Vanillin Activates HuTGA1-HuNPR1/5-1 Signaling to Enhance Postharvest Pitaya Resistance to Soft Rot. International Journal of Molecular Sciences, 23(19), 11804. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Fitzgerald, D. J., Stratford, M., & Gasson, M. J. (2005). Structure-function analysis of the vanillin molecule and its antifungal properties. Journal of Agricultural and Food Chemistry, 53(5), 1769–1775. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]
  • Li, Q., et al. (2024). Chemical structures of vanillin, o-vanillin, and HMB.
  • Harohally, N. V., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(40), 8773–8778. [Link]

Sources

A Comparative Analysis of the Biological Activities of Methoxybenzaldehyde Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of methoxybenzaldehyde isomers. This document provides an in-depth comparison of ortho-, meta-, and para-methoxybenzaldehyde, supported by experimental data and mechanistic insights to inform your research and development endeavors.

The position of the methoxy group on the benzaldehyde ring profoundly influences the molecule's interaction with biological systems, leading to a spectrum of activities ranging from antimicrobial to anti-inflammatory. Understanding these nuances is critical for harnessing their therapeutic potential.

Introduction to Methoxybenzaldehyde Isomers

Methoxybenzaldehyde (C₈H₈O₂), also known as anisaldehyde, exists in three isomeric forms depending on the position of the methoxy group (-OCH₃) relative to the aldehyde group (-CHO) on the benzene ring. These are naturally occurring organic compounds found in various plants and essential oils, and they serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

  • Ortho-methoxybenzaldehyde (2-methoxybenzaldehyde): The methoxy group is adjacent to the aldehyde group.

  • Meta-methoxybenzaldehyde (3-methoxybenzaldehyde): The methoxy group is separated from the aldehyde group by one carbon atom.

  • Para-methoxybenzaldehyde (4-methoxybenzaldehyde or p-Anisaldehyde): The methoxy group is opposite the aldehyde group.

This guide will dissect the biological profile of each isomer, offering a comparative perspective on their efficacy and mechanisms of action.

Comparative Biological Activities

While all three isomers exhibit notable biological effects, the nature and potency of these activities differ significantly. The para-isomer is the most extensively studied, particularly for its antimicrobial properties.

Biological ActivityOrtho-Isomer (2-MBA)Meta-Isomer (3-MBA)Para-Isomer (4-MBA / p-Anisaldehyde)
Antimicrobial Yes (Antibacterial & Antifungal)[2][3][4]Yes (Antifungal)[5]Yes (Broad-spectrum Antibacterial & Antifungal)[6][7][8]
Antioxidant Potential (via condensation)[9][10]Not well-documentedModerate (less than hydroxylated analogs)
Anti-inflammatory Not well-documented for the isomer itself, but related compounds show activity[11][12]Not well-documentedNot well-documented for the isomer itself, but related compounds show activity[13][14]
Acaricidal Yes[9][10][15]Not well-documentedYes[16]
Enzyme Inhibition Yes (Plasma membrane H+ ATPase in Candida)[2]Yes (NNK metabolism, Aldo-keto reductase)[17]Not a primary reported mechanism

In-Depth Analysis of Each Isomer

Para-Methoxybenzaldehyde (p-Anisaldehyde): A Broad-Spectrum Antimicrobial Agent

p-Anisaldehyde is a significant component of essential oils from plants like anise and fennel and is renowned for its potent and broad-spectrum antimicrobial effects.[6][18]

Mechanism of Action:

  • Antibacterial: In pathogens like Pseudomonas aeruginosa, p-anisaldehyde primarily targets the cell envelope, disrupting its integrity. This allows the compound to accumulate intracellularly, leading to protein misfolding and aggregation.[6] It also alters the expression of genes involved in membrane transport, energy metabolism, and stress responses.[6]

  • Antifungal: Against postharvest pathogens such as Penicillium digitatum, its mechanism involves the destruction of cell wall integrity and disruption of membrane permeability, leading to cell death.[8] It shows strong activity against various yeasts and molds, including Candida species.[2][8][19]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of p-Anisaldehyde in broth I1 Inoculate each dilution with the microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Include positive (microbe, no drug) and negative (broth only) controls I1->I2 I3 Incubate at optimal temperature (e.g., 37°C for 18-24h) I2->I3 A1 Visually inspect for turbidity I3->A1 A2 MIC is the lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC determination of methoxybenzaldehyde isomers.

Ortho-Methoxybenzaldehyde: A Targeted Fungal and Bacterial Inhibitor

The ortho-isomer, while less studied than its para counterpart, displays distinct and potent biological activities.

Key Activities:

  • Antifungal Activity: It demonstrates significant anti-Candida effects. Its mechanism is notably specific, targeting the plasma membrane H+ ATPase, which leads to intracellular acidification and ultimately, cell death.[2]

  • Antibacterial Activity: It is effective against bacteria such as Salmonella enterica, with a reported Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL.[2]

  • Antioxidant Potential: While not a direct free-radical scavenger in the same class as phenolic compounds, it can condense with L-tryptophan in food matrices to form a potent antioxidant, a phenolic tetrahydro-β-carboline-3-carboxylic acid.[9][10]

  • Acaricidal Properties: It has been identified as an active component with acaricidal (mite-killing) activity, particularly against the storage mite Tyrophagus putrescentiae.[9][10]

The biological profile of the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) further supports the potential of this structural arrangement, showing potent antifungal activity through cell wall disruption and anti-inflammatory effects via NF-κB inhibition.[20][21]

Meta-Methoxybenzaldehyde: An Antifungal and Metabolic Inhibitor

The meta-isomer is the least explored of the three, but available data points to specialized activities.

Key Activities:

  • Antifungal Activity: Similar to the other isomers, it possesses significant antifungal properties against Candida species, including strains resistant to common azole antifungals.[5]

  • Enzyme Inhibition: It has been utilized as an inhibitor of the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, suggesting interactions with metabolic enzymes like cytochrome P450s. It also shows binding activity towards aldo-keto reductase family 1 member A1.[17]

Structure-Activity Relationship and Mechanistic Insights

The positioning of the electron-donating methoxy group is crucial. In the para-position, it creates a highly polarized molecule that can effectively interact with microbial cell membranes. The ortho-position allows for potential intramolecular hydrogen bonding and specific steric interactions with enzyme active sites, as seen with its effect on H+ ATPase.

Signaling Pathway: Anti-inflammatory Action of Methoxybenzaldehyde Analogs

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates NFkB_Nuc NF-κB Nuclear Translocation MAPK->NFkB_Nuc modulates IKB IκBα Degradation NFkB->IKB induces IKB->NFkB_Nuc allows Gene_Exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_Nuc->Gene_Exp promotes Compound Brominated p-MBA Analog (e.g., 2B5H4M) Compound->MAPK inhibits Compound->IKB inhibits

Caption: Inhibition of key inflammatory pathways by a p-MBA analog.[12]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of methoxybenzaldehyde isomers.

  • Preparation of Stock Solution: Dissolve the methoxybenzaldehyde isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 50 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (media + inoculum) and a negative control (media only). Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 24 hours for E. coli).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Subculture 10 µL from each well showing no visible growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the potential of the isomers (or their derivatives) to scavenge free radicals.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A control well contains methanol instead of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Conclusion and Future Directions

The positional isomerism of methoxybenzaldehyde dictates a diverse range of biological activities.

  • p-Anisaldehyde stands out as a promising broad-spectrum antimicrobial agent with well-defined mechanisms, making it a strong candidate for development as a natural preservative or a lead for new antimicrobial drugs.[6][8]

  • o-Methoxybenzaldehyde presents opportunities in targeted antifungal therapy due to its specific enzymatic inhibition, alongside potential applications as an acaricide.[2][9]

  • m-Methoxybenzaldehyde offers a unique profile as a metabolic inhibitor and an antifungal, particularly against resistant strains, warranting further investigation.[5]

Future research should focus on in vivo efficacy studies, toxicity profiling, and the synthesis of derivatives to enhance potency and broaden the spectrum of activity. The anti-inflammatory and antioxidant potential of the core methoxybenzaldehyde structure, hinted at by its hydroxylated analogs like vanillin, also merits direct investigation.[11][13][21]

References

  • National Institutes of Health (NIH). (n.d.).
  • Selleck Chemicals. (n.d.). p-Anisaldehyde | Fungal inhibitor | CAS 123-11-5.
  • Sigma-Aldrich. (n.d.). 2-Methoxybenzaldehyde 98 135-02-4.
  • ChemicalBook. (n.d.). p-Anisaldehyde | 123-11-5.
  • BIORLAB. (n.d.). P-Anisaldehyde.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde | C8H8O2 | CID 31244.
  • National Institutes of Health (NIH). (n.d.). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability.
  • Sigma-Aldrich. (n.d.). m-Anisaldehyde 97 591-31-1.
  • MedChemExpress. (n.d.). o-Vanillin (3-Methoxysalicylaldehyde) | Antifungal Agent.
  • PubMed. (n.d.). Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds.
  • RSC Publishing. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • MedChemExpress. (n.d.). 2-Methoxybenzaldehyde (o-Anisaldehyde) | Bacterial/Fungal Inhibitor.
  • Chem-Impex. (n.d.). 3-Fluoro-p-anisaldehyde.
  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde | 591-31-1.
  • ResearchGate. (n.d.). Synthesis of the p-anisaldehyde-releasing antimicrobial polymer.
  • TargetMol. (n.d.). 4-Methoxybenzaldehyde | Endogenous Metabolite.
  • MedChemExpress. (n.d.). m-Anisaldehyde (3-Methoxybenzaldehyde) | Endogenous Metabolite.
  • Oriental Journal of Chemistry. (n.d.).
  • TargetMol. (n.d.). 2-Methoxybenzaldehyde | Antibacterial | Antifungal.
  • NBINNO. (n.d.).
  • MDPI. (n.d.).
  • TargetMol Chemicals. (n.d.). m-anisaldehyde.
  • ResearchGate. (n.d.). Vanillin: A food additive with multiple biological activities.
  • Sigma-Aldrich. (n.d.). 2-Methoxybenzaldehyde 98 135-02-4.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
  • Google Patents. (n.d.). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubMed Central. (n.d.). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli.
  • ResearchGate. (n.d.). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde.
  • PubChem. (n.d.). o-Vanillin | C8H8O3 | CID 8991.
  • ChemicalBook. (n.d.). o-Anisaldehyde | 135-02-4.

Sources

A Comparative Guide to the Validation of HPLC Methods for 2-Hydroxy-6-methoxybenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantitative analysis of pharmaceutical intermediates like 2-Hydroxy-6-methoxybenzaldehyde is a critical step in ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, offering high resolution and sensitivity. However, the reliability of HPLC data is fundamentally dependent on the thorough validation of the analytical method.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. It delves into the rationale behind experimental choices and offers a comprehensive, step-by-step protocol for method validation in line with the International Council for Harmonisation (ICH) guidelines.[1]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] It is a regulatory prerequisite in the pharmaceutical industry to ensure that the chosen analytical method is reliable, reproducible, and suitable for its intended purpose.[2] A well-validated method provides confidence in the quality and safety of the final drug product.

Comparative Analysis of Two RP-HPLC Methods

The selection of an HPLC method is often a balance between achieving optimal separation and practical considerations such as analysis time and solvent consumption. Below, we compare two hypothetical, yet scientifically robust, RP-HPLC methods for the analysis of this compound.

Method A: Rapid Isocratic Analysis

This method is designed for high-throughput screening where speed is a critical factor. It employs a shorter column and a stronger mobile phase to achieve a rapid elution of the analyte.

Method B: High-Resolution Gradient Analysis

Method B is tailored for applications requiring the separation of this compound from potential impurities. It utilizes a gradient elution on a longer column to achieve superior resolution.

Chromatographic Conditions
ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Resolution Gradient Analysis
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-15 min, 40% B
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL10 µL
Expected Retention Time ~ 2.5 min~ 8.7 min
Comparison of Validation Parameters

The following table summarizes the expected performance characteristics of each method based on typical validation results for similar phenolic compounds.[3]

Validation ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Resolution Gradient AnalysisRationale for Acceptance Criteria
Specificity Baseline separation from placebo and known impuritiesSuperior separation of closely eluting impuritiesThe method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Linearity (r²) > 0.999> 0.999A linear relationship between concentration and response is crucial for accurate quantification.[1]
Range 10 - 200 µg/mL1 - 250 µg/mLThe interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Measures the closeness of the test results obtained by the method to the true value.[1]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%Precision under the same operating conditions over a short interval of time.[2]
- Intermediate Precision≤ 2.0%≤ 1.5%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.3 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Minor variations in mobile phase composition and flow rate show no significant effect on results.Minor variations in gradient composition, flow rate, and temperature show no significant effect on results.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process. The following diagram illustrates the key stages involved.

Caption: A typical workflow for HPLC method validation.

Experimental Protocol for HPLC Method Validation

This section provides a detailed, step-by-step methodology for validating an HPLC method for this compound, using Method B as an example.

System Suitability

Rationale: To ensure the chromatographic system is suitable for the intended analysis on the day of the experiment.

Procedure:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Theoretical plates (N) ≥ 2000

  • Tailing factor (T) ≤ 2.0

Specificity

Rationale: To demonstrate that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components.

Procedure:

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample solution by adding a known amount of the analyte to the placebo.

  • Inject all three solutions and compare the chromatograms.

  • For stability-indicating methods, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degraded samples.

Acceptance Criteria:

  • No interfering peaks at the retention time of this compound in the placebo chromatogram.

  • The peak for the analyte should be pure and spectrally homogeneous (if using a PDA detector).

  • In forced degradation studies, the analyte peak should be well-resolved from any degradation product peaks.

Linearity and Range

Rationale: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Rationale: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results of each study.

Acceptance Criteria:

  • %RSD for repeatability ≤ 1.5%.

  • %RSD for intermediate precision ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

Best Practices and Troubleshooting

  • Mobile Phase Preparation: Always use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation in the pump and detector.

  • Column Care: Dedicate a column for a specific method to prolong its life and ensure consistent performance. Flush the column with an appropriate solvent after each use.

  • Sample Preparation: Ensure complete dissolution of the sample and filter it through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the column or tubing.

  • Troubleshooting Peak Tailing: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. This can often be mitigated by adjusting the pH of the mobile phase or using a column with end-capping.

  • Troubleshooting Baseline Noise: A noisy baseline can be due to a deteriorating lamp in the detector, air bubbles in the system, or a contaminated mobile phase or column.

Conclusion

The validation of an HPLC method is a meticulous but essential process for ensuring the generation of reliable and accurate analytical data for this compound. By following a systematic approach as outlined in this guide and adhering to the principles of scientific integrity, researchers can develop and validate robust HPLC methods that meet the stringent requirements of the pharmaceutical industry. The choice between a rapid isocratic method and a high-resolution gradient method will depend on the specific analytical needs, with each offering distinct advantages in terms of speed and resolving power.

References

  • Pharmaguideline.
  • AMSbiopharma.
  • Pharma Talks. Understanding ICH Q2(R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Sircar, D., Mitra, A. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • SIELC Technologies. 2-Hydroxy-3-methoxybenzaldehyde. [Link]

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A Spectroscopic Guide to Differentiating 2-Hydroxy-6-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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In the realm of synthetic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research. Positional isomers, such as 2-Hydroxy-6-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde, present a unique analytical challenge due to their identical molecular formulas (C₈H₈O₃) and molecular weights (152.15 g/mol ).[1][2] This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to unambiguously differentiate between these two isomers. The methodologies and interpretations presented herein are grounded in fundamental chemical principles and established experimental practices.

The Structural Imperative: Why Positional Isomerism Matters

The seemingly subtle shift of a methoxy group from the para- (C4) to the ortho- (C6) position relative to the hydroxyl group profoundly impacts the molecule's electronic and steric environment. This, in turn, gives rise to distinct spectroscopic signatures. For researchers in drug discovery, understanding these differences is paramount, as the position of a functional group can dramatically alter a molecule's biological activity and pharmacokinetic profile.

Caption: Molecular structures of this compound and 2-Hydroxy-4-methoxybenzaldehyde.

¹H NMR Spectroscopy: A Tale of Two Protons

The ¹H NMR spectrum provides the most definitive and immediate distinction between the two isomers, primarily due to the chemical shift of the hydroxyl proton and the coupling patterns of the aromatic protons.

Key Differentiator: The Hydroxyl Proton and Intramolecular Hydrogen Bonding

In this compound, the hydroxyl group is ortho to the aldehyde group, leading to a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction significantly deshields the hydroxyl proton, resulting in a characteristic downfield chemical shift, often observed above 10 ppm.[3][4] This intramolecular hydrogen bond also typically results in a sharp singlet for the hydroxyl proton, as its exchange with the solvent is hindered.[5]

Conversely, in 2-Hydroxy-4-methoxybenzaldehyde, the hydroxyl group is ortho to a hydrogen-bearing carbon and para to the methoxy group. While some intramolecular hydrogen bonding with the methoxy group's oxygen is possible, it is significantly weaker than the interaction with the aldehyde's carbonyl group. Consequently, the hydroxyl proton in this isomer appears at a more upfield chemical shift, generally in the range of 5-7 ppm, and the peak may be broader due to intermolecular hydrogen bonding and exchange with residual water in the solvent.

Aromatic Region: A Clearer Picture of Substitution

The substitution pattern on the aromatic ring also gives rise to distinct splitting patterns for the remaining aromatic protons.

  • This compound: The three aromatic protons will typically appear as a multiplet, often resolvable into a triplet and two doublets, reflecting their respective couplings.

  • 2-Hydroxy-4-methoxybenzaldehyde: The aromatic region will show a simpler pattern, with three protons exhibiting distinct couplings. Typically, one will be a doublet, another a doublet of doublets, and the third a doublet, corresponding to their positions relative to each other.

Table 1: Comparative ¹H NMR Data (Typical values in CDCl₃)

Proton This compound (δ, ppm) 2-Hydroxy-4-methoxybenzaldehyde (δ, ppm) Key Observations
Aldehyde (-CHO)~10.3 (s)~9.7 (s)The aldehyde proton in the 6-methoxy isomer is slightly more deshielded.
Hydroxyl (-OH)>11.0 (s, sharp)~5.5-7.5 (s, broad)Primary distinguishing feature. The downfield shift in the 6-methoxy isomer is due to strong intramolecular hydrogen bonding.
Aromatic (Ar-H)~6.4-7.5 (m)~6.3-7.4 (m)The splitting patterns will be distinct upon closer inspection.
Methoxy (-OCH₃)~3.9 (s)~3.8 (s)Minimal difference in chemical shift for the methoxy protons.

¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton

While ¹³C NMR spectroscopy may not offer as dramatic a difference as ¹H NMR, it provides confirmatory data. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (Typical values in CDCl₃)

Carbon This compound (δ, ppm) 2-Hydroxy-4-methoxybenzaldehyde (δ, ppm)
Aldehyde (C=O)~195~191
C-OH~162~165
C-OCH₃~160~166
Aromatic C~102-138~98-135
Methoxy (-OCH₃)~56~55

The differences in the chemical shifts of the aromatic carbons, though subtle, are reproducible and can be used in conjunction with other data for positive identification.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key to differentiating the two isomers lies in the vibrational frequencies of the hydroxyl (-OH) and carbonyl (C=O) groups.

The Influence of Hydrogen Bonding on Vibrational Frequencies

The strong intramolecular hydrogen bond in this compound has a pronounced effect on the IR spectrum.

  • Hydroxyl Stretch: In a non-hydrogen-bonded state, the O-H stretching vibration typically appears as a sharp band around 3600 cm⁻¹. However, the intramolecular hydrogen bonding in the 6-methoxy isomer causes this band to broaden significantly and shift to a lower wavenumber, often appearing in the range of 3100-3300 cm⁻¹.

  • Carbonyl Stretch: The hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the carbonyl stretching frequency to a lower wavenumber (around 1650 cm⁻¹) compared to a non-hydrogen-bonded aromatic aldehyde (typically >1680 cm⁻¹).

For 2-Hydroxy-4-methoxybenzaldehyde, the weaker intramolecular hydrogen bonding and the presence of intermolecular hydrogen bonding will result in a broader O-H stretch, but likely at a slightly higher wavenumber than its isomer. The carbonyl stretch will also be at a higher wavenumber compared to the 6-methoxy isomer, as the hydrogen bonding interaction is less pronounced.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode This compound 2-Hydroxy-4-methoxybenzaldehyde Key Observations
O-H Stretch~3100-3300 (broad)~3200-3400 (broad)The O-H stretch in the 6-methoxy isomer is typically at a lower frequency due to stronger intramolecular hydrogen bonding.
C=O Stretch~1650~1665The carbonyl stretch in the 6-methoxy isomer is at a lower frequency due to conjugation and intramolecular hydrogen bonding.
C-O Stretch (Aromatic Ether)~1250~1270

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the electronic effects of the substituents. Both isomers are expected to show multiple absorption bands in the UV region. The differences in the substitution pattern will lead to slight variations in the λ_max values and the molar absorptivities. While not the primary method for differentiation, UV-Vis data can serve as a supplementary piece of evidence.

Table 4: Comparative UV-Vis Data (in Ethanol)

Isomer λ_max (nm)
This compound~260, 330
2-Hydroxy-4-methoxybenzaldehyde~230, 275, 315

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]

    • ¹³C NMR: Acquire spectra on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[6] Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample and subtract it from the sample spectrum.[6]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.[6]

  • Data Acquisition: Scan the sample from 200 to 400 nm.

  • Blank Correction: Use a cuvette containing the pure solvent as a blank to zero the spectrophotometer.[6]

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer NMR ¹H and ¹³C NMR Sample->NMR Dissolve in deuterated solvent IR FT-IR Sample->IR ATR UV UV-Vis Sample->UV Dilute in UV-grade solvent Interpret_NMR Analyze Chemical Shifts and Coupling Patterns NMR->Interpret_NMR Interpret_IR Analyze Vibrational Frequencies IR->Interpret_IR Interpret_UV Compare λ_max UV->Interpret_UV ID_2H6M Identified: 2-Hydroxy-6- methoxybenzaldehyde Interpret_NMR->ID_2H6M OH δ > 10 ppm ID_2H4M Identified: 2-Hydroxy-4- methoxybenzaldehyde Interpret_NMR->ID_2H4M OH δ < 8 ppm Interpret_IR->ID_2H6M Lower C=O freq. Interpret_IR->ID_2H4M Higher C=O freq. Interpret_UV->ID_2H6M Confirmatory Interpret_UV->ID_2H4M Confirmatory

Caption: Workflow for the spectroscopic differentiation of the two isomers.

Conclusion

The spectroscopic differentiation of this compound and 2-Hydroxy-4-methoxybenzaldehyde is readily achievable through a systematic analysis of their NMR, IR, and UV-Vis spectra. The most telling piece of evidence comes from the ¹H NMR spectrum, where the chemical shift of the hydroxyl proton provides an unambiguous distinction due to the presence or absence of a strong intramolecular hydrogen bond. The complementary data from ¹³C NMR, IR, and UV-Vis spectroscopy serve to corroborate the initial identification, ensuring a high degree of confidence in the structural assignment. By following the outlined methodologies and interpretative guidelines, researchers can confidently distinguish between these two important isomers, a crucial step in advancing their chemical and pharmaceutical research.

References

  • 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem.
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • UV/Vis and IR Spectroscopy - Chemistry LibreTexts.
  • Lecture 13: Experimental Methods - Eugene E. Kwan.
  • Identification of Two Positional Isomers between Ortho-Vanillin and Para-Vanillin by their Inhibitory Effects on a Briggs- Rauscher Oscillator - ResearchGate.
  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC.
  • Standard Operating Procedure for UVVis, FTIR and Fluorolog spectrometers - University of Warwick.
  • (PDF) On Hydrogen Bonding and OH Chemical Shifts - ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Identification of Two Positional Isomers between Ortho-Vanillin and Para-Vanillin by their Inhibitory Effects on - International Journal of Electrochemical Science.
  • 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd.
  • Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed.
  • Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - NIH.
  • The Basics of UV-Vis Spectrophotometry - Agilent.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering.
  • NMR Spectroscopy - Chemistry LibreTexts.
  • A 'H-NMR and MD study of intramolecular hydrogen bonds in methyl P-cellobioside - DSpace.
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  • UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... - ResearchGate.
  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations | Request PDF - ResearchGate.
  • FT-IR and UV-Vis Spectroscopic studies of Cd(II), Hg(II) and Zn(II) metal complexes of 2-methoxy-2'-hydroxychalcone - International Journal of Research in Pharmacy and Allied Science.
  • 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing - MDPI.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry.
  • 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia.
  • Benzaldehyde, 2-hydroxy-4-methoxy- - the NIST WebBook.
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A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-6-methoxybenzaldehyde Analogs for Antimicrobial and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, a deep understanding of the structure-activity relationship (SAR) of bioactive molecules is paramount. This guide offers a comprehensive comparison of 2-hydroxy-6-methoxybenzaldehyde and its analogs, focusing on their antimicrobial and antioxidant properties. By delving into the nuanced effects of substituent placement on the benzaldehyde scaffold, we aim to provide valuable insights for the rational design of novel therapeutic agents. This document synthesizes experimental data, elucidates the underlying mechanisms of action, and provides detailed protocols for the evaluation of these compounds.

Introduction: The Versatile Benzaldehyde Scaffold

Substituted benzaldehydes are a class of naturally occurring and synthetic compounds that form the backbone of numerous biologically active molecules. Their inherent reactivity and ability to participate in various biological interactions make them a fertile ground for medicinal chemistry exploration. Among these, hydroxylated and methoxylated benzaldehydes have garnered significant attention for their broad-spectrum antimicrobial and antioxidant activities. The precise positioning of these functional groups on the aromatic ring can dramatically influence the compound's efficacy and mechanism of action. This guide will specifically explore the SAR of this compound and its isomers, shedding light on how subtle structural modifications translate into significant differences in biological performance.

The Influence of Hydroxyl and Methoxy Group Positioning on Biological Activity

The biological activity of hydroxy-methoxybenzaldehyde analogs is intricately linked to the spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the aldehyde (-CHO) function. This arrangement governs factors such as intramolecular hydrogen bonding, electronic effects, and steric hindrance, all ofwhich impact the molecule's interaction with biological targets.

Key Structural Features Dictating Activity:
  • The Ortho-Hydroxyl Group: A recurring theme in the SAR of these compounds is the critical role of the hydroxyl group at the C2 position (ortho to the aldehyde). The presence of an ortho-hydroxyl group has been shown to increase antifungal activity. This is often attributed to its ability to form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which can influence the molecule's conformation and electronic properties.

  • Methoxy Group Position: The location of the methoxy group significantly modulates the biological activity. As we will explore, isomers with the methoxy group at different positions (e.g., C3, C4, C5, or C6) exhibit distinct activity profiles against various microbial strains and in antioxidant assays. This highlights the importance of substituent placement in fine-tuning the desired biological effect.

  • Electron-Donating and Withdrawing Effects: The interplay of the electron-donating methoxy group and the hydroxyl group influences the electron density of the aromatic ring and the reactivity of the aldehyde. These electronic effects can impact the molecule's ability to scavenge free radicals and interact with microbial targets.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following sections summarize the available experimental data on the antifungal, antibacterial, and antioxidant activities of this compound and its key analogs.

Antifungal Activity

Several studies have demonstrated the potent antifungal properties of benzaldehyde derivatives. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antifungal efficacy.

CompoundFungal SpeciesMIC (µg/mL)Reference(s)
2-Hydroxy-4-methoxybenzaldehyde Fusarium graminearum200[1]
Aspergillus fumigatus> 128[2]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Aspergillus fumigatus64 - 128[2]
2-Hydroxy-5-methoxybenzaldehyde Aspergillus fumigatus64 - 128[2]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Fusarium graminearum1600[1]
2,5-Dimethoxybenzaldehyde Aspergillus fumigatus> 128[2]
3,5-Dimethoxybenzaldehyde Aspergillus fumigatus> 128[2]

Data for this compound was not available in the reviewed literature.

Interpretation of Antifungal Data: The data suggests that the positioning of the hydroxyl and methoxy groups is critical for antifungal activity. For instance, 2-hydroxy-4-methoxybenzaldehyde exhibits significantly stronger activity against Fusarium graminearum than its isomer, vanillin.[1] The ortho-hydroxyl group in o-vanillin and 2-hydroxy-5-methoxybenzaldehyde appears to contribute to their activity against Aspergillus fumigatus.[2]

Antibacterial Activity

The antibacterial potential of these analogs has also been investigated against a range of pathogenic bacteria.

CompoundBacterial SpeciesStrainMIC (µg/mL)Reference(s)
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureusATCC 259231024[3][4]
Methicillin-resistant S. aureus (MRSA)Clinical Isolates1024[3][4]
Proteus mirabilisATCC & Clinical200[4][5]
Gram-positive Bacteria (General)-100-200[4]
Gram-negative Bacteria (General)-125-200[4]
2-Methoxybenzaldehyde Salmonella enterica-2500[6]

Data for this compound was not available in the reviewed literature.

Interpretation of Antibacterial Data: 2-Hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][4] Its mechanism of action is believed to involve disruption of the bacterial cell membrane.[3]

Antioxidant Activity

The ability of these phenolic compounds to scavenge free radicals is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with a lower IC₅₀ value indicating higher antioxidant potential.

CompoundAntioxidant AssayIC₅₀ ValueReference(s)
2-Hydroxy-4-methoxybenzaldehyde DPPH radical scavenging9.04 mg/mL[7]
2-Hydroxy Benzyl Hydrazide Derivatives DPPH radical scavenging81.28 - 309.03 µg/mL

Data for this compound was not available in the reviewed literature.

Interpretation of Antioxidant Data: While direct comparative data is limited, the presence of a phenolic hydroxyl group is a key determinant of antioxidant activity. The ability to donate a hydrogen atom to stabilize free radicals is a hallmark of phenolic antioxidants.

Mechanistic Insights and Experimental Workflows

A deeper understanding of the SAR requires an appreciation of the underlying mechanisms of action and the experimental protocols used to generate the comparative data.

Proposed Mechanisms of Action

The biological activities of 2-hydroxy-methoxybenzaldehyde analogs are often multifactorial.

Mechanism_of_Action cluster_compound 2-Hydroxy-methoxybenzaldehyde Analog cluster_targets Biological Targets cluster_effects Biological Effects Compound Compound Membrane Microbial Cell Membrane Compound->Membrane interacts with Enzymes Essential Enzymes Compound->Enzymes binds to DNA DNA/RNA Synthesis Compound->DNA interferes with ROS Reactive Oxygen Species (ROS) Compound->ROS donates H+ to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Synthesis_Block Inhibition of Nucleic Acid Synthesis DNA->Synthesis_Block Scavenging Free Radical Scavenging ROS->Scavenging

Caption: Proposed mechanisms of action for 2-hydroxy-methoxybenzaldehyde analogs.

For instance, the antifungal action of 2-hydroxy-4-methoxybenzaldehyde against Fusarium graminearum is attributed to its ability to damage the cell membrane, leading to increased permeability.[1] In bacteria, these compounds can disrupt membrane integrity, leading to the leakage of intracellular components.[3] Their antioxidant effect stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.

Experimental Protocols

To ensure scientific integrity and reproducibility, it is crucial to follow standardized experimental protocols.

This method is a gold standard for determining the antimicrobial susceptibility of a compound.

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the microbial suspension. B->C D Include positive (microorganism + broth) and negative (broth only) controls. C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria). D->E F Visually inspect for microbial growth (turbidity). E->F G The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (broth and inoculum, no compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism.

  • Reading the Results: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

This colorimetric assay is a rapid and widely used method for evaluating the free radical scavenging ability of a compound.

DPPH_Assay_Workflow A Prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid). B Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol). A->B C Add the DPPH solution to each concentration of the test compound and standard. B->C D Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). C->D E Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm). D->E F Calculate the percentage of radical scavenging activity. E->F G Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals). F->G

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Solutions: Solutions of the test compound at various concentrations are prepared. A solution of a standard antioxidant, such as ascorbic acid or Trolox, is also prepared for comparison. A fresh solution of DPPH in a solvent like methanol is made.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes, to allow the scavenging reaction to occur.

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Conclusion and Future Directions

This comparative guide underscores the significant impact of substituent positioning on the biological activities of 2-hydroxy-methoxybenzaldehyde analogs. The presence of an ortho-hydroxyl group appears to be a favorable feature for antifungal activity, while the overall substitution pattern dictates the potency and spectrum of both antimicrobial and antioxidant effects.

While a substantial body of research exists for isomers such as 2-hydroxy-4-methoxybenzaldehyde and o-vanillin, there is a conspicuous lack of data on the biological activities of this compound. This knowledge gap presents a compelling opportunity for future research. A systematic evaluation of the 6-methoxy isomer against a panel of fungal and bacterial pathogens, along with a thorough assessment of its antioxidant capacity, would provide a more complete understanding of the SAR within this class of compounds.

Furthermore, the exploration of other derivatives, such as Schiff bases and metal complexes of these benzaldehydes, has shown promise in enhancing their biological activities and warrants further investigation.[4] By continuing to unravel the intricate structure-activity relationships of these versatile scaffolds, the scientific community can pave the way for the development of novel and more effective therapeutic agents to combat microbial infections and oxidative stress-related diseases.

References

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.
  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scirp.org. [Link]
  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. [Link]
  • Molecular structures of four o-hydroxybenzaldehyde systems as obtained from DFT calculations...
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. OUCI. [Link]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH. [Link]
  • 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on whe
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. [Link]
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Unknown Source.
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde Structural Formula. OECD. [Link]
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Unknown Source.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. [Link]
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, comparative analysis of various analytical techniques for assessing the purity of 2-Hydroxy-6-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.[1] We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Significance of Purity for this compound

This compound serves as a crucial precursor in the synthesis of a wide range of biologically active molecules. The presence of impurities, which can include unreacted starting materials, byproducts from side reactions, or degradation products, can have profound consequences:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading results in biological assays.

  • Toxicity: Even trace amounts of certain impurities can be toxic, posing a significant safety risk in drug development.

  • Reduced Yield and Side Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of additional, unwanted byproducts.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent reactions, impacting the overall efficiency and reproducibility of a synthetic route.

Given these critical considerations, a multi-faceted analytical approach is essential to comprehensively assess the purity of synthesized this compound.

Anticipating Impurities: A Chemist's Perspective

A robust purity assessment strategy begins with an understanding of the potential impurities that may arise during synthesis. A common synthetic route to this compound involves the formylation of 3-methoxyphenol. This process can lead to several potential impurities:

  • Unreacted Starting Material: 3-Methoxyphenol.

  • Isomeric Byproducts: Such as 2-hydroxy-4-methoxybenzaldehyde, arising from formylation at a different position on the aromatic ring.

  • Over-alkylation or Over-formylation Products: Depending on the specific reagents and reaction conditions.

  • Residual Solvents: From the reaction and purification steps.

  • Degradation Products: Aromatic aldehydes can be susceptible to oxidation, potentially forming the corresponding carboxylic acid.

This guide will focus on analytical techniques capable of detecting and quantifying these and other potential impurities.

A Comparative Analysis of Purity Assessment Techniques

We will now delve into a comparative analysis of several key analytical techniques for assessing the purity of this compound. For each method, we will discuss its underlying principles, provide a detailed experimental protocol, and evaluate its strengths and limitations.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aromatic aldehydes like this compound, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed.

Expertise & Experience: The choice of a C18 column is a standard starting point for the separation of moderately polar organic molecules. The mobile phase composition (a mixture of an organic solvent like acetonitrile or methanol and water) is critical and often requires optimization to achieve baseline separation of the main peak from any impurity peaks. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

Trustworthiness: A validated HPLC method provides a self-validating system. The retention time is a qualitative identifier, while the peak area is directly proportional to the concentration, allowing for quantitative analysis. The use of a photodiode array (PDA) detector can further enhance confidence by providing UV spectra for each peak, which can be compared against a reference standard.

Experimental Protocol: Reverse-Phase HPLC for this compound

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For more accurate quantification, a calibration curve using a certified reference standard should be prepared.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Notes
This compound~10-15The exact retention time will depend on the specific HPLC conditions.
3-Methoxyphenol (Impurity)Shorter than the main peakThe starting material is generally more polar and will elute earlier.
2-Hydroxy-4-methoxybenzaldehyde (Isomer)Close to the main peakIsomers often have similar polarities and may require careful method development for complete separation.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatization (e.g., with BSTFA) dilute Dilution derivatize->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize MS Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks (Retention Time & Mass Spectra) analyze->identify quantify Quantify (Peak Area) identify->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_std Accurately Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Accurately Weigh Analyte weigh_analyte->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Purity integrate->calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample (1-3 mg) seal Seal in Aluminum Pan weigh->seal heat Heat at a Slow Rate seal->heat measure Measure Heat Flow heat->measure analyze Analyze Melting Endotherm measure->analyze calculate Calculate Mole % Purity analyze->calculate

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2-Hydroxy-6-methoxybenzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the benzaldehyde scaffold, particularly derivatives of 2-Hydroxy-6-methoxybenzaldehyde, represents a privileged structure. These compounds, valued for their synthetic tractability and diverse biological activities, are frequently investigated as starting points for the development of novel therapeutic agents.[1] However, the journey from a promising hit in a high-throughput screen to a selective and safe clinical candidate is fraught with challenges, chief among them being off-target effects and cross-reactivity.

This guide provides an in-depth technical comparison of the cross-reactivity of this compound derivatives in biological assays. Moving beyond a simple catalog of activities, we will delve into the structural nuances that govern selectivity, provide actionable experimental protocols for assessing cross-reactivity, and present a framework for interpreting the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of small molecule promiscuity and advance compounds with the desired target engagement profile.

The Double-Edged Sword: Understanding the Basis of Cross-Reactivity

The biological activity of this compound and its analogs stems from the intricate interplay of their functional groups: the hydroxyl, methoxy, and aldehyde moieties. These groups can participate in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the amino acid residues in the binding sites of target proteins.[2] However, the very features that confer biological activity can also be the source of cross-reactivity.

The conserved nature of binding sites across protein families, such as the ATP-binding pocket of kinases, makes them susceptible to inhibition by structurally similar small molecules.[3] Furthermore, the inherent reactivity of the aldehyde group can lead to non-specific interactions with cellular nucleophiles, contributing to assay interference and potential toxicity. Therefore, a thorough assessment of a compound's interaction profile across a panel of relevant biological targets is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry.

Comparative Analysis of Biological Activity and Cross-Reactivity

While a comprehensive head-to-head comparison of a wide array of this compound derivatives across multiple assay platforms is not extensively documented in the public domain, we can synthesize findings from various studies to draw important inferences. The following sections and tables summarize the known biological activities of key derivatives and highlight the importance of evaluating their selectivity.

Anti-inflammatory Activity

Several derivatives of hydroxy-methoxybenzaldehydes have been investigated for their anti-inflammatory properties. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), a structural analog, has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Furthermore, it attenuates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Mechanistically, these effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

Similarly, other benzaldehyde derivatives have been shown to modulate inflammatory pathways, suggesting a common mechanism of action but also raising the possibility of cross-reactivity with multiple signaling molecules.[6]

Antifungal Activity

A comparative study of 2-hydroxy-4-methoxybenzaldehyde (HMB), vanillin, and o-vanillin against the fungus Fusarium graminearum revealed that HMB was the most potent inhibitor.[7] The minimum inhibitory concentration (MIC) for HMB was 200 μg/mL, significantly lower than that of vanillin (1600 μg/mL) and o-vanillin (400 μg/mL).[7] The proposed mechanism of action for HMB involves the disruption of the cell membrane.[7] This highlights how subtle changes in the substitution pattern on the benzaldehyde ring can dramatically impact biological activity.

Table 1: Comparative Biological Activities of Selected Hydroxy-Methoxybenzaldehyde Derivatives

CompoundBiological ActivityKey Assay/ModelReported Potency (if available)Reference
2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M) Anti-inflammatoryLPS-stimulated RAW 264.7 cellsSignificant reduction of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6[4]
2-hydroxy-4-methoxybenzaldehyde (HMB) AntifungalFusarium graminearumMIC = 200 μg/mL[7]
Vanillin AntifungalFusarium graminearumMIC = 1600 μg/mL[7]
o-Vanillin AntifungalFusarium graminearumMIC = 400 μg/mL[7]
General Benzaldehyde Derivatives Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NF-κB and MAPK pathways[5][6]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity of this compound derivatives, a tiered approach employing a combination of biochemical and cell-based assays is recommended.

Tier 1: Broad Kinase Profiling

Given the prevalence of kinases as drug targets and the potential for off-target kinase inhibition, a broad kinase panel screen is an essential first step.

Experimental Protocol: Kinase Profiling Assay (e.g., using a radiometric or fluorescence-based method) [8][9]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to determine the IC50 value.

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.

  • Assay Reaction: In a microplate, combine the test compound at various concentrations, the specific kinase, its corresponding substrate, and ATP (radiolabeled or unlabeled, depending on the detection method).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for phosphorylation.

  • Detection:

    • Radiometric Assay: Stop the reaction and quantify the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter or phosphorescence imaging.

    • Fluorescence-Based Assay: Measure the change in fluorescence intensity or polarization, which correlates with the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Causality and Self-Validation: This assay directly measures the enzymatic activity of a wide range of kinases in the presence of the test compound. The inclusion of a known selective inhibitor for each kinase as a positive control and a DMSO-only control validates the assay's performance. The dose-response curve provides a quantitative measure of potency (IC50), allowing for direct comparison between different derivatives and kinases.

G cluster_workflow Kinase Profiling Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Compound + Kinase + Substrate + ATP) Compound_Prep->Assay_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection (Radiometric or Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for a kinase profiling assay.

Tier 2: Cellular Target Engagement and Phenotypic Assays

While biochemical assays are crucial for determining direct interactions, cell-based assays provide a more physiologically relevant context to assess a compound's effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control (DMSO).

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Causality and Self-Validation: CETSA directly measures the stabilization of a target protein by a ligand in a cellular environment. A positive result provides strong evidence of target engagement. Comparing the thermal shifts induced by different derivatives allows for a rank-ordering of their target-binding affinity in cells.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Cell Treatment (Compound or Vehicle) Heating Heating (Temperature Gradient) Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated Proteins) Lysis->Centrifugation Analysis Analysis of Soluble Fraction (Western Blot / Mass Spec) Centrifugation->Analysis Melting_Curve Melting Curve Analysis Analysis->Melting_Curve

Caption: Workflow for a Cellular Thermal Shift Assay.

Experimental Protocol: Anti-inflammatory Cytokine Panel

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS in the presence of varying concentrations of the test compounds.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Use a multiplex immunoassay (e.g., Luminex-based assay or ELISA array) to simultaneously quantify the levels of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant.

  • Data Analysis: Determine the IC50 for the inhibition of each cytokine for each compound.

Causality and Self-Validation: This assay provides a phenotypic readout of the compound's anti-inflammatory activity. By measuring a panel of cytokines, researchers can identify whether a compound has a broad anti-inflammatory effect or selectively inhibits the production of specific cytokines. This helps to build a more comprehensive picture of the compound's mechanism of action and potential for off-target effects on different signaling pathways.

Interpreting the Data: A Framework for Decision Making

The data generated from these assays should be integrated to build a comprehensive cross-reactivity profile for each this compound derivative.

Table 2: Example Cross-Reactivity Data Summary

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cellular Anti-inflammatory IC50 (µM) (TNF-α inhibition)
Derivative A 50>10,0005,0001.2
Derivative B 1005008005.8
Derivative C 251503000.5

A highly selective compound will exhibit potent activity against the intended target with significantly weaker activity against off-targets (ideally >100-fold difference in IC50 values). The cellular activity should correlate with the biochemical potency on the primary target. Discrepancies may suggest that the cellular phenotype is due to off-target effects or that the compound has poor cell permeability.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive molecules. However, a thorough and early assessment of cross-reactivity is paramount to avoid costly late-stage failures in the drug development pipeline. By employing a multi-tiered experimental approach that combines broad biochemical profiling with relevant cell-based assays, researchers can gain a deeper understanding of the structure-activity and structure-selectivity relationships of their compounds.

The data presented in this guide, while not exhaustive, underscores the importance of such comparative studies. Future research should focus on generating more comprehensive and directly comparable cross-reactivity data for a wider range of this compound derivatives. This will not only aid in the development of more selective therapeutic agents but also contribute to a more fundamental understanding of the molecular determinants of small molecule promiscuity.

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  • Wang, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Molecules, 28(1), 386.
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comparative efficacy of different synthetic routes to 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxy-6-methoxybenzaldehyde

This compound is a valuable substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its unique substitution pattern, featuring hydroxyl, methoxy, and formyl groups in a specific ortho and meta arrangement, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of these functional groups allows for selective transformations, enabling the construction of intricate molecular architectures. Consequently, the efficient and high-yielding synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes, offering experimental data and field-proven insights to aid in methodological selection.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, tolerance for specific reagents, and the importance of yield versus process simplicity. The most prominent methods include:

  • Multi-Step Synthesis from 3-Methoxyphenol: A reliable, albeit longer, route involving protection of the hydroxyl group, followed by a regioselective formylation and subsequent deprotection.

  • Directed Ortho-Metalation (DoM): A powerful and highly regioselective method that utilizes a directed metalating group to activate the C2 position for formylation.

  • The Duff Reaction: A classic electrophilic aromatic substitution that directly formylates phenols using hexamethylenetetramine (HMTA).

  • The Reimer-Tiemann Reaction: A well-known method for the ortho-formylation of phenols using chloroform in a basic medium.

This guide will dissect the first three routes in detail, as the Reimer-Tiemann reaction often suffers from poor regioselectivity and the formation of tarry by-products in this specific context, making it a less favorable option for clean, high-yield synthesis[1][2].

In-Depth Analysis of Key Synthetic Routes

Route A: Multi-Step Synthesis via Protection-Formylation-Deprotection

This strategy is a robust and frequently employed method for achieving high yields of the desired product. It is based on a logical sequence of protecting the reactive phenol, directing the formylation to the desired position, and then liberating the phenol. A common variant of this route achieves an overall yield of approximately 44-45%[3].

Causality Behind Experimental Choices:

  • Protection: The phenolic hydroxyl group of the starting material, 3-methoxyphenol, is acidic and highly activating. To prevent side reactions during the formylation step (which often involves strong bases or electrophiles that can react at the oxygen), it is temporarily "masked" with a protecting group. The tetrahydropyranyl (THP) group is often chosen for its ease of installation and clean removal under mildly acidic conditions.

  • Formylation: Once the hydroxyl group is protected, the electronic landscape of the aromatic ring is altered. The formylation is then typically achieved via ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The two alkoxy groups collaboratively direct the lithiation to the C2 position, ensuring high regioselectivity.

  • Deprotection: The final step involves the hydrolytic cleavage of the protecting group (e.g., THP ether) to regenerate the free hydroxyl group, yielding the target molecule.

Route B: Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation is arguably the most elegant and efficient strategy for the synthesis of this compound. It leverages the ability of heteroatom-containing functional groups to direct a strong base (typically an organolithium reagent like n-BuLi) to deprotonate the adjacent ortho position.

Mechanistic Insight:

The starting material for this route is 1,3-dimethoxybenzene, which can be easily prepared from 3-methoxyphenol. The two methoxy groups act as powerful Directed Metalation Groups (DMGs). The lithium atom of n-BuLi coordinates to the oxygen atoms of both methoxy groups, which positions the butyl anion to abstract the proton at the C2 position—the most acidic and sterically accessible site between them. This generates a highly reactive aryllithium intermediate. This intermediate is then trapped (quenched) with a suitable formylating agent, such as DMF, to install the aldehyde group with near-perfect regioselectivity[3][4]. The subsequent workup hydrolyzes the intermediate to give the final product. While this method is conceptually a single step from 1,3-dimethoxybenzene, it is effectively a two-step process from the more common starting material, 3-methoxyphenol.

Route C: The Duff Reaction

The Duff reaction is a one-pot formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid (TFA)[5][6]. It is an electrophilic aromatic substitution where a complex derived from HMTA acts as the formylating agent.

Operational Principles and Limitations:

The reaction requires a strongly activated aromatic ring, a condition met by 3-methoxyphenol. The hydroxyl group is a powerful ortho-, para-director, and formylation occurs preferentially at the position ortho to it[5][7]. However, the Duff reaction is known for several drawbacks:

  • Low Yields: Yields are often modest, typically in the 15-20% range, due to the formation of multiple by-products and polymeric materials[6][8].

  • Harsh Conditions: The reaction often requires high temperatures (150-160 °C), which can lead to decomposition of sensitive substrates[8].

  • Regioselectivity Issues: While ortho-formylation is preferred, formylation at other activated positions can occur, leading to a mixture of isomers that require purification.

Despite its limitations, the Duff reaction's operational simplicity makes it an option for small-scale synthesis where yield is not the primary concern.

Comparative Efficacy: A Data-Driven Summary

To facilitate an objective comparison, the key performance metrics for each synthetic route are summarized in the table below.

Parameter Route A: Multi-Step (Protection-Formylation-Deprotection) Route B: Directed Ortho-Metalation (DoM) Route C: The Duff Reaction
Starting Material 3-Methoxyphenol1,3-Dimethoxybenzene (from 3-Methoxyphenol)3-Methoxyphenol
Key Reagents DHP, acid catalyst, n-BuLi, DMF, aq. acidn-BuLi, DMFHexamethylenetetramine (HMTA), Glyceroboric acid or TFA
Typical Overall Yield ~44-45%[3]High (often >80% for formylation step)Low to Moderate (typically 15-20%)[8]
Regioselectivity Very HighExcellent (near-exclusive C2 formylation)Moderate (primarily ortho to -OH, but isomers possible)
Reaction Conditions Multiple steps, requires anhydrous conditions for lithiationRequires stringent anhydrous/inert atmosphereHigh temperatures (150-160 °C), one-pot
Advantages Reliable, good overall yield, high purityHigh yield, excellent regioselectivity, fewer steps from dialkoxybenzeneOperationally simple, one-pot procedure
Disadvantages Multiple synthetic steps, requires chromatographyRequires handling of pyrophoric n-BuLi, strict anhydrous conditionsLow yields, harsh conditions, potential for by-products

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthetic routes.

G cluster_A Route A: Multi-Step Synthesis 3-MP 3-Methoxyphenol THP-Ether THP-Protected Phenol 3-MP->THP-Ether DHP, H+ Aldehyde-THP Formylated THP-Ether THP-Ether->Aldehyde-THP 1. n-BuLi 2. DMF Target_A 2-Hydroxy-6-methoxy- benzaldehyde Aldehyde-THP->Target_A Aq. Acid G cluster_B Route B: Directed Ortho-Metalation (DoM) 1,3-DMB 1,3-Dimethoxybenzene Lithiate 2-Lithio-1,3-dimethoxybenzene 1,3-DMB->Lithiate n-BuLi, THF Target_B 2,6-Dimethoxybenzaldehyde (Hydrolysis to Target) Lithiate->Target_B DMF

Caption: Reaction scheme for the Directed Ortho-Metalation (DoM) route.

G cluster_C Route C: The Duff Reaction 3-MP_Duff 3-Methoxyphenol Intermediate Iminium Intermediate 3-MP_Duff->Intermediate HMTA, Acid Δ Target_C 2-Hydroxy-6-methoxy- benzaldehyde Intermediate->Target_C Acid Hydrolysis

Caption: General scheme for the Duff Reaction applied to 3-methoxyphenol.

Workflow for Synthetic Route Selection

The choice of synthesis should be guided by the specific needs of the research project. The following workflow provides a logical decision-making process.

G start Define Project Priorities q1 Is highest possible yield and purity the primary goal? start->q1 q2 Are multi-step syntheses acceptable? q1->q2 Yes q4 Is operational simplicity more important than yield? q1->q4 No q3 Is handling of pyrophoric reagents (n-BuLi) feasible? q2->q3 Yes routeA Route A: Multi-Step Synthesis (Protection-Formylation-Deprotection) Reliable, high purity, good yield. q2->routeA No q3->routeA No routeB Route B: Directed Ortho-Metalation Excellent yield and selectivity, fewer steps. q3->routeB Yes routeC Route C: Duff Reaction Simple one-pot method, but low yield. q4->routeC Yes reconsider Re-evaluate priorities or consider alternative substrates. q4->reconsider No

Caption: Decision workflow for selecting the optimal synthetic route.

Detailed Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation (DoM) of 1,3-Dimethoxybenzene

This protocol is adapted from procedures known to be effective for the formylation of alkoxy-substituted benzenes.[3]

Step 1: Preparation of 1,3-Dimethoxybenzene (if starting from 3-methoxyphenol)

  • To a stirred solution of 3-methoxyphenol (10.0 g, 80.5 mmol) in acetone (150 mL), add anhydrous potassium carbonate (22.3 g, 161 mmol).

  • Add dimethyl sulfate (12.2 g, 96.6 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 2M NaOH (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1,3-dimethoxybenzene, which can be purified by distillation if necessary.

Step 2: Formylation of 1,3-Dimethoxybenzene

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1,3-dimethoxybenzene (5.0 g, 36.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and add anhydrous N,N-dimethylformamide (DMF, 1.3 eq, 3.44 g, 47.1 mmol) dropwise.

  • Stir the mixture for an additional 2 hours, allowing it to warm to room temperature.

  • Quench the reaction by carefully pouring it into a beaker containing 1M HCl (100 mL) and ice.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo. The resulting crude product, 2,6-dimethoxybenzaldehyde, can be purified by column chromatography. Note: For the target this compound, a selective demethylation step would be required, which adds complexity. The multi-step synthesis (Route A) is often more direct for achieving the final target.

Protocol 2: Multi-Step Synthesis from 3-Methoxyphenol

This protocol is a conceptual representation based on the successful three-step synthesis mentioned in the literature.[3]

Step 1: Protection of 3-Methoxyphenol

  • Dissolve 3-methoxyphenol (10.0 g, 80.5 mmol) in dichloromethane (150 mL).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq, 8.1 g, 96.6 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the THP-protected ether, which is often used without further purification.

Step 2: Formylation of the Protected Phenol

  • Follow the lithiation and formylation procedure as described in Protocol 1, Step 2 , using the THP-protected 3-methoxyphenol as the starting material.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude formylated THP-ether from the previous step in a mixture of THF (100 mL) and 1M HCl (50 mL).

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete removal of the THP group.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Conclusion

The synthesis of this compound is best accomplished through rational, multi-step approaches that prioritize regiochemical control. For researchers seeking high yields and purity, the Multi-Step Synthesis from 3-Methoxyphenol (Route A) , which relies on a protection-formylation-deprotection sequence, is a highly reliable method, delivering the product in a good overall yield of ~45%.[3] The Directed Ortho-Metalation (DoM) of a dialkoxy precursor (Route B) offers a more elegant and potentially higher-yielding alternative for the key formylation step, but requires stringent anhydrous conditions and the handling of pyrophoric reagents. In contrast, classical methods like the Duff Reaction (Route C) , while operationally simple, are generally plagued by low yields and are less suitable for preparing significant quantities of the pure target compound. The selection of the optimal route should therefore be a deliberate choice based on an evaluation of laboratory capabilities, scale, and the ultimate importance of yield and purity.

References

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. [Link]
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  • Reimer–Tiemann reaction - Wikipedia. [Link]
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  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]
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Decoding the Molecular Endgame: A Comparative Guide to Validating the Mechanism of Action for 2-Hydroxy-6-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous mechanistic studies. The 2-hydroxy-6-methoxybenzaldehyde scaffold represents a class of molecules with significant potential, structurally similar to natural compounds known for a range of biological activities.[1][2] However, elucidating the precise mechanism of action (MoA) for its derivatives is a critical hurdle in their development. This guide provides an in-depth comparison of modern experimental strategies to validate the MoA of these derivatives, moving beyond a simple listing of protocols to explain the "why" behind each experimental choice. Our focus will be on a hypothetical derivative, "HMB-D," which has shown potent anti-proliferative effects in cancer cell lines, to illustrate a practical validation workflow.

The Central Hypothesis: HMB-D as a Kinase Inhibitor

Phenotypic screens often provide the first tantalizing glimpse of a compound's potential.[3] In our case, HMB-D inhibits the growth of a specific cancer cell line. Based on the well-established role of protein kinases in oncogenic signaling, a primary hypothesis is that HMB-D directly inhibits a key kinase in a critical pro-survival pathway.[4] Validating this hypothesis requires a multi-pronged approach to build a robust and self-validating body of evidence.

A Triad of Validation: From Direct Binding to Cellular Consequences

A credible MoA validation rests on three pillars of experimental evidence:

  • Direct Target Engagement: Does the compound physically interact with the hypothesized target protein in a cellular context?

  • Target Activity Modulation: Does this interaction translate into a functional modulation of the target protein's activity?

  • Downstream Pathway Analysis: Does the modulation of the target's activity lead to the expected downstream cellular and phenotypic effects?

This guide will compare and contrast key methodologies within each of these pillars.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

Identifying the direct molecular target of a small molecule within the complex proteome of a cell is a formidable challenge.[3][5] Here, we compare two powerful, yet fundamentally different, approaches: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS), specifically using kinobeads.

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography (Kinobeads)
Principle Ligand binding increases the thermal stability of the target protein.[6][7][8]Immobilized, broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome.[4][9][10]
Compound Requirement No modification of the test compound is needed.[6]Requires synthesis of an affinity probe (immobilized HMB-D).
Primary Output A "thermal shift" in the melting curve of the target protein in the presence of the compound.[7][8]Identification and relative quantification of kinases that are "competed off" the beads by the free compound.[10]
Key Advantage Confirms target engagement in intact cells, accounting for cell permeability and metabolism.[7][11]Provides a broad, unbiased screen of the kinome, potentially identifying unexpected off-targets.[9]
Potential Limitation Requires a specific antibody for the hypothesized target for detection (typically by Western Blot).[11]Does not directly confirm engagement in intact cells; relies on cell lysates.[4] The immobilization of the compound might sterically hinder binding to some targets.[12]
Experimental Workflow: A Head-to-Head Comparison

G cluster_0 CETSA Workflow cluster_1 Kinobeads Workflow a1 Treat intact cells with HMB-D or vehicle a2 Heat cell aliquots across a temperature gradient a1->a2 a3 Lyse cells and separate soluble/aggregated proteins a2->a3 a4 Detect soluble target protein (e.g., Western Blot) a3->a4 a5 Plot melt curves and determine thermal shift (ΔTm) a4->a5 b1 Prepare cell lysate b2 Incubate lysate with free HMB-D (at varying concentrations) b1->b2 b3 Add kinobeads to capture unbound kinases b2->b3 b4 Elute bound kinases and analyze by LC-MS/MS b3->b4 b5 Identify kinases showing dose-dependent reduction in binding b4->b5

Caption: Comparative workflows for CETSA and Kinobeads target identification.

Pillar 2: Demonstrating Functional Modulation of the Target

Once direct binding is established, the next critical step is to demonstrate that this binding event has a functional consequence on the target protein. For a kinase, this means inhibiting its catalytic activity.

In Vitro Kinase Assays vs. In-Cell Target Phosphorylation

A direct comparison can be made between traditional in vitro kinase assays using purified recombinant protein and cell-based assays that measure the phosphorylation of the kinase's known substrate.

Assay TypeIn Vitro Kinase AssayIn-Cell Substrate Phosphorylation Assay
Principle Measures the ability of HMB-D to inhibit the transfer of phosphate from ATP to a substrate by a purified kinase.Measures the phosphorylation level of a known downstream substrate of the target kinase within the cell.
Primary Output IC50 value (concentration of HMB-D required to inhibit 50% of kinase activity).Reduction in the phospho-substrate signal (e.g., by Western Blot or ELISA) upon HMB-D treatment.
Key Advantage Provides a direct, quantitative measure of the compound's potency on the isolated target.Confirms that the compound is active at its target in a physiological context, downstream of the binding event.
Potential Limitation May not accurately reflect potency in a cellular environment due to factors like ATP concentration and the presence of scaffolding proteins.The phosphorylation of the substrate could be influenced by other kinases, requiring careful experimental design.
Logical Flow: From Binding to Functional Inhibition

G HMB_D HMB-D TargetKinase Target Kinase HMB_D->TargetKinase Binds to (Validated by CETSA) HMB_D->TargetKinase Inhibits (IC50 Assay) Substrate Substrate TargetKinase->Substrate Phosphorylates TargetKinase->Substrate Inhibition leads to reduced phosphorylation PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate

Caption: Logical relationship between binding, inhibition, and substrate phosphorylation.

Pillar 3: Connecting Target Inhibition to the Cellular Phenotype

The final, and perhaps most crucial, piece of the puzzle is linking the specific inhibition of the target kinase to the observed anti-proliferative phenotype. This is where genetic methods provide unparalleled clarity, allowing for a direct comparison between the effects of the small molecule inhibitor and the genetic knockdown of the target.

RNA Interference (RNAi) as a Validation Tool

By using small interfering RNAs (siRNAs) to specifically silence the gene encoding the target kinase, we can mimic the effect of a highly specific inhibitor.[13]

ApproachHMB-D TreatmentsiRNA-mediated Knockdown of Target Kinase
Method Pharmacological inhibitionGenetic knockdown of the target protein.[14]
Measurement Dose-dependent decrease in cell proliferation (e.g., via MTS or CellTiter-Glo assay).Decrease in cell proliferation following siRNA transfection.
Validation Principle Phenocopy: The cellular phenotype induced by the compound should mirror the phenotype resulting from the genetic knockdown of the proposed target.[13]
Strength Directly evaluates the drug candidate.Provides a highly specific method to validate the target's role in the observed phenotype.[14]
Consideration Potential for off-target effects of the compound.Potential for incomplete knockdown or off-target effects of the siRNA; requires careful validation.

If HMB-D's anti-proliferative effect is indeed mediated by the target kinase, then reducing the expression of this kinase should result in a similar anti-proliferative effect. Furthermore, cells with a knockdown of the target kinase should show reduced sensitivity to HMB-D, as the primary target is already diminished.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Melt Curve
  • Cell Culture and Treatment: Plate cells (e.g., 1-2 million cells per condition) and allow them to adhere overnight. Treat cells with HMB-D at a desired concentration (e.g., 10x the proliferation IC50) or vehicle (DMSO) for 2 hours.

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[6]

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Cool at room temperature for 3 minutes.[6]

  • Lysis and Fractionation: Lyse the cells via three freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[6]

  • Detection: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western Blot using a primary antibody specific for the target kinase.

  • Analysis: Quantify the band intensities at each temperature for both vehicle and HMB-D treated samples. Plot the percentage of soluble protein relative to the lowest temperature against temperature to generate melt curves. The shift in the midpoint of the curve (Tm) indicates target engagement.

Protocol 2: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow and harvest cells, then lyse in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the lysate (e.g., 500 µg per sample). Add increasing concentrations of HMB-D or vehicle and incubate for 45 minutes at 4°C.

  • Kinobeads Pulldown: Add a slurry of pre-washed kinobeads to each sample and incubate for 1 hour at 4°C with rotation to capture kinases.[9]

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and perform in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[15]

  • Data Analysis: Identify kinases that show a dose-dependent decrease in abundance in the HMB-D treated samples compared to the vehicle control. These are the primary binding targets.

Conclusion

Validating the mechanism of action for a novel compound like a this compound derivative is a systematic process of hypothesis generation and rigorous testing. No single experiment is sufficient. By integrating direct, label-free target engagement studies like CETSA with broader, unbiased approaches like kinobead profiling, and then corroborating these findings with functional assays and genetic validation, researchers can build a compelling, multi-faceted case for a specific MoA. This logical, self-validating workflow is essential for the successful progression of promising compounds from discovery to clinical application.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. G. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
  • Terstiege, F., & Linscheid, M. W. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1548-1557. [Link]
  • Broad Institute. (n.d.).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., & Weissig, H. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 10(4), 1887-1896. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 22(2), 322-333. [Link]
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Kosciolek, T., & Vähä-Koskela, M. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., & Weissig, H. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(2), 534-544. [Link]
  • WJBPHS. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks. [Link]
  • MDPI. (2023). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]
  • Li, Y., & Zhu, L. (2024). 2-hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15. [Link]
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. [Link]
  • Liu, X., et al. (2013). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 18(10), 12095-12108. [Link]
  • Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. Planta Medica, 65(1), 19-22. [Link]
  • Frontiers. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [Link]
  • PubMed. (2025).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2.
  • ResearchGate. (2025). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

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quantitative analysis of 2-Hydroxy-6-methoxybenzaldehyde in plant extracts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 2-Hydroxy-6-methoxybenzaldehyde in Plant Extracts: A Comparative Review of Chromatographic Techniques

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex matrices like plant extracts is paramount. This compound, a phenolic aldehyde, represents a class of compounds with significant interest for their potential therapeutic and aromatic properties. Unlike its more extensively studied isomer, 2-hydroxy-4-methoxybenzaldehyde (a key flavor component in medicinal plants like Hemidesmus indicus), the analytical methodologies for the 6-methoxy variant are less commonly documented.[1][2][3]

This guide provides a comprehensive comparison of the primary chromatographic techniques for the : High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). We will delve into the causality behind experimental choices, present detailed protocols adapted from methodologies for similar analytes, and offer a framework for robust method validation in line with international standards.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is not arbitrary; it is dictated by the specific research question, the physicochemical properties of the analyte, the complexity of the sample matrix, and the required performance characteristics such as sensitivity, selectivity, and throughput. For a compound like this compound, which may be present at low concentrations and alongside numerous interfering compounds, a robust and validated method is essential for generating reliable and reproducible data.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase configuration, is a cornerstone of phytochemical analysis due to its versatility, high resolution, and suitability for a wide range of polar to moderately non-polar compounds.

Expertise & Experience: The Rationale Behind HPLC

The choice of HPLC for analyzing phenolic aldehydes is grounded in its ability to separate compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[6] For this compound, the presence of a hydroxyl and an aldehyde group imparts sufficient polarity, making it an ideal candidate for reverse-phase HPLC. The method offers excellent quantitative performance and can be readily coupled with various detectors, with Diode Array Detection (DAD) or UV-Vis being the most common for chromophore-containing molecules like this one.

Experimental Protocol: A Validated HPLC-DAD/UV Method

This protocol is adapted from validated methods for the isomeric 2-hydroxy-4-methoxybenzaldehyde and serves as a robust starting point for method development.[7][8][9]

Step 1: Sample Preparation (Ultrasound-Assisted Extraction)

  • Accurately weigh 1.0 g of dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol. The choice of methanol is due to its high efficacy in extracting phenolic compounds.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient cell wall disruption and extraction.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulate matter.[7]

Step 2: Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.[9]

Step 3: Instrumentation and Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (containing 0.1% acetic acid) in a 60:40 (v/v) ratio. Acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.[7]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL
Column Temperature 30°C

| Detector | DAD or UV-Vis Detector set at the wavelength of maximum absorbance (λmax) for this compound. |

Step 4: Method Validation The method must be validated according to International Conference on Harmonisation (ICH) guidelines.[5] This involves assessing:

  • Specificity: Ensuring the analyte peak is free from co-eluting impurities, often confirmed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Confirmed by a high correlation coefficient (r² > 0.999) for the calibration curve.[10]

  • Accuracy: Determined by spike-recovery experiments, with acceptable recovery typically in the 95-105% range.

  • Precision: Assessed at intra-day and inter-day levels, with a relative standard deviation (RSD) of <2%.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[9]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant Powdered Plant Material extract Methanol Extraction (Sonication) plant->extract concentrate Evaporation & Reconstitution extract->concentrate filter_sample 0.45 µm Filtration concentrate->filter_sample hplc HPLC System (C18 Column, Isocratic Mobile Phase) filter_sample->hplc Inject Sample standard Reference Standard stock Stock Solution (1 mg/mL) standard->stock working Serial Dilutions stock->working working->hplc Inject Standards chromatogram Generate Chromatogram hplc->chromatogram integrate Peak Integration & Identification chromatogram->integrate calibrate Calibration Curve Plot integrate->calibrate quantify Quantification of Analyte integrate->quantify calibrate->quantify

Caption: General workflow for HPLC-based quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds.

Expertise & Experience: The Rationale Behind GC-MS

This compound is sufficiently volatile to be amenable to GC analysis. The primary advantage of GC-MS is the coupling of chromatographic separation with mass spectrometric detection. This provides two orthogonal points of identification (retention time and mass spectrum), dramatically increasing confidence in analyte identification and offering unparalleled selectivity, which is crucial when dealing with complex plant extracts.[11] However, the polar hydroxyl group can cause peak tailing on standard non-polar GC columns. Therefore, a derivatization step is often employed to block this active site, improving chromatographic performance.

Experimental Protocol: A Derivatization-Based GC-MS Method

This protocol incorporates a silylation step to enhance volatility and peak shape.

Step 1: Sample Preparation (Steam Distillation)

  • For volatile components, steam hydrodistillation is an effective extraction method.[1][12] Place 20 g of fresh or dried plant material in a distillation flask with water.

  • Perform steam distillation for 3 hours, collecting the distillate.

  • Extract the aqueous distillate three times with 30 mL of dichloromethane or diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully concentrate the extract to 1 mL under a gentle stream of nitrogen.

Step 2: Derivatization

  • Transfer a 100 µL aliquot of the extract or standard solution to a clean vial and evaporate to complete dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine (as a catalyst).[13]

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Cool to room temperature before injection.

Step 3: Instrumentation and Conditions

Parameter Condition
GC Column Non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250°C
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Interface Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification, monitoring characteristic ions of the derivatized analyte) |

Step 4: Data Analysis and Quantification

  • Identify the TMS-derivatized this compound peak by its retention time and by comparing its mass spectrum to a reference library.

  • For quantification, build a calibration curve by plotting the peak area of a specific, abundant ion (monitored in SIM mode) against the concentration of derivatized standards.[7]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant Plant Material extract Steam Distillation & Solvent Extraction plant->extract concentrate Concentration extract->concentrate derivatize Derivatization (Silylation) concentrate->derivatize gcms GC-MS System (Capillary Column, Temp Program) derivatize->gcms Inject Sample tic Generate Total Ion Chromatogram gcms->tic spectrum Mass Spectrum Analysis & Library Match tic->spectrum Peak ID sim Quantification using SIM tic->sim

Caption: General workflow for GC-MS based quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of planar chromatography that offers high sample throughput, low operating costs, and parallel analysis, making it an excellent tool for quality control and screening.[14]

Expertise & Experience: The Rationale Behind HPTLC

HPTLC operates on the principle of adsorption chromatography, where compounds are separated on a thin layer of adsorbent (typically silica gel) by a developing solvent.[6] Its key advantage is that multiple samples and standards can be analyzed simultaneously on the same plate, reducing analysis time and solvent consumption per sample.[15] For a compound like this compound, HPTLC provides a rapid and cost-effective method for quantification, particularly in a quality control setting where many samples need to be processed.

Experimental Protocol: A Validated HPTLC-Densitometry Method

This protocol is based on established methods for quantifying phenolic compounds in herbal extracts.[16]

Step 1: Sample and Standard Application

  • Use the same methanolic extracts as prepared for the HPLC method.

  • On a pre-coated HPTLC silica gel 60 F₂₅₄ plate, apply 5 µL of the sample and standard solutions as 8 mm bands using an automated applicator (e.g., Linomat or ATS4). This ensures reproducibility.

Step 2: Chromatographic Development

  • Develop the plate in a twin-trough chamber previously saturated with the mobile phase for 20 minutes. A suitable mobile phase for separating phenolic aldehydes is Toluene:Ethyl Acetate:Formic Acid (e.g., 7:2:1, v/v/v).

  • Allow the solvent front to migrate 80 mm up the plate.

  • After development, dry the plate in a stream of warm air.

Step 3: Densitometric Analysis

  • Visualize the plate under UV light at 254 nm (for fluorescence quenching) or 366 nm (if derivatization with a fluorescent agent is used).

  • Perform densitometric scanning using a TLC scanner at the wavelength of maximum absorbance of the analyte.

  • The scanner software will generate a chromatogram and integrate the peak areas.

Step 4: Quantification and Validation

  • Quantification is achieved by plotting the peak area of the standards against their concentration to create a calibration curve.

  • Confirm the identity of the analyte spot in the sample by comparing its retardation factor (Rƒ) and its in-situ UV-Vis spectrum with that of the reference standard.[16]

  • The method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.[16]

Workflow Diagram: HPTLC Analysis

HPTLC_Workflow cluster_prep Plate Preparation cluster_analysis Chromatography cluster_data Detection & Quantification plate HPTLC Silica Plate apply Automated Sample & Standard Application plate->apply develop Chamber Saturation & Plate Development apply->develop dry Drying develop->dry scan Densitometric Scanning (UV/Vis) dry->scan spectrum Confirm Peak by Rf & In-Situ Spectrum scan->spectrum quantify Quantify via Calibration Curve scan->quantify

Caption: General workflow for HPTLC-based quantification.

Performance Comparison

The following table summarizes the key performance characteristics of the three techniques for the quantitative analysis of this compound. The values are representative and based on performance for similar phenolic compounds, as specific data for the 6-methoxy isomer is limited.[9][16]

ParameterHPLC-UV/DADGC-MSHPTLC-Densitometry
Principle Partition ChromatographyGas-Liquid Partition + Mass AnalysisAdsorption Chromatography
Selectivity Good to ExcellentUnsurpassed (RT + Mass Spectrum)Moderate to Good
Sensitivity (Typical LOQ) Low µg/mL to high ng/mL[9]Low ng/mL to pg/mLMid-to-high ng per band[16]
Throughput Sequential (one sample at a time)SequentialHigh (parallel analysis of many samples)
Cost per Sample ModerateHighLow[15]
Solvent Consumption HighLowVery Low
Key Advantage Versatility, robustness, well-establishedHighest specificity and sensitivityHigh throughput, cost-effective for QC
Key Disadvantage Higher solvent usage, sequential analysisRequires volatile/derivatized analyte, complex instrumentationLower resolution compared to HPLC/GC

Conclusion and Recommendations

Selecting the optimal analytical method for quantifying this compound in plant extracts is a decision guided by the specific objectives of the analysis.

  • For routine Quality Control (QC) and screening of a large number of samples where cost and speed are critical, HPTLC is an outstanding choice. Its ability to perform parallel analysis makes it highly efficient and economical.[14]

  • For robust, accurate quantification in research and drug development , where high precision and reliability are essential, HPLC-UV/DAD is the gold standard. It is a versatile and highly validated technique for a broad range of phytochemicals.[10]

  • For identification confirmation, trace-level quantification, and metabolomic studies , where absolute certainty of identification and the highest sensitivity are required, GC-MS is the unparalleled option. Its specificity can resolve ambiguities that might arise in complex extracts.

Ultimately, the development and rigorous validation of any chosen method according to established guidelines are non-negotiable.[5] This ensures that the generated data is accurate, reliable, and fit for its intended purpose, upholding the highest standards of scientific integrity.

References

  • Pauli, G. F., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products.
  • Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Srivastava, M. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. ResearchGate.
  • Dey, S. K., et al. (2021). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research.
  • Kim, D., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules.
  • Rathi, S. S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.
  • Joshi, R. K. (2011). HPTLC Quantitation of 2-Hydroxy-4-methoxybenzaldehyde in Hemidesmus indicus R.Br. Root Powder and Extract. Journal of Planar Chromatography – Modern TLC.
  • Sireesha, B., et al. (2018). A Review on Comparison of HPLC and HPTLC. ResearchGate.
  • Dr. P. Saranraj. (2024). Difference Between HPLC and HPTLC. YouTube.
  • Sircar, D., et al. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate.
  • Sircar, D., et al. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate.
  • MDPI. (2025). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. PubChem.
  • Prathibha Devi, C. S., et al. (2020). GC-MS analysis of Hemidesmus indicus (L.) R. Br. roots and quantification of 2-hydroxy-4-methoxy benzaldehyde through RP-HPLC. Madras Agricultural Journal.
  • D'Ippolito, G., et al. (2024). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. MDPI.
  • Nagarajan, S., & Rao, J. (2003). Determination of 2-Hydroxy-4-Methoxybenzaldehyde in Roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br. ResearchGate.

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A Comparative Analysis of the Antioxidant Properties of Hydroxy-Methoxybenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmacology, food science, and materials research, the quest for effective and safe antioxidants is perpetual. Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of this research due to their potent free-radical scavenging abilities.[1][2] Among these, hydroxy-methoxybenzaldehyde isomers—notably vanillin, isovanillin, and ortho-vanillin—present a fascinating case study in structure-activity relationships. This guide provides an in-depth comparison of their antioxidant properties, supported by experimental data and mechanistic insights, to aid researchers in selecting and applying these compounds.

The Isomers: Subtle Structural Shifts, Profound Functional Consequences

The antioxidant capacity of a phenolic compound is intimately linked to its molecular structure.[3][4] Vanillin, isovanillin, and o-vanillin share the same chemical formula (C₈H₈O₃) but differ in the arrangement of their hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring. This seemingly minor variation has a dramatic impact on their chemical reactivity and, consequently, their biological activity.[5]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is para to the aldehyde, with an ortho-methoxy group.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The positions are swapped, with the hydroxyl group meta to the aldehyde and ortho to the methoxy group.[6]

  • ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is ortho to the aldehyde, a position that allows for strong intramolecular hydrogen bonding.

Caption: Chemical structures of the three primary hydroxy-methoxybenzaldehyde isomers.

Core Mechanisms of Phenolic Antioxidant Action

Phenolic compounds primarily neutralize free radicals through two mechanisms:[1][7]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxy radical is stabilized by resonance.[8]

  • Single Electron Transfer (SET): The antioxidant molecule donates an electron to the radical, forming a radical cation. This is often followed by proton loss.[8]

The efficiency of these processes depends on the O-H bond dissociation enthalpy (BDE) and the ionization potential, which are directly influenced by the molecule's substituent groups.[4]

HAT_Mechanism cluster_reactants cluster_products Phenol Phenolic Antioxidant (Ar-OH) Phenoxy Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy H• donation (HAT) Radical Free Radical (R•) Product Quenched Radical (R-H) Radical->Product

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.

Experimental Evaluation: Standardized Assays for Comparative Analysis

To objectively compare the antioxidant potential of these isomers, standardized in vitro assays are essential. Each assay operates on a different chemical principle, providing a more complete profile of a compound's activity.

This common assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[9][10]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the hydroxy-methoxybenzaldehyde isomers in methanol to create a series of concentrations (e.g., 10-1000 µM).

  • Reaction: Add a fixed volume of the DPPH solution (e.g., 200 µL) to a 96-well plate. Add a small volume of the sample solution (e.g., 20 µL) to initiate the reaction. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

The ABTS assay involves generating the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This assay is applicable to both hydrophilic and lipophilic compounds.[2]

Experimental Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[11][12]

  • Radical Generation: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.[11]

  • Working Solution: Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a large volume of the diluted ABTS•⁺ working solution (e.g., 190 µL) to a 96-well plate, followed by a small volume of the test sample (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Measurement: Read the absorbance at 734 nm.[11]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a vitamin E analog.

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. This is a SET-based mechanism.

Experimental Protocol:

  • Reagent Preparation: Prepare three stock solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.[13]

  • FRAP Working Reagent: Prepare the working reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[13]

  • Reaction: Add a large volume of the FRAP working reagent (e.g., 180 µL) to a 96-well plate. Add a small volume of the sample solution (e.g., 20 µL) and a blank (solvent only).

  • Incubation: Incubate the plate at 37°C for a defined time, typically 10-30 minutes.

  • Measurement: Read the absorbance at 593 nm.[13]

  • Calculation: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The results for the samples are expressed as Fe²⁺ equivalents (e.g., µM Fe(II)/g of sample).

Comparative Performance and Structure-Activity Relationship

Experimental data reveals a clear hierarchy in the antioxidant activity of these isomers, which can be directly attributed to their molecular structures.

IsomerDPPH Scavenging ActivityABTS Scavenging ActivityFRAP ValueMechanistic Rationale
Vanillin Weak to moderate[14][15]Strong[14][15]ModerateThe 4-OH group is available for H-donation. The ortho-methoxy group provides some steric hindrance but also stabilizes the resulting phenoxy radical. Its activity is assay-dependent, showing stronger performance in SET-based assays like ABTS.[15]
Isovanillin Moderate to strongStrongHighThe 3-OH group is less sterically hindered than vanillin's 4-OH group. The para-methoxy group effectively donates electron density to the ring, stabilizing the phenoxy radical, leading to generally higher activity.
o-Vanillin Very weak to negligible[16]WeakLowA strong intramolecular hydrogen bond forms between the 2-OH group and the adjacent aldehyde group. This bond significantly increases the O-H bond dissociation energy, making the hydrogen atom very difficult to abstract.[7][17] Consequently, its antioxidant activity is severely diminished, especially in HAT-based assays.

Note: The relative activities can vary based on specific experimental conditions. The data presented is a synthesis of typical findings.

A study directly comparing vanillin and o-vanillin in the DPPH assay found that at a 1 mM concentration, o-vanillin exhibited 66.4% scavenging activity, surprisingly higher than vanillin's 22.9%.[16] However, the reaction kinetics were significantly slower than the standard antioxidant Trolox, and the authors noted that the easier oxidation of o-vanillin in cyclic voltammetry experiments suggests it is a more potent antioxidant than vanillin.[16] This highlights that while the intramolecular hydrogen bond in o-vanillin is a critical factor, the overall electronic effects and the specific assay environment play complex roles. Nonetheless, the general consensus from a broader range of studies indicates that this hydrogen bond typically leads to lower overall antioxidant capacity compared to its isomers.

Conclusion for the Professional Audience

For researchers and drug development professionals, understanding the structure-activity relationship of hydroxy-methoxybenzaldehyde isomers is paramount for their effective application.

  • Isovanillin generally emerges as the most potent antioxidant of the three, owing to its accessible hydroxyl group and favorable electronic stabilization from the para-methoxy group.

  • Vanillin , the most widely available isomer, demonstrates respectable antioxidant activity, particularly in electron transfer-based systems, though it is often outperformed by isovanillin.[18][19]

  • o-Vanillin is a significantly weaker antioxidant due to the strong intramolecular hydrogen bond that deactivates its phenolic hydroxyl group.[17] This makes it a poor candidate for applications where radical scavenging is the primary goal.

This guide underscores the necessity of not only selecting an antioxidant based on reported efficacy but also understanding the chemical mechanisms that govern its activity. When designing experiments or formulating products, the choice of isomer should be a deliberate one, informed by the specific oxidative environment and the desired mechanism of action.

References

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  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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  • Odugbemi, T. O., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin.
  • Takao, K., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 29(5), 1123. [Link]
  • Adnan, M., et al. (2022). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Antioxidants, 11(12), 2439. [Link]
  • ResearchGate. (2021). Ferric reducing anti-oxidant power assay in plant extract.
  • ResearchGate. (2018). Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay.
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  • National Institutes of Health. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
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  • MDPI. (2023). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]
  • Rodríguez Mellado, J. M., et al. (2020). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 2(1), 1-10. [Link]
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Genotoxicity Assessment in Chemical Safety

In the landscape of chemical safety and drug development, the assessment of genotoxicity—the potential for a substance to damage the genetic material of cells—is a non-negotiable cornerstone.[1] Such damage can lead to mutations, chromosomal aberrations, and ultimately, may contribute to the development of cancer or heritable diseases.[1] This guide focuses on a strategic approach to evaluating the genotoxic profile of 2-Hydroxy-6-methoxybenzaldehyde, a flavoring agent and an isomer of vanillin, and its structural analogues.[2][3][4]

Benzaldehydes, as a chemical class, possess an aldehyde functional group, which can be inherently reactive towards biological nucleophiles like DNA.[5] However, this reactivity is modulated by other substituents on the aromatic ring, such as hydroxyl and methoxy groups, which influence the compound's metabolic fate and detoxification. Therefore, a simple structural alert is insufficient for a safety assessment; a robust, evidence-based experimental approach is required.

This guide presents a tiered, logical workflow for genotoxicity testing, grounded in the principles of regulatory guidelines established by the Organisation for Economic Co-operation and Development (OECD).[6] We will move from high-throughput in vitro screening assays to more complex in vivo studies, explaining not just the protocols but the scientific rationale that justifies each experimental choice and informs the overall weight of evidence.

Part 1: The Foundational In Vitro Test Battery

The initial phase of any genotoxicity assessment relies on a battery of in vitro tests designed to detect the three primary endpoints of genetic damage: gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).[1][7] This approach is a core recommendation of international regulatory bodies like the ICH and OECD and serves as an effective screen that minimizes animal use.[6][7]

G cluster_0 Initial In Vitro Screening cluster_1 Data Analysis & Decision Point cluster_2 Outcome TestCompound Test Compound (this compound) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) Detects Gene Mutations TestCompound->Ames Micronucleus In Vitro Micronucleus Assay (OECD TG 487) Detects Chromosome Damage TestCompound->Micronucleus Analysis Analyze Results (Mutagenicity, Clastogenicity, Cytotoxicity) Ames->Analysis Micronucleus->Analysis Negative Clearly Negative Analysis->Negative No Genotoxic Concern Positive Clearly or Equivocally Positive Analysis->Positive Proceed to Mechanistic & In Vivo Follow-up

Caption: Standard workflow for initial in vitro genotoxicity screening.

Method 1: The Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Expertise & Experience: The Ames test is the gatekeeper of genotoxicity screening. Its fundamental value lies in its ability to detect a wide range of chemicals that can induce point mutations, a primary mechanism of carcinogenesis.[8] We employ a panel of bacterial strains (Salmonella typhimurium and E. coli) with pre-existing mutations in the histidine or tryptophan operon, rendering them unable to synthesize the essential amino acid. A positive result, or "reversion," occurs when the test chemical causes a new mutation that restores the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium.

Trustworthiness: The protocol's integrity hinges on the mandatory inclusion of both negative (vehicle) and positive controls for each bacterial strain, both with and without metabolic activation. Crucially, the assay for a compound like this compound must be run in the presence and absence of an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9).[8] This is because the parent compound may not be genotoxic, but its metabolites could be. Conversely, metabolism can also detoxify a reactive compound. This dual approach ensures we are not misled by a substance's properties prior to mammalian metabolism.

Experimental Protocol: Ames Plate Incorporation Assay

  • Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Prepare positive controls (e.g., Sodium Azide for TA100/TA1535 without S9, 2-Aminoanthracene for all strains with S9).

  • Metabolic Activation: Prepare the S9 mix containing S9 fraction, co-factors (NADP), and buffer. Keep on ice.

  • Exposure: In a sterile tube, add 0.1 mL of an overnight bacterial culture (e.g., S. typhimurium TA98 or TA100), 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix or 0.5 mL of buffer.

  • Incubation: Vortex gently and pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few cell divisions, which is necessary for mutation fixation) to the tube, vortex, and pour evenly onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Assess for cytotoxicity by observing the thinning of the background bacterial lawn.

  • Data Analysis: A positive result is typically defined as a dose-related increase in revertant colonies that is at least double the concurrent vehicle control value.[9]

Method 2: The In Vitro Micronucleus Assay (OECD TG 487)

Expertise & Experience: While the Ames test screens for gene-level mutations, the micronucleus assay detects larger-scale damage at the chromosome level.[10] It identifies both clastogens, which break chromosomes, and aneugens, which interfere with the mitotic apparatus leading to chromosome loss. This is critical because some carcinogens are not mutagens in the Ames test but act through chromosomal damage. The assay visualizes "micronuclei," which are small, membrane-bound DNA fragments or whole chromosomes left behind in the cytoplasm after cell division.

Trustworthiness: To ensure we are only scoring cells that have completed one mitosis during the treatment period, Cytochalasin B is added to the culture. This agent inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells provides a self-validating system, confirming that the cell has undergone division and was susceptible to the formation of micronuclei. Cytotoxicity is simultaneously measured by calculating the Cytokinesis-Block Proliferation Index (CBPI), ensuring that any observed genotoxicity is not a secondary effect of cell death.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture mammalian cells (e.g., human TK6 or Chinese Hamster CHL cells) to an appropriate density.

  • Treatment: Expose the cells to various concentrations of the test compound, along with positive (e.g., Mitomycin C) and negative (vehicle) controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation.

  • Recovery: Wash the cells to remove the compound and resuspend them in fresh medium.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis. The total culture time should be approximately 1.5-2 normal cell cycles.

  • Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Simultaneously, determine the CBPI from at least 500 cells to assess cytotoxicity.

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Part 2: Mechanistic Elucidation and Comparative Analysis

A positive result in the initial screen is not a final verdict but a trigger for further investigation. The next logical step is to understand the type of DNA damage and to use more sensitive assays to confirm the finding.

G cluster_0 Decision Point cluster_1 Mechanistic Investigation cluster_2 In Vivo Confirmation InitialResult Positive or Equivocal Result from In Vitro Battery Comet Comet Assay (OECD TG 489) - Detects DNA strand breaks - Assesses oxidative damage (with enzymes) InitialResult->Comet Is damage due to strand breaks? Adduct DNA Adduct Analysis (LC-MS/MS) - Confirms direct covalent binding InitialResult->Adduct Is there direct DNA interaction? InVivoMN In Vivo Micronucleus Assay (OECD TG 474) - Assesses systemic exposure & ADME effects InitialResult->InVivoMN Is the effect relevant in a whole organism?

Caption: Decision-making workflow following a positive in vitro result.

Comparative Overview of Key Assays
AssayPrimary Endpoint DetectedPrincipleKey AdvantageKey Limitation
Ames Test Gene MutationBacterial reverse mutationHigh throughput, cost-effective, detects mutagensLacks mammalian metabolism/DNA repair context; can miss clastogens
In Vitro Micronucleus Chromosome Damage (Clastogenicity & Aneugenicity)Visualization of micronuclei in divided cellsDetects large-scale chromosome damage in mammalian cellsHigh concentrations can lead to false positives via non-genotoxic modes of action
Comet Assay DNA Strand BreaksElectrophoretic migration of damaged DNAHighly sensitive, detects a broad range of DNA damage, adaptable for mechanistic insightsDoes not directly measure mutation; can be transient damage
Method 3: The In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Expertise & Experience: The Comet assay is an invaluable tool for mechanistic insight. It directly visualizes DNA strand breaks in individual cells.[11] When cells are embedded in agarose, lysed, and subjected to electrophoresis at high pH, the supercoiled DNA unwinds and migrates out of the nucleus if breaks are present, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Causality: Why use this assay as a follow-up? If a compound is positive in the micronucleus test, the Comet assay can help distinguish between a direct DNA-damaging clastogen (which would likely be positive in the Comet assay) and an aneugen (which might be negative). Furthermore, the protocol can be modified by incorporating lesion-specific enzymes.[12] For instance, using enzymes like formamidopyrimidine DNA glycosylase (FPG) allows for the specific detection of oxidative DNA damage. This is highly relevant for phenolic compounds like this compound, which could potentially induce reactive oxygen species (ROS).

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cells in suspension or monolayer to the test compound for a short period (e.g., 1-4 hours).

  • Slide Preparation: Mix a small aliquot of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysing solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH buffer (pH >13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides to neutralize the alkali, then stain with a fluorescent DNA dye (e.g., SYBR Green).

  • Scoring: Visualize the slides using a fluorescence microscope and score the comets using validated imaging software. The primary metric is % Tail DNA.

  • Data Analysis: A positive result is a significant, dose-dependent increase in % Tail DNA compared to the vehicle control.

Part 3: The Bridge to Human Relevance - In Vivo Testing

Expertise & Experience: An in vitro positive result indicates a hazard—the intrinsic ability to cause genetic damage. However, to assess risk, we must understand if this hazard is expressed in a whole organism, which has complex systems of absorption, distribution, metabolism, and excretion (ADME) that can significantly alter a compound's effect.[13] In vivo testing is the critical bridge to human relevance.

Method 4: The In Vivo Micronucleus Assay (OECD TG 474)

Causality: This assay is the regulatory gold standard for confirming in vivo genotoxicity.[1][14] It directly addresses whether the test compound or its genotoxic metabolites can reach the target tissue (typically bone marrow) at a sufficient concentration to cause chromosomal damage. A negative result in a well-conducted in vivo study can often override a positive in vitro finding, particularly if it's demonstrated that the compound is rapidly detoxified or does not reach the target tissue.

Experimental Protocol: In Vivo Rodent Micronucleus Assay (Overview)

  • Dose Selection: Conduct a preliminary range-finding study to determine the Maximum Tolerated Dose (MTD).

  • Administration: Administer the test compound to rodents (usually mice or rats) via a relevant route of exposure (e.g., oral gavage), typically at three dose levels up to the MTD.

  • Sample Collection: Collect bone marrow from the femur or tibia at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation & Scoring: Prepare bone marrow smears on microscope slides, stain, and score for the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).

  • Toxicity Assessment: Measure toxicity by determining the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio). A significant decrease indicates bone marrow toxicity.

  • Data Analysis: A positive result requires a statistically significant, dose-dependent increase in micronucleated PCEs in at least one sex or at one time point, provided the results are within the historical control data range.

Comparative Genotoxicity Profile of Benzaldehyde Derivatives

CompoundStructureSummary of Genotoxicity DataReference
p-Methoxybenzaldehyde 4-OCH₃Generally considered not genotoxic . Negative in Ames and in vitro chromosomal aberration tests. Some equivocal in vitro findings were not confirmed in vivo.[15][16]
o-Methoxybenzaldehyde 2-OCH₃Expected to be not genotoxic based on read-across from the para-isomer.[17]
4-Hydroxybenzaldehyde 4-OHDoes not present a concern for genotoxicity . Negative in the Ames test.[18]
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃A safety assessment for its use as a flavouring agent concluded it is safe under the proposed conditions of use , implying a lack of genotoxic concern.[4]

This comparative data suggests that simple hydroxy and methoxy benzaldehydes are generally well-metabolized and detoxified, presenting a low risk for genotoxicity. While this provides a strong hypothesis, it does not replace the need for direct testing of this compound to confirm its safety profile.

Conclusion

Assessing the genotoxicity of this compound requires a systematic, multi-endpoint approach that is both scientifically rigorous and ethically responsible. The strategy outlined in this guide—beginning with the foundational in vitro Ames and micronucleus assays, followed by mechanistic studies like the Comet assay if warranted, and culminating in definitive in vivo testing—provides a comprehensive framework for hazard identification and risk assessment.

The causality behind each experimental choice is paramount: we use the Ames test for gene mutations, the micronucleus assay for chromosome damage, the Comet assay for mechanistic insight into DNA breaks, and in vivo studies to understand the real-world relevance in a complex biological system. While evidence from related benzaldehydes suggests a low potential for genotoxicity, only direct application of this validated testing battery can provide the definitive data required by researchers, drug developers, and regulatory agencies to ensure chemical safety.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory's chemical handling and disposal needs.

Immediate Safety and Hazard Identification

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its primary risks must be respected to ensure safe handling.

Hazard Classification:

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[1][2]
Causes serious eye irritationSerious Eye Irritation, Category 2[1][3]
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3[2][3]
Harmful to aquatic lifeShort-term (acute) aquatic hazard, Category 3

Essential Personal Protective Equipment (PPE):

Adherence to proper PPE is the first line of defense against accidental exposure. Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Wear compatible, chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

  • Lab Coat: A standard laboratory coat or other protective clothing is required to prevent skin exposure.[3]

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Pure Chemical Waste: Collect unused or expired this compound in its original container if it is in good condition. If the original container is compromised, transfer the waste to a new, clearly labeled, and compatible container.

  • Contaminated Labware and Debris: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a separate, designated container lined with a durable plastic bag.[6]

  • Solutions: If the waste is in a solvent, it must be collected in a designated liquid hazardous waste container. Ensure that the solvent is compatible with the container material and with other wastes that may be added to the same container. Halogenated and non-halogenated solvent wastes should be collected separately.[7]

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are critical for safety and regulatory compliance.

  • Container Requirements: All waste containers must be in good condition, leak-proof, and have a secure, tightly closing lid.[6][8] They must be chemically compatible with this compound.

  • Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste".[9][10] The label must also include:

    • The full chemical name: "this compound".[6]

    • The specific hazards of the contents (e.g., "Irritant"). Pictograms or other hazard warnings are also recommended.[9]

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are a regulatory requirement and a key component of laboratory safety.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9][10] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Segregation within the SAA: Ensure that the container of this compound waste is segregated from incompatible materials, such as strong oxidizing agents and strong bases.[2][11]

  • Inspections: The SAA should be inspected weekly to check for leaks and to ensure that all containers are properly sealed and labeled.[10]

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by a certified professional.

  • Contact your Environmental Health & Safety (EH&S) Office: Once the waste container is full or has been in the SAA for the maximum allowed time (check your institution's and local regulations), contact your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company to schedule a pickup.[6]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. This typically includes a hazardous waste manifest.

  • Disposal Method: The most common and appropriate disposal method for this compound is incineration by a licensed hazardous waste facility.[6]

Emergency Procedures for Accidental Spills

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 1.[6] A respirator may be necessary if dust is generated.[6]

  • Contain the Spill: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[6][12]

  • Clean-Up: Carefully sweep or scoop up the solid material and place it into a suitable, closed, and labeled container for hazardous waste.[4][12]

  • Decontaminate: After the bulk of the material is collected, decontaminate the spill site with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

  • Environmental Protection: Do not allow the spilled product or cleanup materials to enter drains or waterways.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A 1. Identify Waste (Pure chemical, contaminated items, or solution) B 2. Select a compatible, leak-proof waste container with a secure lid. A->B C 3. Label container with 'Hazardous Waste' and full chemical name. B->C D 4. Place waste chemical/contaminated items into container. Is this a mixed waste stream? Ensure no incompatible chemicals (e.g., strong oxidizers) are mixed. C->D E 5. Seal container and move to Satellite Accumulation Area (SAA). D->E F 6. Monitor container fill level and accumulation date. E->F G 7. Arrange for pickup by EH&S or certified disposal vendor. F->G H End: Waste properly disposed. G->H

Caption: Workflow for the safe disposal of this compound.

References

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 3-Hydroxy-4-methoxybenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet: Vanillin.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-.
  • Bio-Techne. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Benchchem. (n.d.). Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%.
  • Aldehyde Disposal. (n.d.). Aldehyde Disposal.
  • Sigma-Aldrich. (2014, October 21). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet: 2-Hydroxy-5-methoxybenzaldehyde.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Navigating the Safe Handling of 2-Hydroxy-6-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7), a compound frequently utilized as a pharmaceutical intermediate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a culture of proactive safety in the laboratory.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical. The primary routes of exposure are through skin contact, eye contact, and inhalation of the solid dust particles.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following recommendations are based on a risk assessment for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3][5] Therefore, the use of protective eyewear is mandatory.

  • Standard Laboratory Use: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for handling small quantities.[4]

  • Risk of Splashing or Dust Generation: When handling larger quantities or performing operations that may generate dust or splashes, chemical safety goggles are essential. In situations with a significant risk of splashing, a face shield should be worn in addition to goggles.

Skin Protection

This compound is known to cause skin irritation.[2][3] Consequently, appropriate hand and body protection is critical.

  • Hand Protection: Chemically impermeable gloves must be worn. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[4] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls. Long-sleeved clothing should be worn to protect the arms.[6]

Respiratory Protection

This compound is a solid that can be easily aerosolized, posing a risk of respiratory irritation.[2][5]

  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Respiratory Protective Equipment (RPE): In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved particulate respirator (e.g., N95) is recommended when handling the powder outside of a fume hood.

The following table summarizes the recommended PPE for different operational scales:

Operational ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (e.g., <1g, analytical standards) Safety glasses with side-shieldsNitrile glovesLaboratory coatWork in a well-ventilated area
Medium Scale (e.g., 1-50g, benchtop synthesis) Chemical safety gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Large Scale (e.g., >50g, pilot scale) Chemical safety goggles and face shieldChemically resistant gloves (consult manufacturer data)Chemically resistant apron or coverallsWork in a chemical fume hood; particulate respirator may be required

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure risk.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the most recent SDS for this compound.[1][2][3]

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all Necessary PPE: Gather and inspect all required PPE as outlined in the table above.

  • Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][7]

Handling Procedure
  • Don PPE: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your gloves.

  • Work Within a Fume Hood: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.[2]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder from a height.

  • Clean Up Spills Immediately: In the event of a spill, follow the established laboratory cleanup procedure. For small spills, carefully sweep up the solid material and place it in a designated waste container.[4]

  • Wash Hands Thoroughly: After handling is complete and before leaving the laboratory, remove gloves and wash your hands thoroughly with soap and water.[2][4]

The logical flow for ensuring safety during the handling of this compound can be visualized as follows:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Review SDS & Procedure Assess Assess Scale of Operation Prep->Assess Understand Hazards Select_PPE Select Appropriate PPE Assess->Select_PPE Determine Risk Level Locate_Safety Locate Safety Equipment Select_PPE->Locate_Safety Prepare for Emergencies Don_PPE Don PPE Locate_Safety->Don_PPE Ready to Start Use_Hood Work in Fume Hood Don_PPE->Use_Hood Handle_Carefully Minimize Dust Generation Use_Hood->Handle_Carefully Doff_PPE Doff PPE Correctly Handle_Carefully->Doff_PPE Procedure Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose Dispose of Waste Properly Wash_Hands->Dispose

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[2][8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated solid hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][8] Never dispose of this chemical down the drain or in the regular trash.[2]

By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work while maintaining a commitment to environmental stewardship.

References

  • Bio-Rad. (2013-09-09). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025-09-18). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025-09-17). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.